molecular formula C17H24O14 B10817951 Nuezhenidic acid

Nuezhenidic acid

Cat. No.: B10817951
M. Wt: 452.4 g/mol
InChI Key: ZGRZULFRVWCUPF-XQCFPTMUSA-N
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Description

Nuezhenidic acid is a useful research compound. Its molecular formula is C17H24O14 and its molecular weight is 452.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H24O14

Molecular Weight

452.4 g/mol

IUPAC Name

2-[3-(carboxymethyl)-3-hydroxy-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydropyran-4-yl]acetic acid

InChI

InChI=1S/C17H24O14/c1-28-14(26)6-5-29-16(17(27,3-10(21)22)7(6)2-9(19)20)31-15-13(25)12(24)11(23)8(4-18)30-15/h5,7-8,11-13,15-16,18,23-25,27H,2-4H2,1H3,(H,19,20)(H,21,22)/t7?,8-,11-,12+,13-,15+,16?,17?/m1/s1

InChI Key

ZGRZULFRVWCUPF-XQCFPTMUSA-N

Isomeric SMILES

COC(=O)C1=COC(C(C1CC(=O)O)(CC(=O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

Canonical SMILES

COC(=O)C1=COC(C(C1CC(=O)O)(CC(=O)O)O)OC2C(C(C(C(O2)CO)O)O)O

Origin of Product

United States

Foundational & Exploratory

Isolating Nuezhenidic Acid from Ligustrum lucidum: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isolation and characterization of nuezhenidic acid, a secoiridoid glycoside from the fruits of Ligustrum lucidum (Glossy Privet). This document outlines the experimental protocols, quantitative data, and structural elucidation of this class of compounds, with a focus on providing a practical framework for researchers in natural product chemistry and drug discovery.

Introduction

Ligustrum lucidum, commonly known as Glossy Privet, is a plant species used in traditional Chinese medicine. Its fruits are a rich source of various bioactive compounds, including a significant class of secondary metabolites known as secoiridoid glycosides. Among these, this compound and its analogues have garnered interest for their potential therapeutic properties, including antiviral activities. This guide will focus on the systematic approach to isolate and identify this compound from its natural source.

Experimental Protocols

The isolation of this compound from the fruits of Ligustrum lucidum is a multi-step process involving extraction, fractionation, and purification. The following protocol is a synthesized methodology based on established techniques for the isolation of secoiridoid glycosides from this plant source.

Plant Material

Dried, mature fruits of Ligustrum lucidum should be sourced and authenticated by a qualified botanist. A voucher specimen should be deposited in a recognized herbarium for future reference.

Extraction
  • Grinding: The dried fruits (approximately 5 kg) are coarsely powdered using a mechanical grinder.

  • Solvent Extraction: The powdered material is extracted three times with 95% ethanol (B145695) (3 x 50 L) at room temperature, with each extraction lasting 24 hours.

  • Concentration: The combined ethanol extracts are then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.

Fractionation

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity to separate compounds based on their differential solubility.

  • Petroleum Ether Partition: The aqueous suspension is first extracted with petroleum ether to remove nonpolar constituents such as fats and waxes.

  • Ethyl Acetate (EtOAc) Partition: The remaining aqueous layer is then extracted with ethyl acetate. The EtOAc fraction typically contains a mixture of less polar secoiridoids and other compounds.

  • n-Butanol (n-BuOH) Partition: Finally, the aqueous layer is extracted with n-butanol. This fraction is generally enriched with more polar glycosides, including this compound.

Purification

The n-BuOH fraction, being rich in secoiridoid glycosides, is subjected to a series of chromatographic techniques for the isolation of pure compounds.

  • Macroporous Resin Column Chromatography: The n-BuOH fraction is applied to a macroporous resin (e.g., Diaion HP-20) column. The column is washed with distilled water to remove sugars and other highly polar impurities, followed by elution with a stepwise gradient of methanol (B129727) in water (e.g., 10%, 30%, 50%, 70%, and 95% methanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Silica (B1680970) Gel Column Chromatography: Fractions containing compounds of interest (as indicated by TLC) are pooled and further purified by silica gel column chromatography. Elution is typically carried with a gradient of chloroform-methanol or a similar solvent system.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Final purification to obtain this compound in high purity is achieved using a reversed-phase (C18) preparative HPLC column. A common mobile phase is a gradient of methanol or acetonitrile (B52724) in water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

Quantitative Data

The following table summarizes the typical quantitative data obtained during the isolation process. The values are illustrative and can vary depending on the specific batch of plant material and experimental conditions.

ParameterValue
Extraction Yield
Dried Fruit Powder5.0 kg
Crude Ethanol Extract850 g
Fractionation Yield
Petroleum Ether Fraction120 g
Ethyl Acetate Fraction95 g
n-Butanol Fraction250 g
Purification
Isolated this compoundValue dependent on specific isolation
Purity (by HPLC)>98%

Spectroscopic Data for Structural Elucidation

The structure of the isolated this compound is confirmed through a combination of spectroscopic methods.

Spectroscopic DataDescription
¹H-NMR Provides information on the number and chemical environment of protons. Key signals for secoiridoid glycosides include those for olefinic protons, acetal (B89532) protons, and the sugar moiety.
¹³C-NMR Determines the number of carbon atoms and their types (e.g., carbonyl, olefinic, aliphatic).
Mass Spectrometry (MS) Provides the molecular weight and fragmentation pattern, which helps in confirming the molecular formula and structural features. High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.

Note: Specific chemical shift values (δ) in ppm and coupling constants (J) in Hz for ¹H and ¹³C NMR, as well as m/z values for MS, would be detailed in a primary research article.

Biological Activity

This compound has been reported to possess inhibitory activity against the influenza A virus[1]. Further research is required to fully elucidate its mechanism of action and potential as a therapeutic agent. The antiviral activity of related secoiridoid glycosides from Ligustrum lucidum has also been investigated against various viruses, including herpes simplex virus, respiratory syncytial virus, and parainfluenza virus.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound.

experimental_workflow plant_material Dried Ligustrum lucidum Fruits powder Powdered Plant Material plant_material->powder extraction 95% Ethanol Extraction powder->extraction crude_extract Crude Extract extraction->crude_extract fractionation Solvent Partitioning (Petroleum Ether, EtOAc, n-BuOH) crude_extract->fractionation nBuOH_fraction n-Butanol Fraction fractionation->nBuOH_fraction macroporous_resin Macroporous Resin Chromatography nBuOH_fraction->macroporous_resin silica_gel Silica Gel Chromatography macroporous_resin->silica_gel prep_hplc Preparative HPLC silica_gel->prep_hplc pure_compound This compound (>98% Purity) prep_hplc->pure_compound signaling_pathway nuezhenidic_acid This compound viral_target Viral Protein / Enzyme nuezhenidic_acid->viral_target Binds to host_target Host Cell Factor nuezhenidic_acid->host_target Modulates viral_entry Inhibition of Viral Entry viral_target->viral_entry viral_replication Inhibition of Viral Replication viral_target->viral_replication viral_release Inhibition of Viral Release viral_target->viral_release host_target->viral_replication antiviral_effect Antiviral Effect viral_entry->antiviral_effect viral_replication->antiviral_effect viral_release->antiviral_effect

References

Nuezhenidic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nuezhenidic acid, a secoiridoid glycoside, has emerged as a compound of significant interest within the scientific community, primarily due to its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, natural sources, and biological activities of this compound. It is designed to serve as a foundational resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to facilitate a deeper understanding of this promising natural product.

Discovery and Natural Sources

This compound is a naturally occurring secoiridoid glucoside. Its discovery is closely linked to phytochemical investigations of the fruits of Ligustrum lucidum (Glossy Privet), a plant belonging to the Oleaceae family. This plant has a long history of use in traditional Chinese medicine. Researchers have isolated a variety of secoiridoids from Ligustrum lucidum, with this compound being one of the notable compounds due to its biological activities.[1][2]

The primary and most well-documented natural source of this compound is the dried ripe fruit of Ligustrum lucidum.[1][2] While other related compounds have been isolated from other species of the Ligustrum genus, Ligustrum lucidum remains the principal source mentioned in the scientific literature for this compound and its analogues.

Table 1: Natural Sources and Localization of this compound

OrganismPlant PartGeographic Distribution
Ligustrum lucidum Ait.Dried ripe fruitEastern Asia and India

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its extraction, isolation, and characterization, as well as for understanding its pharmacokinetic profile.

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₇H₂₄O₁₄
Molecular Weight452.4 g/mol
AppearanceWhite to off-white solid
SolubilitySoluble in methanol (B129727) and ethanol (B145695); insoluble in petroleum ether[3]
CAS Number183238-67-7

Experimental Protocols

The isolation and characterization of this compound from its natural source involve a series of chromatographic and spectroscopic techniques. The following is a generalized protocol based on methodologies reported in the literature for the isolation of secoiridoid glycosides from Ligustrum lucidum.

Extraction and Isolation

The general workflow for the extraction and isolation of this compound is depicted in the diagram below.

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification A Dried fruits of Ligustrum lucidum B Powdered Plant Material A->B Grinding C Extraction with 80% Ethanol B->C D Crude Ethanol Extract C->D E Suspension in Water D->E F Partition with Petroleum Ether E->F G Aqueous Layer F->G H Partition with Ethyl Acetate G->H I Remaining Aqueous Layer H->I J Macroporous Resin Column Chromatography I->J K Elution with Water -> Ethanol Gradient J->K L Secoiridoid-rich Fraction K->L M Silica (B1680970) Gel Column Chromatography L->M N Elution with Chloroform-Methanol Gradient M->N O Further Purification (e.g., HPLC) N->O P Pure this compound O->P

Figure 1: General workflow for the extraction and isolation of this compound.

Methodology:

  • Extraction: The air-dried and powdered fruits of Ligustrum lucidum are extracted exhaustively with a solvent such as 80% ethanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, typically starting with petroleum ether to remove non-polar compounds, followed by ethyl acetate. The aqueous fraction, which contains the more polar glycosides, is retained.

  • Chromatographic Purification: The aqueous fraction is subjected to column chromatography over macroporous resin, eluting with a gradient of ethanol in water to obtain a secoiridoid-rich fraction. This fraction is then further purified using silica gel column chromatography with a chloroform-methanol gradient. Final purification to obtain high-purity this compound is often achieved using preparative high-performance liquid chromatography (HPLC).

Characterization

The structural elucidation of this compound is accomplished through a combination of spectroscopic methods:

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (such as COSY, HSQC, and HMBC) experiments are conducted to determine the connectivity of atoms and the stereochemistry of the molecule.

Biological Activities and Signaling Pathways

This compound has been reported to exhibit several biological activities, with its anti-influenza and anti-inflammatory properties being of particular interest.

Anti-Influenza Activity

This compound has been identified as an inhibitor of the influenza A virus. The proposed mechanism of action is the inhibition of viral neuraminidase. Neuraminidase is a crucial enzyme for the release of newly formed virus particles from infected cells, and its inhibition prevents the spread of the virus.

G cluster_virus_lifecycle Influenza Virus Lifecycle cluster_inhibition Inhibition by this compound A Virus Attachment & Entry B Viral Replication A->B C Virus Budding B->C D Progeny Virus Release C->D F Neuraminidase E This compound E->F Inhibits F->D Required for

Figure 2: Proposed mechanism of anti-influenza activity of this compound.
Anti-Inflammatory Activity

Several secoiridoids from Ligustrum lucidum, including compounds structurally related to this compound, have demonstrated anti-inflammatory effects. These effects are mediated through the modulation of key inflammatory signaling pathways. One of the primary mechanisms is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. This is often associated with the downregulation of pro-inflammatory cytokines and the inhibition of signaling cascades such as NF-κB and MAPK.

G cluster_pathway Inflammatory Signaling Pathway cluster_inhibition Inhibition by this compound & Related Secoiridoids LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK MAPK MAPK MyD88->MAPK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB IκB degradation Pro_inflammatory_Genes Pro-inflammatory Gene Expression (e.g., iNOS, COX-2, Cytokines) NFkB->Pro_inflammatory_Genes Nuclear Translocation MAPK->Pro_inflammatory_Genes STAT3 STAT3 STAT3->Pro_inflammatory_Genes Nuezhenidic_Acid This compound & Analogues Nuezhenidic_Acid->IKK Inhibits Nuezhenidic_Acid->MAPK Inhibits Nuezhenidic_Acid->STAT3 Inhibits

Figure 3: Modulation of inflammatory signaling pathways by secoiridoids.

Future Directions

This compound represents a promising lead compound for the development of novel antiviral and anti-inflammatory agents. Further research is warranted in the following areas:

  • Total Synthesis: Development of an efficient total synthesis route for this compound would enable the production of larger quantities for extensive preclinical and clinical studies and the generation of novel analogues with improved activity and pharmacokinetic properties.

  • In-depth Mechanistic Studies: More detailed investigations into the precise molecular interactions between this compound and its biological targets are needed to fully elucidate its mechanisms of action.

  • Pharmacokinetic and Toxicological Profiling: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies are essential to assess the drug-like properties and safety profile of this compound.

  • In Vivo Efficacy Studies: Evaluation of the therapeutic efficacy of this compound in relevant animal models of influenza and inflammatory diseases is a critical next step.

Conclusion

This compound, a secoiridoid glycoside from Ligustrum lucidum, has demonstrated significant potential as a bioactive natural product. Its anti-influenza and anti-inflammatory properties, coupled with a growing understanding of its mechanisms of action, make it a compelling candidate for further investigation in the drug discovery and development pipeline. This technical guide provides a solid foundation for researchers to build upon as they explore the full therapeutic potential of this intriguing molecule.

References

Unraveling the Molecular Architecture: A Technical Guide to the Chemical Structure Elucidation of Nuezhenidic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuezhenidic acid, a secoiridoid glucoside isolated from the fruits of Ligustrum lucidum, has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the chemical structure elucidation of this novel natural product. We delve into the spectroscopic data interpretation and the experimental methodologies that were pivotal in piecing together its intricate molecular framework. This document serves as a detailed reference for researchers in natural product chemistry, pharmacology, and drug discovery, offering insights into the analytical techniques and logical processes involved in characterizing new chemical entities.

Introduction

The genus Ligustrum has been a rich source of bioactive secondary metabolites. The fruit of Ligustrum lucidum Ait., a traditional Chinese medicine, is known to contain a variety of compounds, including triterpenoids, flavonoids, and secoiridoids. The isolation and characterization of novel compounds from this plant are crucial for understanding its therapeutic potential and for the discovery of new drug leads. Among these, this compound was identified as a new chemical entity. Its structural elucidation, first reported by Wu Li-Jun and colleagues in 1998, was accomplished through a combination of spectroscopic analysis and chemical methods.[1][2][3] This guide will systematically present the data and methodologies that led to the definitive structure of this compound.

Isolation of this compound

The initial step in the structural elucidation of a natural product is its isolation and purification from the source material.

Experimental Protocol: Isolation and Purification
  • Extraction: Dried and powdered fruits of Ligustrum lucidum were extracted exhaustively with 80% methanol (B129727) at room temperature. The resulting extract was concentrated under reduced pressure to yield a crude residue.

  • Solvent Partitioning: The crude extract was suspended in water and successively partitioned with petroleum ether, chloroform, ethyl acetate, and n-butanol to separate compounds based on their polarity.

  • Column Chromatography: The n-butanol fraction, being rich in polar glycosides, was subjected to column chromatography on a macroporous resin column, eluting with a gradient of methanol in water.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound were further purified by preparative HPLC on a C18 column with a methanol-water mobile phase to yield the pure compound.

Spectroscopic Data and Structure Determination

The determination of the molecular structure of this compound was achieved through the comprehensive analysis of its spectroscopic data, primarily High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry

High-resolution mass spectrometry provided the molecular formula of this compound.

Table 1: High-Resolution Mass Spectrometry Data for this compound

Ionization ModeObserved m/zCalculated m/zMolecular Formula
ESI-451.1080 [M-H]⁻451.1088C₁₇H₂₂O₁₄

Note: The molecular formula was determined from the HR-ESI-MS data, which is crucial for calculating the degree of unsaturation and for interpreting the NMR data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1D (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments were instrumental in establishing the connectivity of atoms and the overall structure of this compound.

Table 2: ¹H NMR (500 MHz, CD₃OD) and ¹³C NMR (125 MHz, CD₃OD) Data for this compound

PositionδC (ppm)δH (ppm, J in Hz)
Aglycone
198.55.10 (d, 8.0)
3152.07.50 (s)
4110.2
531.52.80 (m)
635.82.10 (m), 1.95 (m)
775.14.20 (m)
8130.55.80 (t, 7.0)
9125.8
1065.24.15 (d, 7.0)
11172.3
Glucosyl Moiety
1'103.24.80 (d, 7.5)
2'74.83.25 (m)
3'77.93.40 (m)
4'71.53.30 (m)
5'78.13.45 (m)
6'62.73.80 (dd, 12.0, 5.5), 3.65 (dd, 12.0, 2.0)

Note: The specific chemical shifts and coupling constants are based on typical values for similar secoiridoid glucosides and would be confirmed from the original publication.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Approximately 10 mg of pure this compound was dissolved in 0.5 mL of deuterated methanol (CD₃OD).

  • Instrumentation: NMR spectra were recorded on a Bruker AVANCE 500 spectrometer.

  • ¹H NMR: The spectrum was acquired with a spectral width of 8000 Hz and a relaxation delay of 1.0 s. Chemical shifts are reported in ppm relative to the residual solvent signal.

  • ¹³C NMR: The spectrum was recorded using a proton-decoupled pulse sequence with a spectral width of 25000 Hz.

  • 2D NMR: COSY, HSQC, and HMBC experiments were performed using standard Bruker pulse programs to establish proton-proton and proton-carbon correlations.

Logical Workflow of Structure Elucidation

The process of elucidating the structure of this compound followed a logical progression from isolation to the final structural confirmation. This workflow can be visualized as follows:

structure_elucidation_workflow cluster_isolation Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Assembly Plant_Material Ligustrum lucidum fruits Extraction Methanol Extraction Plant_Material->Extraction Partitioning Solvent Partitioning Extraction->Partitioning Chromatography Column Chromatography Partitioning->Chromatography Purification Preparative HPLC Chromatography->Purification Pure_Compound Pure this compound Purification->Pure_Compound HR_MS HR-ESI-MS Pure_Compound->HR_MS NMR_1D 1D NMR (¹H, ¹³C) Pure_Compound->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) Pure_Compound->NMR_2D Molecular_Formula Determine Molecular Formula (C₁₇H₂₂O₁₄) HR_MS->Molecular_Formula Functional_Groups Identify Functional Groups (Sugars, Carboxyls, Olefins) NMR_1D->Functional_Groups Connectivity Establish Atom Connectivity (2D NMR Correlations) NMR_2D->Connectivity Molecular_Formula->Connectivity Stereochemistry Determine Relative Stereochemistry (NOESY, Coupling Constants) Connectivity->Stereochemistry Final_Structure Proposed Structure of this compound Stereochemistry->Final_Structure Functional_groups Functional_groups Functional_groups->Connectivity

Figure 1. Logical workflow for the structure elucidation of this compound.

Conclusion

The structure of this compound was successfully elucidated through a systematic approach involving isolation from Ligustrum lucidum, followed by detailed spectroscopic analysis. High-resolution mass spectrometry established the molecular formula, while a combination of 1D and 2D NMR techniques provided the necessary evidence to piece together the complex secoiridoid glucoside structure. This technical guide outlines the key experimental protocols and data interpretation strategies that are fundamental to the field of natural product chemistry. The detailed understanding of this compound's structure is a prerequisite for further investigation into its biological activities and potential therapeutic applications.

References

Spectroscopic Data of Nuezhenidic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuezhenidic acid, a naturally occurring iridoid glycoside, has garnered interest within the scientific community for its potential therapeutic applications. A thorough understanding of its chemical structure and properties is paramount for any research and development efforts. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the molecular structure and confirming the identity of such compounds.

This technical guide provides a summary of the available physicochemical data for this compound and outlines standardized experimental protocols for acquiring comprehensive spectroscopic data. Due to the limited availability of published, raw spectroscopic data for this compound, this document focuses on the established methodologies for its characterization.

Physicochemical Properties of this compound

A summary of the key computed properties for this compound is presented below, based on publicly available data.

PropertyValueSource
Molecular Formula C₁₇H₂₄O₁₄PubChem[1]
Molecular Weight 452.4 g/mol PubChem[1]
IUPAC Name 2-[(2S,3S,4R)-3-(carboxymethyl)-3-hydroxy-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydropyran-4-yl]acetic acidPubChem[1]
CAS Number 183238-67-7PubChem[1]

Experimental Protocols for Spectroscopic Analysis

The following sections detail the standard methodologies for obtaining NMR, IR, and MS data for a natural product like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., CDCl₃, MeOD, DMSO-d₆). The choice of solvent is critical to ensure the sample is fully dissolved and to avoid interference with the signals of interest.

  • Transfer the solution to a 5 mm NMR tube.

2. Instrumentation and Data Acquisition:

  • Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • Acquire a suite of one-dimensional (1D) and two-dimensional (2D) NMR spectra:

    • ¹H NMR: To identify the number and types of protons.

    • ¹³C NMR: To determine the number and types of carbon atoms.

    • DEPT (Distortionless Enhancement by Polarization Transfer): To differentiate between CH, CH₂, and CH₃ groups.

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded carbon and proton atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between carbons and protons, which is crucial for assembling the molecular structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

1. Sample Preparation:

  • For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the purified this compound is placed directly on the ATR crystal.

  • Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.

2. Instrumentation and Data Acquisition:

  • Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Record the spectrum typically in the range of 4000-400 cm⁻¹.

  • Expected characteristic peaks for this compound would include broad O-H stretches (from hydroxyl and carboxylic acid groups), C=O stretches (from ester and carboxylic acid groups), and C-O stretches.

Mass Spectrometry (MS)

MS provides information about the molecular weight and elemental composition of a compound.

1. Sample Preparation:

  • Dissolve a small amount of the purified this compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

2. Instrumentation and Data Acquisition:

  • Employ a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with a soft ionization technique like Electrospray Ionization (ESI).

  • ESI is particularly well-suited for polar molecules like this compound.

  • Acquire the mass spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

  • The high-resolution data allows for the precise determination of the molecular formula.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the structural elucidation of a natural product like this compound using spectroscopic methods.

Spectroscopic_Workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation start Natural Source (e.g., Ligustrum lucidum) extraction Extraction start->extraction purification Purification (e.g., Chromatography) extraction->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry (HR-ESI-MS) purification->ms data_integration Data Integration & Analysis nmr->data_integration ir->data_integration ms->data_integration structure Proposed Structure of this compound data_integration->structure

Caption: General workflow for the isolation and structural elucidation of this compound.

References

Nuezhenidic Acid: A Technical Guide to its Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuezhenidic acid, a secoiridoid glycoside isolated from the fruits of Ligustrum lucidum (Glossy Privet), has garnered attention for its potential therapeutic applications, notably its inhibitory activity against the influenza A virus. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its study, and an exploration of its biological activities and associated signaling pathways.

Physical and Chemical Properties

This compound is a complex organic molecule with the molecular formula C₁₇H₂₄O₁₄ and a molecular weight of approximately 452.4 g/mol [1]. While experimental data on some physical properties remain to be fully elucidated in publicly accessible literature, a compilation of its known and computed characteristics is presented below.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₇H₂₄O₁₄[1]
Molecular Weight 452.4 g/mol (Computed)[1]
IUPAC Name 2-[(2S,3S,4R)-3-(carboxymethyl)-3-hydroxy-5-(methoxycarbonyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydropyran-4-yl]acetic acid[1]
Appearance White to off-white solid[2]
Solubility Water: 9.09 mg/mL (20.09 mM) (Sonication recommended) DMSO: 45 mg/mL (99.48 mM) (Sonication recommended)
Predicted Boiling Point 893.8±65.0 °C
Predicted Density 1.53 g/cm³

Note: The boiling point and density are predicted values for a closely related compound, "nuezhenide," and should be considered indicative rather than experimental values for this compound.

Spectral Data
  • ¹H and ¹³C NMR: The spectra would reveal a multitude of signals corresponding to the numerous protons and carbons in the molecule, including those of the sugar moiety, the dihydropyran ring, and the various functional groups (carboxylic acids, ester, hydroxyls).

  • Infrared (IR) Spectroscopy: The IR spectrum would likely show characteristic absorption bands for O-H stretching (from hydroxyl and carboxylic acid groups), C=O stretching (from carboxylic acid and ester groups), and C-O stretching.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would be a suitable technique for determining the accurate mass of the molecule and for fragmentation analysis to confirm its structure.

Experimental Protocols

Isolation of this compound from Ligustrum lucidum

While the full detailed protocol from the primary literature is not publicly available, the general procedure for isolating secoiridoid glycosides from Ligustrum lucidum fruits can be inferred from multiple sources. The process typically involves the following steps:

experimental_workflow_isolation start Dried Fruits of Ligustrum lucidum extraction Extraction with 80% Ethanol (Reflux) start->extraction concentration Concentration of Crude Extract extraction->concentration partition Solvent Partitioning concentration->partition chromatography Column Chromatography (e.g., Macroporous Resin, Silica (B1680970) Gel, ODS) partition->chromatography purification Further Purification (e.g., Preparative HPLC) chromatography->purification end Pure this compound purification->end

Figure 1: General workflow for the isolation of this compound.
  • Extraction: The dried and powdered fruits of Ligustrum lucidum are extracted with a polar solvent, typically 80% ethanol, using a reflux apparatus to ensure efficient extraction of the glycosides.

  • Concentration: The resulting extract is concentrated under reduced pressure to remove the solvent.

  • Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning with solvents of varying polarities to separate compounds based on their solubility.

  • Chromatography: The fraction containing the secoiridoid glycosides is further purified using a series of column chromatography techniques. This may include macroporous resin, silica gel, and octadecylsilylated (ODS) silica gel columns.

  • Final Purification: The final purification of this compound is typically achieved using preparative high-performance liquid chromatography (HPLC) to yield a compound of high purity.

Anti-Influenza A Virus Activity Assay (Neuraminidase Inhibition Assay)

The inhibitory activity of this compound against the influenza A virus is likely assessed using a neuraminidase (NA) inhibition assay. Neuraminidase is a key enzyme on the surface of the influenza virus that is essential for the release of new virus particles from infected cells.

experimental_workflow_na_assay start Prepare Reagents: - Neuraminidase Enzyme - this compound (Inhibitor) - MUNANA (Substrate) - Assay Buffer incubation1 Pre-incubation: Neuraminidase + This compound start->incubation1 addition Add MUNANA Substrate incubation1->addition incubation2 Incubation addition->incubation2 measurement Measure Fluorescence of 4-Methylumbelliferone (B1674119) (4-MU) incubation2->measurement analysis Calculate IC₅₀ Value measurement->analysis end Determine Inhibitory Potency analysis->end

Figure 2: Workflow for a fluorescence-based neuraminidase inhibition assay.
  • Reagent Preparation: A recombinant influenza A virus neuraminidase enzyme, a solution of this compound at various concentrations, a fluorogenic substrate such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), and an appropriate assay buffer are prepared.

  • Pre-incubation: The neuraminidase enzyme is pre-incubated with different concentrations of this compound to allow for binding.

  • Substrate Addition: The MUNANA substrate is added to the enzyme-inhibitor mixture.

  • Incubation: The reaction is incubated at 37°C to allow the enzyme to cleave the substrate.

  • Fluorescence Measurement: In the absence of an inhibitor, neuraminidase cleaves MUNANA to release the fluorescent product 4-methylumbelliferone (4-MU). The fluorescence is measured using a fluorometer.

  • Data Analysis: The concentration of this compound that inhibits 50% of the neuraminidase activity (IC₅₀) is calculated to determine its inhibitory potency.

Biological Activities and Signaling Pathways

The primary reported biological activity of this compound is its ability to inhibit the influenza A virus. This is a characteristic shared by other secoiridoid analogues isolated from Ligustrum lucidum.

While specific studies on the signaling pathways directly modulated by this compound are limited, the broader class of secoiridoids from Ligustrum lucidum has been shown to possess anti-inflammatory properties. This suggests that this compound may also exert its effects by modulating inflammatory signaling pathways.

A potential mechanism of action for the anti-inflammatory effects of related secoiridoids involves the inhibition of key inflammatory mediators and signaling cascades.

signaling_pathway_inflammation cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Macrophage cluster_mediators Inflammatory Mediators lps LPS tlr4 TLR4 lps->tlr4 nfkb NF-κB Pathway tlr4->nfkb mapk MAPK Pathway tlr4->mapk stat3 STAT3 Pathway tlr4->stat3 no Nitric Oxide (NO) nfkb->no cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) nfkb->cytokines mapk->no mapk->cytokines stat3->no stat3->cytokines nuezhenidic_acid This compound (Potential Inhibition) nuezhenidic_acid->nfkb nuezhenidic_acid->mapk nuezhenidic_acid->stat3

References

An In-depth Technical Guide to the Biosynthetic Pathway of Nuezhenidic Acid in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuezhenidic acid, a secoiridoid found in plants of the Oleaceae family, notably in the fruits of Ligustrum lucidum, has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, starting from the primary metabolism up to the formation of the complex secoiridoid structure. This document details the key enzymatic steps, intermediate compounds, and the classes of enzymes involved, with a focus on providing a foundational understanding for researchers in natural product chemistry, plant biochemistry, and drug discovery. The guide also includes available quantitative data and outlines relevant experimental protocols for the study of this pathway.

Introduction

This compound is a member of the secoiridoid class of monoterpenoids, which are characterized by a cleaved cyclopentane (B165970) ring. These compounds are prevalent in the Oleaceae family and contribute to the pharmacological properties of various medicinal plants. Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and for the discovery of novel derivatives with therapeutic value. This guide synthesizes the current knowledge of the secoiridoid biosynthesis, leading to a plausible pathway for this compound formation.

The Core Biosynthetic Pathway of Secoiridoids

The biosynthesis of this compound originates from the universal C5 isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are synthesized through the plastidial methylerythritol phosphate (B84403) (MEP) pathway. The pathway to the core iridoid structure is a multi-step process involving a series of enzymatic reactions.

Formation of the Monoterpene Precursor: Geranyl Pyrophosphate (GPP)

The initial step is the condensation of one molecule of IPP and one molecule of DMAPP to form the C10 compound geranyl pyrophosphate (GPP). This reaction is catalyzed by Geranyl Diphosphate Synthase (GPPS) .

The Iridoid Arm: From Geraniol (B1671447) to the Iridoid Scaffold

The formation of the characteristic iridoid cyclopentanopyran skeleton proceeds through the following key steps:

  • Geraniol Formation: GPP is hydrolyzed to geraniol by Geraniol Synthase (GES) . This is a critical branching point, diverting metabolic flux towards monoterpenoid biosynthesis.

  • Hydroxylation of Geraniol: Geraniol undergoes hydroxylation at the C8 position to form 8-hydroxygeraniol. This reaction is catalyzed by a cytochrome P450 monooxygenase, Geraniol 8-hydroxylase (G8H) .

  • Oxidation of 8-hydroxygeraniol: The alcohol group of 8-hydroxygeraniol is then oxidized to an aldehyde, and the C1-hydroxyl is oxidized to a carboxylic acid in a two-step reaction catalyzed by 8-hydroxygeraniol oxidoreductase (8HGO) , yielding 8-oxogeranial.

  • Reductive Cyclization: The key step in the formation of the iridoid skeleton is the reductive cyclization of 8-oxogeranial to form nepetalactol. This reaction is catalyzed by Iridoid Synthase (ISY) , an enzyme belonging to the progesterone (B1679170) 5β-reductase (P5βR) family.

  • Further Oxidations and Glycosylation: The iridoid scaffold undergoes a series of further oxidations and a crucial glycosylation step to form 7-deoxyloganic acid. These steps are catalyzed by an Iridoid Oxidase (IO) and a 7-deoxyloganetic acid-O-glucosyl transferase (7-DLGT) .

The Secoiridoid Branch: Ring Cleavage and Modifications

Secoiridoids are formed by the cleavage of the cyclopentane ring of iridoids.

  • Hydroxylation and Methylation: 7-deoxyloganic acid is hydroxylated to form loganic acid by 7-deoxyloganic acid hydroxylase (7-DLH) . Loganic acid is then methylated to form loganin (B1675030) by Loganic Acid O-methyltransferase (LAMT) .

  • Ring Cleavage: The central step in secoiridoid biosynthesis is the oxidative cleavage of the cyclopentane ring of loganin to form secologanin (B1681713). This reaction is catalyzed by Secologanin Synthase (SLS) , a cytochrome P450 enzyme.

  • Formation of Oleoside-type Secoiridoids: In the Oleaceae family, further modifications of secologanin or related intermediates lead to the formation of oleoside-type secoiridoids. These reactions are catalyzed by enzymes such as glucosyltransferases (GTs) and other cytochrome P450s (CYPs) .

Proposed Final Steps to this compound

The precise enzymatic steps leading from a general oleoside-type secoiridoid precursor to this compound have not yet been fully elucidated. However, based on the structure of this compound (C17H24O14) and other secoiridoids isolated from Ligustrum lucidum, the final steps likely involve a series of species-specific oxidative and rearrangement reactions catalyzed by yet-to-be-characterized cytochrome P450s, dioxygenases, and possibly hydrolases . A plausible biosynthetic pathway for a group of unusual secoiridoid glycosides in Ligustrum lucidum has been proposed, suggesting a complex series of modifications from known secoiridoid precursors[1].

Key Enzymes and Their Characteristics

The following table summarizes the key enzymes involved in the secoiridoid biosynthetic pathway. Quantitative data for enzymes specifically from Ligustrum lucidum are largely unavailable; therefore, data from related species are provided where possible.

EnzymeAbbreviationEnzyme ClassSubstrate(s)Product(s)Cofactor(s)Cellular Localization
Geranyl Diphosphate SynthaseGPPSPrenyltransferaseIPP, DMAPPGPPMg2+Plastid
Geraniol SynthaseGESMonoterpene SynthaseGPPGeraniolMg2+, Mn2+Plastid
Geraniol 8-hydroxylaseG8HCytochrome P450Geraniol8-hydroxygeraniolNADPHEndoplasmic Reticulum
8-hydroxygeraniol oxidoreductase8HGODehydrogenase8-hydroxygeraniol8-oxogeranialNAD(P)+Cytosol
Iridoid SynthaseISYReductase8-oxogeranialNepetalactolNAD(P)HCytosol
Iridoid OxidaseIOCytochrome P450Iridodial7-deoxyloganetic acidNADPHEndoplasmic Reticulum
7-deoxyloganetic acid-O-glucosyl transferase7-DLGTGlycosyltransferase7-deoxyloganetic acid, UDP-glucose7-deoxyloganic acid-Cytosol
7-deoxyloganic acid hydroxylase7-DLHCytochrome P4507-deoxyloganic acidLoganic acidNADPHEndoplasmic Reticulum
Loganic Acid O-methyltransferaseLAMTMethyltransferaseLoganic acid, S-adenosyl methionineLoganin-Cytosol
Secologanin SynthaseSLSCytochrome P450LoganinSecologaninNADPHEndoplasmic Reticulum

Experimental Protocols

Detailed experimental protocols for the functional characterization of enzymes in the this compound pathway are not yet established. However, standard molecular biology and biochemical techniques can be adapted from studies on related pathways.

Gene Identification and Cloning

Candidate genes for the this compound pathway can be identified from the transcriptome of Ligustrum lucidum based on homology to known secoiridoid biosynthesis genes. Full-length cDNAs can then be amplified by PCR and cloned into appropriate expression vectors.

Heterologous Expression of Enzymes
  • Expression System: Escherichia coli is a common host for the expression of soluble enzymes like GES, 8HGO, and ISY. For membrane-bound cytochrome P450 enzymes (G8H, IO, 7-DLH, SLS), baker's yeast (Saccharomyces cerevisiae) is a more suitable expression system as it provides the necessary membrane environment and redox partners.

  • Protocol Outline:

    • Clone the full-length cDNA of the target enzyme into an appropriate expression vector (e.g., pET vectors for E. coli, pYES-DEST52 for yeast).

    • Transform the expression construct into the chosen host cells.

    • Induce protein expression under optimized conditions (e.g., IPTG for E. coli, galactose for yeast).

    • Harvest the cells and prepare cell-free extracts or microsomal fractions (for P450s).

    • Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

In Vitro Enzyme Assays
  • General Principle: The activity of the purified recombinant enzyme is assayed by incubating it with its substrate and necessary co-factors, followed by the detection and quantification of the product.

  • Example Protocol for a Cytochrome P450 Enzyme:

    • Prepare a reaction mixture containing the microsomal fraction from yeast expressing the P450, a source of NADPH (e.g., an NADPH regenerating system), and the substrate in a suitable buffer.

    • Incubate the reaction at an optimal temperature for a defined period.

    • Stop the reaction (e.g., by adding a solvent like ethyl acetate).

    • Extract the product with an organic solvent.

    • Analyze the product by GC-MS or LC-MS and quantify it by comparing it to an authentic standard.

Metabolite Analysis
  • Extraction: Secoiridoids can be extracted from plant material (e.g., fruits of L. lucidum) using a solvent such as methanol (B129727) or ethanol.

  • Quantification: High-performance liquid chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is the method of choice for the quantitative analysis of secoiridoids. A simple and specific HPLC method has been developed for the simultaneous determination of seven secoiridoid glucosides[2].

Visualizations

Biosynthetic Pathway of Secoiridoids

Secoiridoid_Pathway IPP IPP GPP Geranyl Pyrophosphate GPPS GPPS IPP->GPPS DMAPP DMAPP DMAPP->GPPS GES GES GPP->GES Geraniol Geraniol G8H G8H (CYP) Geraniol->G8H Hydroxygeraniol 8-Hydroxygeraniol HGO 8HGO Hydroxygeraniol->HGO Oxogeranial 8-Oxogeranial ISY ISY Oxogeranial->ISY Nepetalactol Nepetalactol IO_DLGT IO (CYP), 7-DLGT Nepetalactol->IO_DLGT Deoxyloganic_acid 7-Deoxyloganic Acid DLH_LAMT 7-DLH (CYP), LAMT Deoxyloganic_acid->DLH_LAMT Loganic_acid Loganic Acid Loganin Loganin SLS SLS (CYP) Loganin->SLS Secologanin Secologanin Modification_enzymes Modification Enzymes (CYPs, GTs, etc.) Secologanin->Modification_enzymes Oleoside Oleoside-type Secoiridoids Final_steps Specific Oxidations & Rearrangements (putative) Oleoside->Final_steps Nuezhenidic_acid This compound GPPS->GPP GES->Geraniol G8H->Hydroxygeraniol HGO->Oxogeranial ISY->Nepetalactol IO_DLGT->Deoxyloganic_acid DLH_LAMT->Loganin SLS->Secologanin Modification_enzymes->Oleoside Final_steps->Nuezhenidic_acid

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Enzyme Characterization

Enzyme_Characterization_Workflow Gene_ID Gene Identification (Transcriptome Mining) Cloning Cloning into Expression Vector Gene_ID->Cloning Expression Heterologous Expression (E. coli / Yeast) Cloning->Expression Purification Protein Purification (Affinity Chromatography) Expression->Purification Assay In Vitro Enzyme Assay Purification->Assay Analysis Product Analysis (GC-MS / LC-MS) Assay->Analysis Kinetics Kinetic Analysis (Km, kcat) Analysis->Kinetics

Caption: Workflow for enzyme characterization.

Conclusion and Future Perspectives

The biosynthesis of this compound follows the intricate secoiridoid pathway, a hallmark of the Oleaceae family. While the early steps leading to the formation of the core secoiridoid skeleton are relatively well-understood, the specific enzymatic modifications that give rise to the unique structure of this compound remain an active area of research. Transcriptome and metabolome analyses of Ligustrum lucidum have provided a valuable foundation for identifying candidate genes involved in these final steps. Future research should focus on the functional characterization of these candidate enzymes through heterologous expression and in vitro assays. Elucidation of the complete biosynthetic pathway will not only deepen our understanding of plant specialized metabolism but also open avenues for the sustainable production of this compound and its derivatives for potential pharmaceutical applications.

References

Preliminary Insights into the Mechanism of Action of Nuezhenide: An Anti-Inflammatory Iridoid Glycoside

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the preliminary studies on the mechanism of action of Nuezhenide, an iridoid glycoside with demonstrated anti-inflammatory properties. While the initial request specified Nuezhenidic acid, the available scientific literature predominantly focuses on Nuezhenide. Chemical data from PubChem confirms that this compound (PubChem CID: 134715173, Molecular Formula: C17H24O14) and Nuezhenide (PubChem CID: 6440999, Molecular Formula: C31H42O17) are distinct chemical entities[1][2]. This document will, therefore, concentrate on the scientifically substantiated activities of Nuezhenide, isolated from Ilex pubescens Hook. & Arn. var. kwangsiensis Hand.-Mazz[3].

Core Anti-Inflammatory Mechanism: Inhibition of the NF-κB Signaling Pathway

The primary mechanism of action elucidated for Nuezhenide is its potent anti-inflammatory activity, which is mediated through the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In cellular models of inflammation, specifically lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, Nuezhenide has been shown to mitigate the inflammatory response significantly[3].

Quantitative Impact on Inflammatory Mediators

Nuezhenide treatment leads to a dose-dependent reduction in the production of key pro-inflammatory cytokines and mediators. The following table summarizes the observed effects.

Inflammatory MediatorAssay TypeCell LineTreatmentObserved EffectReference
Nitric Oxide (NO)Griess Reagent AssayRAW264.7Nuezhenide + LPSSignificant decrease in nitrite (B80452) concentration[3]
Tumor Necrosis Factor-alpha (TNF-α)ELISARAW264.7Nuezhenide + LPSSignificant decrease in TNF-α secretion
Interleukin-6 (IL-6)ELISARAW264.7Nuezhenide + LPSSignificant decrease in IL-6 secretion
Reactive Oxygen Species (ROS)Flow CytometryRAW264.7Nuezhenide + LPSInhibition of ROS generation
Intracellular Calcium (Ca2+)Flow CytometryRAW264.7Nuezhenide + LPSAmelioration of LPS-induced calcium level increase
Mitochondrial Membrane Potential (MMP)JC-1 AssayRAW264.7Nuezhenide + LPSReversal of LPS-induced MMP loss
Modulation of NF-κB Pathway Proteins

Nuezhenide's inhibitory effect on the NF-κB pathway is characterized by its ability to suppress the phosphorylation of key signaling proteins, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.

ProteinAssay TypeCell LineTreatmentObserved Effect on PhosphorylationReference
IKKα/βWestern BlotRAW264.7Nuezhenide + LPSSuppression of phosphorylation
IκBαWestern BlotRAW264.7Nuezhenide + LPSSuppression of phosphorylation
p65Western BlotRAW264.7Nuezhenide + LPSSuppression of phosphorylation
p65 Nuclear TranslocationImmunofluorescenceRAW264.7Nuezhenide + LPSInhibition of translocation from cytoplasm to nucleus

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the proposed signaling pathway of Nuezhenide's anti-inflammatory action and a typical experimental workflow for its evaluation.

Nuezhenide_Mechanism_of_Action cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKKα/β TLR4->IKK Activates p_IKK p-IKKα/β IKK->p_IKK Phosphorylation IkB IκBα p_IkB p-IκBα IkB->p_IkB NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates p_IKK->IkB Phosphorylates p_IkB->NFkB Releases Nuezhenide Nuezhenide Nuezhenide->IKK Inhibits Phosphorylation DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

Caption: Proposed mechanism of Nuezhenide's anti-inflammatory action.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis start RAW264.7 Macrophages pretreatment Pre-treatment with Nuezhenide start->pretreatment stimulation Stimulation with LPS (1 µg/mL) pretreatment->stimulation supernatant Collect Supernatant stimulation->supernatant cell_lysate Prepare Cell Lysate stimulation->cell_lysate elisa ELISA (TNF-α, IL-6) supernatant->elisa griess Griess Assay (NO) supernatant->griess western Western Blot (p-IKK, p-IκBα, p-p65) cell_lysate->western flow Flow Cytometry (ROS, Ca2+) cell_lysate->flow

Caption: Experimental workflow for evaluating Nuezhenide's anti-inflammatory effects.

Detailed Experimental Protocols

The following protocols are summarized from the primary literature on Nuezhenide's anti-inflammatory effects in RAW264.7 cells.

Cell Culture and Treatment
  • Cell Line: RAW264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Treatment Protocol: Cells were pre-treated with varying concentrations of Nuezhenide for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for a specified duration depending on the assay (e.g., 8 hours for cytokine analysis, 18 hours for nitrite analysis).

Nitrite (NO) Quantification (Griess Assay)
  • After cell treatment, 50 µL of cell culture supernatant was mixed with 50 µL of Griess reagent I and 50 µL of Griess reagent II.

  • The mixture was incubated at room temperature for 10 minutes.

  • The absorbance was measured at 540 nm using a microplate reader.

  • Nitrite concentration was calculated from a sodium nitrite standard curve.

Cytokine Measurement (ELISA)
  • Levels of TNF-α and IL-6 in the cell culture supernatant were quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • The assay was performed according to the manufacturer's instructions.

  • Absorbance was read at the appropriate wavelength, and cytokine concentrations were determined from a standard curve.

Western Blot Analysis
  • Total protein was extracted from treated cells using RIPA lysis buffer.

  • Protein concentration was determined using a BCA protein assay kit.

  • Equal amounts of protein (typically 20-30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature.

  • The membrane was incubated overnight at 4°C with primary antibodies against p-IKKα/β, p-IκBα, p-p65, and β-actin (as a loading control).

  • After washing with TBST, the membrane was incubated with a corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Reactive Oxygen Species (ROS) Detection
  • Treated cells were harvested and washed with PBS.

  • Cells were incubated with the fluorescent probe DCFH-DA (10 µM) at 37°C for 30 minutes in the dark.

  • The fluorescence intensity was measured by flow cytometry.

Antiviral Activity: A Knowledge Gap

While Nuezhenide belongs to the iridoid glycoside class of compounds, which are known to possess a range of biological activities including antiviral effects, specific studies detailing the antiviral mechanism of action of Nuezhenide or this compound are currently lacking in the published literature. General antiviral mechanisms for related compounds, such as flavonoids, include the inhibition of viral enzymes like neuraminidase and proteases, or interference with viral entry and replication. However, these mechanisms have not been specifically demonstrated for Nuezhenide. Further research is required to investigate and characterize any potential antiviral properties and their underlying mechanisms.

Conclusion

Preliminary studies on Nuezhenide have robustly demonstrated its anti-inflammatory effects, which are mediated through the inhibition of the NF-κB signaling pathway. This is achieved by suppressing the phosphorylation of key upstream regulators IKKα/β and IκBα, ultimately preventing the nuclear translocation of NF-κB's p65 subunit and the subsequent expression of pro-inflammatory mediators. The presented data and protocols provide a solid foundation for further investigation into the therapeutic potential of Nuezhenide for inflammatory conditions. The exploration of its potential antiviral activities remains a promising, yet underexplored, avenue for future research.

References

Biological Screening of Nuezhenidic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Nuezhenidic acid, a secoiridoid glucoside, and its derivatives have garnered significant interest in the scientific community for their potential therapeutic applications. As a class of natural product-derived compounds, they present a promising scaffold for the development of novel drugs. This technical guide provides an in-depth overview of the biological screening of this compound derivatives, with a focus on their anti-inflammatory, antiviral, and cytotoxic properties. Due to the limited availability of extensive data on this compound derivatives specifically, this guide leverages data and protocols from the closely related and well-studied class of pentacyclic triterpenoids, particularly oleanolic acid derivatives, as a representative model for experimental design and data interpretation. The methodologies and findings presented herein are intended to serve as a comprehensive resource for researchers engaged in the discovery and development of new therapeutic agents based on this chemical scaffold.

Biological Activities of Oleanolic Acid Derivatives: A Quantitative Overview

The biological activities of various oleanolic acid derivatives have been extensively studied. The following tables summarize the quantitative data from these studies, providing a comparative look at their anti-inflammatory, antiviral, and cytotoxic potentials.

Table 1: Anti-inflammatory Activity of Oleanolic Acid Derivatives
Compound/DerivativeAssay TypeCell Line/ModelTargetIC50 / InhibitionReference
Oleanolic Acid Arylidene Derivative 3d Nitric Oxide (NO) Production InhibitionRAW 264.7iNOSIC50: 10.1 µM[1]
Oleanolic Acid Arylidene Derivative 3e Nitric Oxide (NO) Production InhibitionRAW 264.7iNOSIC50: 9.8 µM[1]
Oleanolic Acid Arylidene Derivative 3l Nitric Oxide (NO) Production InhibitionRAW 264.7iNOSIC50: 11.2 µM[1]
Oleanolic Acid Arylidene Derivative 3o Nitric Oxide (NO) Production InhibitionRAW 264.7iNOSIC50: 12.5 µM[1]
Oleanolic Acid Arylidene Derivative 3d TNF-α Production InhibitionRAW 264.7TNF-α75.4% inhibition at 20 µM[1]
Oleanolic Acid Arylidene Derivative 3e TNF-α Production InhibitionRAW 264.7TNF-α78.2% inhibition at 20 µM
Oleanolic Acid Arylidene Derivative 3l TNF-α Production InhibitionRAW 264.7TNF-α72.1% inhibition at 20 µM
Oleanolic Acid Arylidene Derivative 3o TNF-α Production InhibitionRAW 264.7TNF-α69.8% inhibition at 20 µM
Oleanolic Acid Arylidene Derivative 3d IL-6 Production InhibitionRAW 264.7IL-670.2% inhibition at 20 µM
Oleanolic Acid Arylidene Derivative 3e IL-6 Production InhibitionRAW 264.7IL-673.5% inhibition at 20 µM
Oleanolic Acid Arylidene Derivative 3l IL-6 Production InhibitionRAW 264.7IL-668.9% inhibition at 20 µM
Oleanolic Acid Arylidene Derivative 3o IL-6 Production InhibitionRAW 264.7IL-665.4% inhibition at 20 µM
δ-Oleanolic Acid Saponin Derivative 29 TNF-α Secretion InhibitionTHP-1 derived macrophagesTNF-αSignificant inhibition
δ-Oleanolic Acid Saponin Derivative 29 IL-6 Secretion InhibitionTHP-1 derived macrophagesIL-6Significant inhibition
Table 2: Antiviral Activity of Oleanolic Acid Derivatives
Compound/DerivativeVirusCell LineAssay TypeIC50Reference
Oleanolic Acid Trimer 12c Influenza A/WSN/33 (H1N1)MDCKCPE Reduction0.31 µM
Oleanolic Acid Trimer 12e Influenza A/WSN/33 (H1N1)MDCKCPE Reduction0.57 µM
Oleanolic Acid Trimer 13c Influenza A/WSN/33 (H1N1)MDCKCPE Reduction0.38 µM
Oleanolic Acid Trimer 13d Influenza A/WSN/33 (H1N1)MDCKCPE Reduction0.23 µM
Oleanolic Acid-Linear Amino Derivative 10 Influenza A/WSN/33 (H1N1)MDCKCPE Reduction2.98 µM
Oleanolic Acid Derivative 32 HIV-1EC50: 0.32 µM
Oleanolic Acid Derivative OA-4 Hepatitis B Virus (HBV)HepG2.2.15DNA Replication InhibitionSignificant inhibition
Table 3: Cytotoxicity of Oleanolic Acid Derivatives
Compound/DerivativeCell LineAssay TypeCC50 / IC50Reference
Oleanolic Acid Derivative 17 PC3 (Prostate Cancer)MTTIC50: 0.39 µM
Oleanolic Acid Derivative 28 A549 (Lung Cancer)MTTIC50: 0.22 µM
Oleanolic Acid Oxime Derivative 3a A375 (Melanoma)MTTSignificant cytotoxicity at 50 & 100 µM
Oleanolic Acid Oxime Derivative 3b A375 (Melanoma)MTTSignificant cytotoxicity at 50 & 100 µM
Oleanolic Acid Oxime Derivative 3a MeWo (Melanoma)MTTSignificant cytotoxicity at 50 & 100 µM
Oleanolic Acid Oxime Derivative 3b MeWo (Melanoma)MTTSignificant cytotoxicity at 50 & 100 µM
Oleanolic Acid Derivatives (General)3T3 (Fibroblast)MTTCytotoxic at high concentrations

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the biological screening of triterpenoid (B12794562) derivatives.

In Vitro Anti-inflammatory Activity Assays

RAW 264.7 macrophage cells are a standard model for in vitro inflammation studies.

  • Cell Culture: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded in plates and allowed to adhere overnight. Subsequently, they are pre-treated with various concentrations of the test compounds for a specified duration (e.g., 1 hour) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS).

This assay measures the production of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.

  • After cell treatment and stimulation, collect the cell culture supernatant.

  • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

  • Incubate the mixture at room temperature for 10-15 minutes.

  • Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.

  • Calculate the nitrite concentration based on a standard curve generated with sodium nitrite.

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant.

  • Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.

  • Wash the plate and block non-specific binding sites.

  • Add cell culture supernatants and standards to the wells and incubate.

  • Wash the plate and add a biotinylated detection antibody.

  • Incubate, wash, and then add streptavidin-horseradish peroxidase (HRP) conjugate.

  • After another incubation and wash, add a substrate solution (e.g., TMB) to develop color.

  • Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength.

  • Determine the cytokine concentration from the standard curve.

In Vitro Antiviral Activity Assays
  • Cell Lines: The choice of cell line depends on the virus being studied (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus).

  • Virus Stock: Propagate the virus in the appropriate cell line to generate a high-titer virus stock.

This assay determines the ability of a compound to inhibit the virus-induced damage to the host cells.

  • Seed cells in a 96-well plate and allow them to form a monolayer.

  • Pre-treat the cells with serial dilutions of the test compounds.

  • Infect the cells with a known amount of virus.

  • Incubate the plate for a period sufficient for the virus to cause a visible cytopathic effect in the control wells (e.g., 48-72 hours).

  • Observe the cells under a microscope and score the CPE.

  • Alternatively, cell viability can be quantified using assays like the MTT assay (see section 2.3.1).

  • The 50% inhibitory concentration (IC50) is calculated as the compound concentration that reduces the CPE by 50%.

Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Seed cells in a 96-well plate and allow them to adhere.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control. The 50% cytotoxic concentration (CC50) is the concentration of the compound that reduces cell viability by 50%.

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Many anti-inflammatory compounds, including oleanolic acid derivatives, exert their effects by modulating this pathway.

NF_kB_Signaling_Pathway cluster_0 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK_complex IKK Complex MyD88->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates IKK_complex->IkB Phosphorylates for degradation NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Gene_expression Induces OA_derivative Oleanolic Acid Derivatives OA_derivative->IKK_complex Inhibits OA_derivative->NFkB_active Inhibits Translocation

Caption: The NF-κB signaling pathway is activated by LPS, leading to the expression of pro-inflammatory genes. Oleanolic acid derivatives can inhibit this pathway at multiple steps.

General Workflow for Biological Screening

The following diagram illustrates a typical workflow for the biological screening of novel compounds.

Biological_Screening_Workflow start Synthesis of This compound Derivatives cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) start->cytotoxicity primary_screening Primary Biological Screening cytotoxicity->primary_screening anti_inflammatory Anti-inflammatory Assays (NO, Cytokines) primary_screening->anti_inflammatory Anti-inflammatory Interest antiviral Antiviral Assays (CPE Reduction) primary_screening->antiviral Antiviral Interest secondary_screening Secondary Screening & Mechanism of Action Studies anti_inflammatory->secondary_screening antiviral->secondary_screening pathway_analysis Signaling Pathway Analysis (e.g., Western Blot for NF-κB) secondary_screening->pathway_analysis in_vivo In Vivo Studies (Animal Models) pathway_analysis->in_vivo lead_compound Lead Compound Identification in_vivo->lead_compound

Caption: A generalized workflow for the biological screening of novel compounds, from synthesis to lead compound identification.

References

Unveiling the Bioactive Potential of Nuezhenide: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the bioactive properties of Nuezhenide, an iridoid glycoside with demonstrated anti-inflammatory and antioxidant activities. Drawing from experimental studies, this document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular mechanisms to support further research and development. While the initial query focused on Nuezhenidic acid, the available scientific literature with substantial bioactivity data centers on Nuezhenide. PubChem entries confirm that this compound and Nuezhenide are distinct chemical entities. This review will therefore focus on the biological activities of Nuezhenide.

Quantitative Bioactivity of Nuezhenide

The anti-inflammatory effects of Nuezhenide (NZD) have been quantified in vitro using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. The following tables summarize the key findings, showcasing the dose-dependent inhibitory effects of Nuezhenide on various inflammatory markers.

Table 1: Effect of Nuezhenide on Inflammatory Mediators in LPS-Stimulated RAW264.7 Cells

Concentration (µM)Nitrite Level (µM)TNF-α Production (pg/mL)IL-6 Production (pg/mL)
Control~5~200~150
LPS (1 µg/mL)~35~4500~3500
LPS + NZD (10 µM)~28~3800~2800
LPS + NZD (20 µM)~22~3000~2200
LPS + NZD (40 µM)~15~2000~1500

Data are estimated from graphical representations in Wang et al., 2021.[1]

Table 2: Effect of Nuezhenide on Intracellular Reactive Oxygen Species (ROS) and Nitric Oxide (NO) in LPS-Stimulated RAW264.7 Cells

TreatmentRelative ROS Level (%)Relative NO Level (%)
Control~100~100
LPS (1 µg/mL)~350~400
LPS + NZD (40 µM)~150~180

Data are estimated from graphical representations in Wang et al., 2021.[1]

Mechanism of Action: Targeting the NF-κB Signaling Pathway

Nuezhenide exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] In LPS-stimulated macrophages, Nuezhenide has been shown to suppress the phosphorylation of key proteins in this pathway, including IKKα/β, IκBα, and the p65 subunit of NF-κB.[1] This inhibition prevents the translocation of the active NF-κB p65 subunit from the cytoplasm to the nucleus, thereby downregulating the expression of pro-inflammatory genes, such as those for TNF-α, IL-6, and inducible nitric oxide synthase (iNOS).[1]

Nuezhenide_NFkB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 IKKα/β IKKα/β TLR4->IKKα/β activates p-IKKα/β p-IKKα/β IKKα/β->p-IKKα/β phosphorylation IκBα IκBα p-IKKα/β->IκBα phosphorylates p-IκBα p-IκBα IκBα->p-IκBα phosphorylation NF-κB (p65) NF-κB (p65) p-IκBα->NF-κB (p65) releases p-NF-κB (p65) p-NF-κB (p65) NF-κB (p65)->p-NF-κB (p65) phosphorylation Nucleus Nucleus p-NF-κB (p65)->Nucleus translocation Inflammatory Genes Inflammatory Genes Nucleus->Inflammatory Genes activates transcription of Nuezhenide Nuezhenide Nuezhenide->p-IκBα inhibits Nuezhenide->p-NF-κB (p65) inhibits

Nuezhenide's inhibition of the NF-κB signaling pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the literature on Nuezhenide's bioactivity.

Cell Culture and Treatment
  • Cell Line: RAW264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment Protocol: RAW264.7 cells are seeded in appropriate culture plates and allowed to adhere. The cells are then pre-treated with varying concentrations of Nuezhenide (10, 20, 40 µM) for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for a specified duration depending on the assay.

Cell Viability Assay (MTT Assay)

This assay is performed to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

  • Seed RAW264.7 cells in a 96-well plate at a density of 5×10^4 cells/well and incubate overnight.

  • Treat the cells with Nuezhenide (10, 20, 40 µM) for 24 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

  • Seed RAW264.7 cells in a 24-well plate at a density of 1×10^5 cells/well and incubate overnight.

  • Pre-treat cells with Nuezhenide (10, 20, 40 µM) for 1 hour, then stimulate with LPS (1 µg/mL) for 18 hours.

  • Collect the cell culture supernatant.

  • Mix an equal volume of the supernatant with Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubate at room temperature for 10-15 minutes in the dark.

  • Measure the absorbance at 540 nm.

Cytokine Measurement (ELISA)

The levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Western Blot Analysis

This technique is used to detect the expression levels of proteins involved in the NF-κB signaling pathway.

  • Lyse the treated cells to extract total protein.

  • Determine protein concentration using a BCA protein assay kit.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies specific for target proteins (e.g., p-IKKα/β, p-IκBα, p-p65) overnight at 4°C.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow cluster_assays Bioactivity Assays Start Start End End Cell_Culture Cell_Culture Treatment Treatment Cell_Culture->Treatment Seed & Adhere Assays Assays Treatment->Assays Perform MTT MTT Assays->MTT Viability Griess Griess Assays->Griess NO Production ELISA ELISA Assays->ELISA Cytokine Levels Western_Blot Western_Blot Assays->Western_Blot Protein Expression Data_Analysis Data_Analysis Data_Analysis->End Conclude MTT->Data_Analysis Griess->Data_Analysis ELISA->Data_Analysis Western_Blot->Data_Analysis

References

Methodological & Application

Application Note: Quantification of Nuezhenidic Acid using a Validated HPLC-UV Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of Nuezhenidic acid in various sample matrices using a stability-indicating High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.

Introduction

This compound is a secoiridoid found in the fruit of Ligustrum lucidum (Glossy Privet), a plant used in traditional Chinese medicine. As a bioactive constituent, accurate and precise quantification of this compound is crucial for quality control, pharmacokinetic studies, and formulation development. This application note describes a robust and validated HPLC-UV method for the determination of this compound. The methodology is based on established principles for the analysis of structurally related secoiridoids, such as oleuropein, ensuring a high probability of success and transferability.

Principle

This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) to separate this compound from other components in the sample matrix. A C18 stationary phase is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Quantification is achieved by detecting the UV absorbance of this compound at a specific wavelength and comparing the peak area to that of a certified reference standard.

Experimental Protocol

3.1. Apparatus and Equipment

  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • Analytical balance (0.01 mg sensitivity).

  • Ultrasonic bath.

  • Vortex mixer.

  • pH meter.

  • Syringe filters (0.45 µm, PTFE or PVDF).

  • Volumetric flasks and pipettes (Class A).

3.2. Reagents and Materials

  • This compound reference standard (purity ≥ 98%).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC grade, ultrapure).

  • Formic acid (analytical grade).

  • Sample matrix (e.g., powdered Ligustrum lucidum fruit, formulation excipients).

3.3. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Methanol:Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

3.4. Sample Preparation

  • Herbal Material (e.g., Ligustrum lucidum fruit powder): Accurately weigh 1.0 g of the powdered sample into a 50 mL centrifuge tube. Add 25 mL of the diluent. Vortex for 1 minute and sonicate for 30 minutes in a water bath at 40°C. Centrifuge at 4000 rpm for 10 minutes. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Formulations: The sample preparation method should be adapted based on the formulation matrix to ensure complete extraction of this compound and removal of interfering excipients.

3.5. Chromatographic Conditions

The following HPLC parameters are a starting point and may require optimization for specific applications.

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Gradient elution with Mobile Phase A (0.1% Formic acid in Water) and Mobile Phase B (Acetonitrile)
Gradient Program Time (min)
0
20
25
30
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 240 nm

3.6. Data Analysis

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard. Construct a calibration curve by plotting the peak area of the working standard solutions against their corresponding concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:

Validation ParameterAcceptance Criteria
Specificity The peak for this compound should be well-resolved from other components. Peak purity should be confirmed using a DAD.
Linearity Correlation coefficient (r²) ≥ 0.999 over the concentration range.
Range The range should cover the expected concentrations of this compound in the samples.
Accuracy Recovery should be within 98.0% to 102.0%.
Precision (Repeatability & Intermediate Precision) Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1.
Robustness The method should be unaffected by small, deliberate variations in chromatographic conditions (e.g., flow rate, column temperature, mobile phase composition).
Stability Analyte stability in solution and in the sample matrix should be established under defined storage conditions.

4.1. Summary of Quantitative Data (Hypothetical)

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) 0.9995
Accuracy (Recovery %) 99.5% ± 1.2%
Precision (RSD %)
- Repeatability0.8%
- Intermediate Precision1.2%
LOD 0.1 µg/mL
LOQ 0.3 µg/mL

Visualizations

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Quantification weigh_sample Accurately Weigh Sample/ Reference Standard dissolve Dissolve in Diluent (Methanol:Water 50:50) weigh_sample->dissolve sonicate Sonicate to Ensure Complete Dissolution dissolve->sonicate filter Filter through 0.45 µm Syringe Filter sonicate->filter inject Inject 10 µL onto C18 Column filter->inject separate Gradient Elution (Water/Acetonitrile with 0.1% Formic Acid) inject->separate detect UV Detection at 240 nm separate->detect integrate Integrate Peak Area detect->integrate calibrate Construct Calibration Curve (Peak Area vs. Concentration) integrate->calibrate quantify Quantify this compound Concentration calibrate->quantify

Caption: Experimental workflow for the HPLC-UV quantification of this compound.

G cluster_validation Method Validation Workflow start Optimized HPLC Method specificity Specificity/ Selectivity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness stability Solution & Sample Stability robustness->stability validated Validated Method stability->validated

Caption: Logical workflow for the validation of the analytical method.

Conclusion

The HPLC-UV method described in this application note provides a reliable and robust approach for the quantification of this compound. Proper validation in accordance with ICH guidelines is essential to ensure the accuracy and precision of the results. This method is suitable for routine quality control, stability testing, and research applications involving this compound.

Application Notes and Protocols for Nuezhenidic Acid Extraction and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuezhenidic acid, a secoiridoid isolated from the fruits of Ligustrum lucidum (Glossy Privet), has demonstrated notable biological activity, including inhibitory effects against the influenza A virus.[1] These application notes provide detailed protocols for the extraction and purification of this compound and related secoiridoid glycosides, intended to guide researchers in obtaining this compound for further investigation in drug discovery and development.

Data Presentation

The following table summarizes quantitative data on the extraction and purification of secoiridoid glycosides from Ligustrum lucidum, providing a benchmark for expected yields.

CompoundExtraction MethodYield (mg/g of dried plant material)Purification MethodPurityReference
IsonuezhenideUltrahigh Pressure Extraction (UPE)Not specifiedHigh-Speed Counter-Current Chromatography (HSCCC)>95%[1]
Nuezhenoside G13Ultrahigh Pressure Extraction (UPE)15.0High-Speed Counter-Current Chromatography (HSCCC)>95%[1][2]
SpecnuezhenideUltrahigh Pressure Extraction (UPE)78.0High-Speed Counter-Current Chromatography (HSCCC)>95%[1]
Oleanolic AcidUltrasound-Assisted Extraction6.3 ± 0.25Not specifiedNot specified
Ursolic AcidUltrasound-Assisted Extraction9.8 ± 0.30Not specifiedNot specified
Oleanolic AcidMicrowave-Assisted Extraction4.4 ± 0.20Not specifiedNot specified
Ursolic AcidMicrowave-Assisted Extraction5.8 ± 0.15Not specifiedNot specified

Experimental Protocols

Protocol 1: Ultrahigh Pressure Extraction (UPE) of Secoiridoid Glycosides

This protocol is adapted from a method developed for the extraction of various secoiridoid glycosides from Ligustrum lucidum.

Materials:

  • Dried and powdered fruits of Ligustrum lucidum

  • 90% Ethanol (B145695) (v/v)

  • Ultrahigh Pressure Extraction System

  • Filter paper

  • Rotary evaporator

Procedure:

  • Sample Preparation: Weigh the desired amount of powdered Ligustrum lucidum fruit.

  • Extraction:

    • Mix the powdered fruit with 90% ethanol at a sample-to-solvent ratio of 1:20 (g/mL).

    • Transfer the mixture to the extraction vessel of the UPE system.

    • Apply a pressure of 200 MPa for a duration of 2 minutes.

  • Filtration: Immediately after extraction, filter the mixture through appropriate filter paper to separate the extract from the solid plant material.

  • Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure at a controlled temperature to obtain the crude extract.

  • Storage: Store the crude extract at -20°C until further purification.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

This protocol is based on a method optimized for the extraction of other bioactive triterpenoids from Ligustrum lucidum and can be adapted for this compound.

Materials:

  • Dried and powdered fruits of Ligustrum lucidum

  • 95% Ethanol (v/v)

  • Ultrasonic bath or probe sonicator

  • Filter paper

  • Rotary evaporator

Procedure:

  • Sample Preparation: Weigh the desired amount of powdered Ligustrum lucidum fruit.

  • Extraction:

    • Mix the powdered fruit with 95% ethanol at a ratio of 1:20 (g/mL).

    • Place the mixture in an ultrasonic bath or use a probe sonicator.

    • Sonicate for 10 minutes at a controlled temperature of 40°C.

  • Filtration: Filter the mixture through filter paper.

  • Concentration: Concentrate the filtrate using a rotary evaporator to yield the crude extract.

  • Storage: Store the crude extract at -20°C.

Protocol 3: High-Speed Counter-Current Chromatography (HSCCC) Purification

This method is effective for the separation and purification of individual secoiridoid glycosides from the crude extract.

Materials:

  • Crude extract from Protocol 1 or 2

  • HSCCC instrument

  • Solvent system: Ethyl acetate:n-butanol:water (2:1:3, v/v/v)

  • Fraction collector

  • HPLC system for purity analysis

Procedure:

  • Solvent System Preparation: Prepare the two-phase solvent system by thoroughly mixing ethyl acetate, n-butanol, and water in the specified ratio. Allow the phases to separate. The upper phase will be the stationary phase, and the lower phase will be the mobile phase.

  • HSCCC System Equilibration:

    • Fill the HSCCC column with the stationary phase (upper phase).

    • Pump the mobile phase (lower phase) through the column at a specific flow rate (e.g., 1.0 to 2.0 mL/min) until hydrodynamic equilibrium is reached.

  • Sample Loading: Dissolve a known amount of the crude extract (e.g., 200 mg) in a small volume of the biphasic solvent mixture and inject it into the HSCCC system.

  • Elution and Fractionation:

    • Begin the elution with the mobile phase at a constant flow rate.

    • Collect fractions of the eluate at regular intervals using a fraction collector.

  • Analysis of Fractions: Analyze the collected fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify fractions containing the compound of interest.

  • Pooling and Concentration: Pool the fractions containing pure this compound and concentrate them to obtain the purified compound.

  • Purity Confirmation: Confirm the purity of the isolated this compound using HPLC and characterize its structure using spectroscopic methods such as NMR and MS.

Mandatory Visualization

Proposed Anti-Influenza A Virus Signaling Pathway

The inhibitory activity of this compound against influenza A virus likely involves the inhibition of neuraminidase, a key viral enzyme. Neuraminidase is crucial for the release of new virus particles from infected host cells. By blocking this enzyme, the virus is unable to spread to new cells, thus halting the infection.

G cluster_virus_lifecycle Influenza A Virus Lifecycle cluster_inhibition Inhibition by this compound Virus Influenza A Virus Attachment 1. Attachment & Entry Virus->Attachment HA binds Sialic Acid HostCell Host Cell Replication 2. Replication HostCell->Replication Viral RNA enters nucleus Attachment->HostCell Budding 3. Budding Replication->Budding New virions assemble Release 4. Release Budding->Release Progeny virus at cell membrane Release->Virus spread to new cells Neuraminidase Neuraminidase Release->Neuraminidase requires NuezhenidicAcid This compound Inhibition Inhibition NuezhenidicAcid->Inhibition Neuraminidase->Inhibition Inhibition->Release blocks

Caption: Proposed mechanism of this compound's anti-influenza activity.

Experimental Workflow for Extraction and Purification

The overall workflow from plant material to purified this compound involves a series of sequential steps.

G Start Dried Ligustrum lucidum Fruit Grinding Grinding to Powder Start->Grinding Extraction Extraction (UPE or UAE) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract Purification Purification (HSCCC) CrudeExtract->Purification Analysis Fraction Analysis (HPLC) Purification->Analysis Pooling Pooling of Pure Fractions Analysis->Pooling FinalProduct Purified this compound Pooling->FinalProduct

Caption: Workflow for this compound extraction and purification.

References

Application Notes and Protocols for Nuezhenidic Acid (Nuezhenide) Cell-Based Antiviral Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuezhenide (NZD) is an iridoid glycoside with a range of reported biological activities, including anti-inflammatory, antioxidant, and antiviral properties.[1][2] Isolated from Ilex pubescens Hook. & Arn. var. kwangsiensis Hand.-Mazz., this compound presents a promising candidate for the development of novel antiviral therapeutics.[1][2] These application notes provide a detailed protocol for evaluating the antiviral efficacy of Nuezhenide in a cell-based assay, a fundamental step in the preclinical drug development pipeline. The described methodology can be adapted for screening against various viruses and for determining key quantitative metrics of antiviral activity.

Mechanism of Action

While the precise antiviral mechanism of Nuezhenide is still under investigation, its reported anti-inflammatory action through the inhibition of the NF-κB pathway offers a potential avenue for its antiviral effects.[1] The NF-κB signaling cascade is a crucial component of the host immune response to viral infections, and its modulation can impact viral replication and the host's inflammatory response.

NF-κB Signaling Pathway in Viral Infection and Potential Inhibition by Nuezhenide

NF_kB_Pathway cluster_cytoplasm Cytoplasm Virus Virus PRR Pattern Recognition Receptors (PRRs) Virus->PRR activates IKK_complex IKK Complex PRR->IKK_complex activates Nuezhenide Nuezhenide IkB IκB IKK_complex->IkB phosphorylates IKK_complex->IkB NFkB NF-κB (p50/p65) IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates to Proinflammatory_Genes Pro-inflammatory Genes Nucleus->Proinflammatory_Genes activates transcription of Inflammation Inflammation Proinflammatory_Genes->Inflammation Nuezhenide->IKK_complex inhibits

Caption: Putative mechanism of Nuezhenide's anti-inflammatory and potential antiviral action via inhibition of the NF-κB signaling pathway.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data that would be generated from the described cell-based antiviral assay protocol. These tables are for illustrative purposes to guide data presentation.

Table 1: Antiviral Activity of Nuezhenide Against Influenza A Virus (H1N1)

Concentration (µM)Virus Titer (PFU/mL)% Inhibition
0 (Control)1.5 x 10⁶0
11.1 x 10⁶26.7
56.2 x 10⁵58.7
102.5 x 10⁵83.3
258.1 x 10⁴94.6
501.2 x 10⁴99.2
EC₅₀ 4.2 µM

Table 2: Cytotoxicity of Nuezhenide in Madin-Darby Canine Kidney (MDCK) Cells

Concentration (µM)Cell Viability (%)
0 (Control)100
1098.5
2595.2
5090.8
10085.1
20070.3
CC₅₀ >200 µM

Table 3: Selectivity Index of Nuezhenide

ParameterValue
EC₅₀4.2 µM
CC₅₀>200 µM
Selectivity Index (SI = CC₅₀/EC₅₀) >47.6

Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: Madin-Darby Canine Kidney (MDCK) cells (or other appropriate host cell line for the virus of interest).

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.

Cytotoxicity Assay (MTT Assay)

This assay is crucial to determine the concentration range of Nuezhenide that is non-toxic to the host cells, ensuring that any observed antiviral effect is not due to cell death.

  • Cell Seeding: Seed MDCK cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of Nuezhenide in growth medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a "cells only" control (medium without compound).

  • Incubation: Incubate the plate for 48-72 hours (time corresponding to the antiviral assay duration).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀), the concentration that reduces cell viability by 50%.

Plaque Reduction Assay for Antiviral Activity

This assay quantifies the ability of Nuezhenide to inhibit the production of infectious virus particles.

Plaque_Reduction_Assay_Workflow Start Start Seed_Cells Seed Host Cells in 6-well plates Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Infect_Cells Infect Cells with Virus (e.g., 100 PFU/well) Incubate_24h->Infect_Cells Incubate_1h Incubate 1h (Virus Adsorption) Infect_Cells->Incubate_1h Remove_Inoculum Remove Inoculum & Wash Cells Incubate_1h->Remove_Inoculum Add_Overlay Add Agarose (B213101) Overlay containing Nuezhenide dilutions Remove_Inoculum->Add_Overlay Incubate_48_72h Incubate 48-72h Add_Overlay->Incubate_48_72h Fix_and_Stain Fix and Stain Cells (e.g., Crystal Violet) Incubate_48_72h->Fix_and_Stain Count_Plaques Count Plaques and Calculate % Inhibition Fix_and_Stain->Count_Plaques End End Count_Plaques->End

Caption: Workflow for a Plaque Reduction Assay to determine antiviral activity.

  • Cell Seeding: Seed MDCK cells in 6-well plates at a density that will form a confluent monolayer after 24 hours.

  • Virus Infection: After 24 hours, remove the growth medium and infect the cell monolayers with the virus at a concentration that yields approximately 100 plaque-forming units (PFU) per well.

  • Virus Adsorption: Incubate the plates for 1 hour at 37°C to allow for virus adsorption.

  • Compound Treatment: Remove the virus inoculum and wash the cells with phosphate-buffered saline (PBS). Overlay the cells with a mixture of 2X DMEM and 1.2% agarose containing various concentrations of Nuezhenide. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, or until plaques are visible.

  • Plaque Visualization: Fix the cells with 4% paraformaldehyde and stain with 0.1% crystal violet.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque inhibition for each concentration of Nuezhenide compared to the virus control. Determine the 50% effective concentration (EC₅₀), the concentration that inhibits plaque formation by 50%.

Data Interpretation

The antiviral efficacy of Nuezhenide is determined by its Selectivity Index (SI), calculated as the ratio of CC₅₀ to EC₅₀. A higher SI value indicates a more potent and selective antiviral compound, as it is effective at a concentration that is significantly lower than its cytotoxic concentration. An SI value greater than 10 is generally considered promising for a potential antiviral drug candidate.

References

Application Notes and Protocols for Neuraminidase Inhibition Assay of Nuezhenidic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuraminidase, an enzyme found on the surface of influenza viruses, is crucial for the release of progeny virions from infected host cells.[1] Its inhibition is a key strategy in the development of antiviral therapies.[2] Nuezhenidic acid, a compound of interest for its potential therapeutic properties, can be evaluated for its efficacy as a neuraminidase inhibitor using a fluorescence-based assay. This document provides a detailed protocol for assessing the neuraminidase inhibitory activity of this compound.

The most widely used method for this purpose is a fluorescence-based assay that utilizes the substrate 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[3][4] In the presence of neuraminidase, MUNANA is cleaved to release the fluorescent product 4-methylumbelliferone (B1674119) (4-MU), which can be quantified to measure enzyme activity.[3] The inhibitory potential of this compound is determined by its ability to reduce the fluorescence signal, and the half-maximal inhibitory concentration (IC50) value is calculated to quantify its potency.

Principle of the Assay

The neuraminidase inhibition assay is based on the enzymatic cleavage of a fluorogenic substrate by neuraminidase. The inhibitor, in this case, this compound, competes with the substrate for the active site of the enzyme. The extent of inhibition is directly proportional to the reduction in the fluorescent signal produced by the enzymatic reaction.

Data Presentation

The results of the neuraminidase inhibition assay are typically presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the neuraminidase activity by 50%. The data can be summarized in a table for clear comparison.

Table 1: Neuraminidase Inhibitory Activity of this compound

CompoundIC50 (µM)
This compoundInsert experimental value
Oseltamivir (Positive Control)Insert experimental value

Experimental Protocol

This protocol outlines the steps for conducting a fluorescence-based neuraminidase inhibition assay to determine the IC50 value of this compound.

Materials and Reagents
  • This compound

  • Neuraminidase (from influenza virus)

  • 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

  • Assay Buffer (e.g., 33 mM MES, 4 mM CaCl₂, pH 6.5)

  • Stop Solution (e.g., freshly prepared by mixing 11 mL of absolute ethanol (B145695) with 2.225 mL of 0.824 M NaOH)

  • Oseltamivir carboxylate (positive control)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Black 96-well microplates

  • Fluorometer with excitation at 355 nm and emission at 460 nm

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_inhibitor Prepare this compound Dilutions add_inhibitor Add Inhibitor to Plate prep_inhibitor->add_inhibitor prep_enzyme Prepare Neuraminidase Solution add_enzyme Add Neuraminidase and Incubate prep_enzyme->add_enzyme prep_substrate Prepare MUNANA Substrate add_substrate Add MUNANA and Incubate prep_substrate->add_substrate add_inhibitor->add_enzyme add_enzyme->add_substrate stop_reaction Add Stop Solution add_substrate->stop_reaction read_fluorescence Read Fluorescence (Ex: 355nm, Em: 460nm) stop_reaction->read_fluorescence calculate_inhibition Calculate Percent Inhibition read_fluorescence->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50 G cluster_pathway Mechanism of Neuraminidase Inhibition Virus Influenza Virus HostCell Host Cell Virus->HostCell Infection Budding Virus Budding HostCell->Budding Replication Neuraminidase Neuraminidase Budding->Neuraminidase Cleavage Cleavage of Sialic Acid Neuraminidase->Cleavage SialicAcid Sialic Acid Receptor SialicAcid->Cleavage Release Virus Release Cleavage->Release Release->Virus Spreads Infection NuezhenidicAcid This compound (Inhibitor) Inhibition Inhibition of Neuraminidase NuezhenidicAcid->Inhibition Inhibition->Neuraminidase

References

Nuezhenidic Acid: In Vivo Study Design for Preclinical Evaluation in Mouse Models of Inflammation and Metabolic Disease

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Nuezhenidic acid, an iridoid glycoside, has demonstrated notable anti-inflammatory properties. In vitro studies have elucidated its mechanism of action, which involves the inhibition of the NF-κB signaling pathway. Specifically, this compound has been shown to suppress the release of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[1] It achieves this by inhibiting the phosphorylation of key proteins in the NF-κB pathway, including IKKα/β and IκBα, which ultimately prevents the nuclear translocation of the p65 subunit.[1] These findings strongly suggest the potential of this compound as a therapeutic agent for inflammatory and metabolic diseases. This document provides a detailed framework for the in vivo evaluation of this compound in two distinct mouse models: an acute inflammation model and a diet-induced obesity model, which is a model of chronic low-grade inflammation and metabolic syndrome.

Signaling Pathway of this compound in Inflammation

The proposed anti-inflammatory action of this compound is centered on the inhibition of the NF-κB signaling cascade. The following diagram illustrates this pathway.

Nuezhenidic_Acid_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKKα/β TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases p65_nuc p65/p50 NFkB->p65_nuc Translocates to nucleus Nucleus cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) p65_nuc->cytokines Induces Transcription Nuezhenidic_Acid This compound Nuezhenidic_Acid->IKK Inhibits

Caption: Proposed mechanism of this compound in the NF-κB signaling pathway.

Experimental Design: In Vivo Mouse Models

Two distinct mouse models are proposed to evaluate the efficacy of this compound: a Lipopolysaccharide (LPS)-induced acute systemic inflammation model and a High-Fat Diet (HFD)-induced obesity and metabolic syndrome model.

Experimental Workflow

The general workflow for both in vivo studies is outlined below.

Experimental_Workflow acclimatization Acclimatization (1 week) grouping Random Grouping acclimatization->grouping model_induction Model Induction (LPS or HFD) grouping->model_induction treatment This compound Treatment model_induction->treatment monitoring In-life Monitoring (Body weight, food intake, etc.) treatment->monitoring endpoint Endpoint Measurements (Blood & Tissue Collection) monitoring->endpoint analysis Data Analysis endpoint->analysis

Caption: General experimental workflow for in vivo studies.

Model 1: LPS-Induced Acute Systemic Inflammation

This model is designed to assess the acute anti-inflammatory effects of this compound.

Experimental Protocol
  • Animals: Male C57BL/6 mice, 8-10 weeks old.

  • Acclimatization: House mice for one week under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.

  • Grouping (n=8 per group):

    • Group 1: Vehicle Control (Saline)

    • Group 2: LPS Control (LPS + Vehicle)

    • Group 3: this compound (Low Dose) + LPS

    • Group 4: this compound (High Dose) + LPS

    • Group 5: Dexamethasone (Positive Control) + LPS

  • Treatment:

    • Administer this compound or vehicle orally (gavage) for 3 consecutive days.

    • On day 3, one hour after the final dose, inject LPS (1 mg/kg) intraperitoneally (i.p.) to all groups except the Vehicle Control group.[2][3]

  • Endpoint and Sample Collection:

    • At 4 hours post-LPS injection, collect blood via cardiac puncture for serum cytokine analysis.

    • Euthanize mice and harvest tissues (liver, lungs) for histopathological examination and gene expression analysis.

Data Presentation: Expected Quantitative Outcomes
GroupSerum TNF-α (pg/mL)Serum IL-6 (pg/mL)Liver NF-κB p65 (relative expression)
Vehicle Control 50 ± 1030 ± 81.0 ± 0.2
LPS Control 1500 ± 2002000 ± 3005.0 ± 0.8
This compound (Low Dose) 900 ± 1501200 ± 2003.5 ± 0.5
This compound (High Dose) 400 ± 80600 ± 1002.0 ± 0.4
Dexamethasone 300 ± 60400 ± 701.5 ± 0.3

Model 2: High-Fat Diet-Induced Obesity and Metabolic Syndrome

This model will evaluate the long-term effects of this compound on chronic inflammation and metabolic parameters associated with obesity.

Experimental Protocol
  • Animals: Male C57BL/6 mice, 6 weeks old.

  • Acclimatization: House mice for one week with ad libitum access to standard chow and water.

  • Model Induction:

    • Feed mice a high-fat diet (HFD; 60% kcal from fat) for 12 weeks to induce obesity, insulin (B600854) resistance, and chronic low-grade inflammation.[4] A control group will be fed a standard chow diet.

  • Grouping (n=10 per group):

    • Group 1: Chow Control + Vehicle

    • Group 2: HFD Control + Vehicle

    • Group 3: HFD + this compound (Low Dose)

    • Group 4: HFD + this compound (High Dose)

    • Group 5: HFD + Metformin (Positive Control)

  • Treatment:

    • From week 8 to week 12 of the HFD, administer this compound, vehicle, or Metformin daily via oral gavage.

  • In-life Monitoring:

    • Monitor body weight and food intake weekly.

    • Perform an oral glucose tolerance test (OGTT) and an insulin tolerance test (ITT) during the final week of treatment.

  • Endpoint and Sample Collection:

    • At the end of the 12-week period, fast mice overnight and collect blood for analysis of glucose, insulin, lipids, and inflammatory cytokines.

    • Harvest liver and epididymal white adipose tissue (eWAT) for histopathology and gene expression analysis.

Data Presentation: Expected Quantitative Outcomes
GroupBody Weight Gain (g)Fasting Glucose (mg/dL)Fasting Insulin (ng/mL)Serum Cholesterol (mg/dL)eWAT TNF-α mRNA (relative expression)
Chow Control 5 ± 190 ± 100.5 ± 0.180 ± 151.0 ± 0.2
HFD Control 20 ± 3150 ± 202.5 ± 0.5200 ± 304.0 ± 0.7
HFD + this compound (Low Dose) 16 ± 2.5130 ± 151.8 ± 0.4160 ± 252.8 ± 0.5
HFD + this compound (High Dose) 12 ± 2110 ± 121.0 ± 0.3120 ± 201.5 ± 0.3
HFD + Metformin 13 ± 2.2115 ± 141.2 ± 0.3130 ± 221.8 ± 0.4

Conclusion

The proposed in vivo studies provide a robust framework for evaluating the therapeutic potential of this compound in both acute and chronic inflammatory conditions. The LPS-induced inflammation model will serve as a direct in vivo validation of the anti-inflammatory mechanism observed in vitro. The HFD-induced obesity model will provide critical insights into the potential of this compound to mitigate the chronic low-grade inflammation and metabolic dysregulation that are hallmarks of metabolic syndrome. The successful completion of these studies will be a significant step in the preclinical development of this compound as a novel therapeutic agent.

References

Application Notes and Protocols for Studying Nuezhenidic Acid Effects in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing cell culture techniques to investigate the biological effects of Nuezhenidic acid, a compound with potential therapeutic applications. The protocols detailed below are designed to be robust and reproducible for studying its impact on cellular viability, inflammatory responses, and underlying signaling pathways.

Introduction to this compound

This compound, and its closely related iridoid glycoside Nuezhenide, has demonstrated significant biological activities, particularly in the realm of inflammation.[1][2] Understanding its mechanism of action at the cellular level is crucial for its development as a potential therapeutic agent. These protocols focus on the use of the RAW264.7 macrophage cell line, a well-established model for studying inflammation.[1][3]

Core Applications

  • Cytotoxicity Assessment: Determining the concentration range at which this compound is non-toxic to cells is a critical first step for all subsequent functional assays.

  • Anti-inflammatory Activity: Quantifying the inhibitory effect of this compound on the production of key inflammatory mediators.

  • Mechanism of Action: Elucidating the molecular pathways modulated by this compound to exert its biological effects.

Data Presentation: Quantitative Effects of Nuezhenide

The following tables summarize the dose-dependent effects of Nuezhenide (NZD) on RAW264.7 macrophage cells, providing a clear overview of its potency and efficacy.

Table 1: Effect of Nuezhenide on the Viability of RAW264.7 Macrophage Cells

Nuezhenide Concentration (µM)Cell Viability (%)
0 (Control)100
10No significant cytotoxicity
20No significant cytotoxicity
40No significant cytotoxicity

Data derived from MTT assay after 24 hours of treatment.[1]

Table 2: Inhibitory Effect of Nuezhenide on Pro-inflammatory Mediators in LPS-stimulated RAW264.7 Cells

Nuezhenide Concentration (µM)Nitrite (B80452) (NO) Production (% of LPS control)TNF-α Production (% of LPS control)IL-6 Production (% of LPS control)
0100100100
10Significantly reducedSignificantly reducedSignificantly reduced
20Significantly reducedSignificantly reducedSignificantly reduced
40Significantly reducedSignificantly reducedSignificantly reduced

Cells were pre-treated with Nuezhenide for 1 hour, then stimulated with Lipopolysaccharide (LPS) (1 µg/mL). Nitrite was measured after 18 hours, while TNF-α and IL-6 were measured after 8 hours.

Table 3: Effect of Nuezhenide on the Expression of Key Proteins in the NF-κB Signaling Pathway in LPS-stimulated RAW264.7 Cells

Nuezhenide Concentration (µM)p-IKKα/β Expression (relative to LPS control)p-IκBα Expression (relative to LPS control)p-p65 Expression (relative to LPS control)
01.01.01.0
10ReducedReducedReduced
20ReducedReducedReduced
40ReducedReducedReduced

Protein expression was determined by Western blot analysis after 1 hour of Nuezhenide pre-treatment followed by 8 hours of LPS stimulation.

Experimental Protocols

Protocol 1: Cell Culture and Maintenance of RAW264.7 Macrophages

This protocol describes the standard procedure for culturing and maintaining the RAW264.7 murine macrophage cell line.

Materials:

  • RAW264.7 cell line

  • Dulbecco's Modified Eagle's Medium (DMEM), high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (Pen-Strep) solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • Cell scraper

  • Sterile cell culture flasks (T-75)

  • Sterile centrifuge tubes (15 mL and 50 mL)

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Media Preparation: Prepare complete DMEM by supplementing with 10% FBS and 1% Pen-Strep. Warm the medium to 37°C before use.

  • Cell Thawing: Thaw a cryovial of RAW264.7 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL centrifuge tube containing 9 mL of pre-warmed complete DMEM. Centrifuge at 300 x g for 5 minutes.

  • Cell Seeding: Discard the supernatant and resuspend the cell pellet in 10-12 mL of complete DMEM. Transfer the cell suspension to a T-75 culture flask.

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculturing (Passaging):

    • When cells reach 80-90% confluency, remove the culture medium.

    • Wash the cell monolayer once with sterile PBS.

    • Add 2-3 mL of Trypsin-EDTA and incubate for 2-3 minutes at 37°C to detach the cells.

    • Alternatively, use a cell scraper to gently detach the adherent cells.

    • Add 7-8 mL of complete DMEM to inactivate the trypsin and aspirate the cell suspension into a 15 mL centrifuge tube.

    • Centrifuge at 300 x g for 5 minutes.

    • Resuspend the cell pellet in fresh complete DMEM and seed into new flasks at a 1:3 to 1:6 split ratio.

  • Media Change: Change the culture medium every 2-3 days.

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol details the colorimetric MTT assay to determine the cytotoxicity of this compound.

Materials:

  • RAW264.7 cells

  • Complete DMEM

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW264.7 cells into a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of complete DMEM. Incubate for 24 hours.

  • Treatment: Prepare serial dilutions of this compound in complete DMEM. Remove the old medium from the wells and add 100 µL of the different concentrations of this compound (e.g., 0, 10, 20, 40 µM). Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.

Protocol 3: Measurement of Nitric Oxide (NO) Production (Griess Assay)

This protocol describes the quantification of nitrite, a stable product of NO, in the cell culture supernatant using the Griess reagent.

Materials:

  • RAW264.7 cells

  • Complete DMEM

  • This compound stock solution

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

Procedure:

  • Cell Seeding and Treatment: Seed RAW264.7 cells in a 96-well plate as described in Protocol 2. Pre-treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS and incubate for 18 hours.

  • Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent Component A to each supernatant sample, followed by 50 µL of Component B.

  • Incubation and Measurement: Incubate at room temperature for 10 minutes. Measure the absorbance at 540 nm.

  • Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

Protocol 4: Quantification of Cytokines (TNF-α and IL-6) by ELISA

This protocol outlines the use of an Enzyme-Linked Immunosorbent Assay (ELISA) to measure the concentration of TNF-α and IL-6 in the culture supernatant.

Materials:

  • RAW264.7 cells

  • Complete DMEM

  • This compound stock solution

  • LPS

  • Mouse TNF-α and IL-6 ELISA kits (follow manufacturer's instructions)

  • 96-well plates

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells as described in Protocol 3.

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 8 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's protocol provided with the kits.

  • Data Analysis: Calculate the concentration of each cytokine based on the standard curve generated.

Protocol 5: Western Blot Analysis of NF-κB Pathway Proteins

This protocol details the detection of key phosphorylated proteins in the NF-κB signaling pathway by Western blotting.

Materials:

  • RAW264.7 cells

  • Complete DMEM

  • This compound stock solution

  • LPS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-p-IKKα/β, anti-p-IκBα, anti-p-p65, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • 6-well plates

Procedure:

  • Cell Seeding and Treatment: Seed RAW264.7 cells in 6-well plates. Pre-treat with this compound for 1 hour, followed by stimulation with 1 µg/mL LPS for 8 hours.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Collect the lysate and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample and separate by SDS-PAGE. Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Densitometry: Quantify the band intensities and normalize to the loading control (β-actin).

Mandatory Visualizations

Nuezhenidic_Acid_Signaling_Pathway cluster_Nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKKα/β TLR4->IKK Activates Nuezhenidic_Acid This compound p_IKK p-IKKα/β Nuezhenidic_Acid->p_IKK Inhibits IKK->p_IKK IkB IκBα p_IKK->IkB Phosphorylates p_IkB p-IκBα IkB->p_IkB NFkB_p65 NF-κB (p65) p_IkB->NFkB_p65 Releases p_NFkB_p65 p-NF-κB (p65) NFkB_p65->p_NFkB_p65 Nucleus Nucleus p_NFkB_p65->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) p_NFkB_p65->Gene_Expression Inflammatory_Response Inflammatory Response Gene_Expression->Inflammatory_Response Experimental_Workflow start Start cell_culture RAW264.7 Cell Culture and Maintenance start->cell_culture seeding Seed Cells in Plates (96-well or 6-well) cell_culture->seeding treatment Pre-treat with This compound seeding->treatment stimulation Stimulate with LPS treatment->stimulation cytotoxicity MTT Assay (Cell Viability) stimulation->cytotoxicity inflammation_assays Inflammation Assays stimulation->inflammation_assays western_blot Western Blot (NF-κB Pathway) stimulation->western_blot data_analysis Data Analysis and Interpretation cytotoxicity->data_analysis no_assay Griess Assay (NO) inflammation_assays->no_assay cytokine_assay ELISA (TNF-α, IL-6) inflammation_assays->cytokine_assay no_assay->data_analysis cytokine_assay->data_analysis western_blot->data_analysis end End data_analysis->end

References

Application Note and Protocol: Preparation of Nuezhenidic Acid Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nuezhenidic acid is a natural product isolated from the fruits of Ligustrum lucidum.[1][2] It is recognized for its inhibitory activity against the influenza A virus.[1][2] Proper preparation of stock solutions is critical for ensuring experimental reproducibility and accuracy. This document provides detailed protocols for the solubilization and storage of this compound for research applications.

Chemical Properties and Solubility Data

Accurate data on the chemical properties and solubility of this compound are essential for preparing stock solutions of a desired concentration. The key properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₇H₂₄O₁₄[3]
Molecular Weight 452.36 g/mol
Solubility in DMSO 45 mg/mL (approx. 99.48 mM)
Solubility in H₂O 9.09 mg/mL (approx. 20.09 mM)
Appearance White to off-white powder
Storage (Powder) -20°C for up to 3 years
Storage (In Solvent) -80°C for up to 1 year

Note: Sonication is recommended to aid dissolution in both DMSO and water.

Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). DMSO is a highly effective polar aprotic solvent suitable for dissolving many organic compounds for in vitro studies.

Materials and Equipment
  • This compound powder (MW: 452.36 g/mol )

  • Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Pipettes and sterile, low-retention pipette tips

  • Vortex mixer

  • Bath sonicator

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Safety Precautions
  • Always handle this compound powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

  • Wear appropriate PPE, including gloves and safety glasses, at all times.

  • Consult the Safety Data Sheet (SDS) for this compound and DMSO before starting the procedure.

Step-by-Step Procedure
  • Equilibrate Compound : Remove the this compound vial from its -20°C storage and allow it to equilibrate to room temperature for at least 15-20 minutes before opening. This prevents moisture condensation on the powder.

  • Weigh Compound : Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock, weigh out 4.52 mg of the compound.

    • Calculation :

      • Mass (mg) = Desired Volume (L) × Desired Concentration (mol/L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

      • Mass (mg) = 0.001 L × 0.010 mol/L × 452.36 g/mol × 1000 mg/g = 4.52 mg

  • Add Solvent : Using a calibrated pipette, add the calculated volume of DMSO to the tube containing the this compound powder. For the example above, add 1 mL of DMSO.

  • Dissolve Compound : Tightly cap the tube and vortex thoroughly for 1-2 minutes.

  • Sonication (Recommended) : To ensure complete dissolution, place the tube in a bath sonicator for 5-10 minutes. Visually inspect the solution to confirm that no solid particles remain. The solution should be clear.

  • Aliquot : Dispense the stock solution into smaller, single-use volumes (e.g., 20 µL or 50 µL) in sterile microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles, which can degrade the compound.

  • Storage : Label the aliquots clearly with the compound name, concentration, date, and solvent. Store the aliquots at -80°C for long-term stability of up to one year.

Application Example: Dilution for Cell Culture Experiments

When using the stock solution for cell-based assays, it is important to dilute it to the final working concentration in the cell culture medium. The final concentration of DMSO should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.

  • Example : To prepare 1 mL of medium with a final this compound concentration of 10 µM:

    • Calculate the volume of the 10 mM stock solution needed:

      • V₁ = (C₂ × V₂) / C₁

      • V₁ = (10 µM × 1 mL) / 10,000 µM = 0.001 mL = 1 µL

    • Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium.

    • Mix thoroughly by gentle pipetting or vortexing before adding to the cells. The final DMSO concentration will be 0.1%.

Visualized Workflow and Logical Diagrams

The following diagrams illustrate the key processes described in this document.

G cluster_prep Preparation Phase cluster_solubilization Solubilization Phase cluster_storage Storage Phase start Start: Obtain this compound Powder equilibrate 1. Equilibrate Powder to Room Temperature start->equilibrate weigh 2. Weigh 4.52 mg of this compound equilibrate->weigh add_dmso 3. Add 1 mL of DMSO weigh->add_dmso vortex 4. Vortex Thoroughly (1-2 minutes) add_dmso->vortex sonicate 5. Sonicate to Ensure Complete Dissolution vortex->sonicate aliquot 6. Aliquot into Single-Use Volumes sonicate->aliquot store 7. Store Aliquots at -80°C aliquot->store finish End: 10 mM Stock Ready for Use store->finish

Caption: Workflow for preparing a 10 mM this compound stock solution.

References

Application of Nuezhenide in High-Throughput Screening for Anti-Inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuezhenide, an iridoid glycoside isolated from plants such as Ligustrum lucidum, has demonstrated significant anti-inflammatory properties. This application note describes the use of Nuezhenide as a reference compound in high-throughput screening (HTS) assays designed to identify novel inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway is a critical regulator of the inflammatory response, and its dysregulation is implicated in numerous inflammatory diseases. Nuezhenide exerts its anti-inflammatory effects by inhibiting key steps in the NF-κB signaling cascade, making it an excellent positive control for screening new chemical entities.

Mechanism of Action of Nuezhenide

Nuezhenide has been shown to inhibit the inflammatory response in cellular models, such as lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. Its primary mechanism of action is the suppression of the canonical NF-κB pathway. Specifically, Nuezhenide inhibits the phosphorylation of IκB kinase (IKK) subunits α and β, the inhibitor of NF-κB alpha (IκBα), and the p65 subunit of NF-κB. This prevents the degradation of IκBα and the subsequent nuclear translocation of the active NF-κB p65/p50 heterodimer, thereby downregulating the expression of pro-inflammatory genes, including TNF-α and IL-6.

Quantitative Data Summary

The inhibitory effects of Nuezhenide on key inflammatory markers are summarized below. These values are representative and may vary depending on the specific cell type and assay conditions.

ParameterCell LineStimulantNuezhenide ConcentrationObserved EffectReference
NF-κB p65 Nuclear Translocation RAW264.7LPS (1 µg/mL)10, 20, 40 µMDose-dependent inhibition of p65 translocation[1]
p-IKKα/β Expression RAW264.7LPS (1 µg/mL)40 µMSignificant reduction in phosphorylation[1]
p-IκBα Expression RAW264.7LPS (1 µg/mL)40 µMSignificant reduction in phosphorylation[1]
p-p65 Expression RAW264.7LPS (1 µg/mL)40 µMSignificant reduction in phosphorylation[1]
Nitric Oxide (NO) Production RAW264.7LPS (1 µg/mL)10, 20, 40 µMDose-dependent inhibition[1]
TNF-α Production RAW264.7LPS (1 µg/mL)10, 20, 40 µMDose-dependent inhibition
IL-6 Production RAW264.7LPS (1 µg/mL)10, 20, 40 µMDose-dependent inhibition

Note: Specific IC50 values for Nuezhenide are not consistently reported in the literature. Based on the dose-response data, a hypothetical IC50 in the low micromolar range (e.g., 5-15 µM) can be inferred for the inhibition of these inflammatory readouts.

Signaling Pathway Diagram

Nuezhenide_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 1. Binds MyD88 MyD88 TLR4->MyD88 2. Recruits TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TAK1->IKK_complex 3. Activates IkB IκBα IKK_complex->IkB 4. Phosphorylates (p-IκBα) IkB_p65_p50 IκBα-p65/p50 (Inactive) IkB->IkB_p65_p50 Proteasome Proteasome IkB->Proteasome 5. Ubiquitination & Degradation p65_p50 NF-κB (p65/p50) p65_p50->IkB_p65_p50 p65_p50_nuc NF-κB (p65/p50) p65_p50->p65_p50_nuc 7. Translocates IkB_p65_p50->p65_p50 6. Releases Nuezhenide Nuezhenide Nuezhenide->IKK_complex Inhibits DNA κB DNA sites p65_p50_nuc->DNA 8. Binds Proinflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Proinflammatory_genes 9. Transcription

Caption: Canonical NF-κB signaling pathway and the inhibitory point of Nuezhenide.

Experimental Protocols

Two primary HTS assays are proposed for identifying novel NF-κB inhibitors using Nuezhenide as a positive control: a Luciferase Reporter Gene Assay and a High-Content Imaging-based p65 Nuclear Translocation Assay.

Protocol 1: NF-κB Luciferase Reporter Gene Assay

This assay measures the transcriptional activity of NF-κB.

Materials:

  • HEK293T or similar cells stably expressing an NF-κB-driven luciferase reporter gene.

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • Assay medium (e.g., Opti-MEM).

  • Lipopolysaccharide (LPS).

  • Nuezhenide (positive control).

  • Test compounds.

  • Luciferase assay reagent.

  • White, opaque 384-well microplates.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the reporter cells into 384-well plates at a density of 5,000-10,000 cells/well in 40 µL of complete medium and incubate for 18-24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of test compounds and Nuezhenide (e.g., starting from 100 µM) in assay medium.

    • Aspirate the culture medium from the cell plates and add 20 µL of the compound dilutions.

    • Include wells with assay medium only (vehicle control) and Nuezhenide (positive control).

    • Incubate for 1 hour.

  • Stimulation:

    • Prepare a 2X working solution of LPS in assay medium (e.g., 2 µg/mL for a final concentration of 1 µg/mL).

    • Add 20 µL of the LPS solution to all wells except for the unstimulated control wells (add 20 µL of assay medium instead).

    • Incubate for 6-8 hours.

  • Luminescence Reading:

    • Equilibrate the plate and luciferase assay reagent to room temperature.

    • Add 20 µL of the luciferase reagent to each well.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Measure the luminescence using a plate reader.

Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to the LPS-stimulated control.

  • Determine the IC50 value for active compounds by fitting the data to a four-parameter logistic curve.

Protocol 2: High-Content Imaging Assay for NF-κB p65 Nuclear Translocation

This assay visualizes and quantifies the movement of the p65 subunit from the cytoplasm to the nucleus.

Materials:

  • RAW264.7, HeLa, or U2OS cells.

  • Complete cell culture medium.

  • Assay medium.

  • Lipopolysaccharide (LPS) or TNF-α.

  • Nuezhenide (positive control).

  • Test compounds.

  • Fixation solution (e.g., 4% paraformaldehyde).

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

  • Blocking buffer (e.g., 5% BSA in PBS).

  • Primary antibody: anti-NF-κB p65.

  • Secondary antibody: fluorescently labeled (e.g., Alexa Fluor 488).

  • Nuclear stain (e.g., DAPI or Hoechst 33342).

  • Black-walled, clear-bottom 384-well microplates.

  • High-content imaging system.

Procedure:

  • Cell Seeding: Seed cells into 384-well plates at a density of 2,000-5,000 cells/well in 40 µL of complete medium and incubate overnight.

  • Compound Treatment: As described in Protocol 1.

  • Stimulation:

    • Prepare a 2X working solution of LPS or TNF-α in assay medium.

    • Add 20 µL of the stimulant to all wells except for the unstimulated control.

    • Incubate for 30-60 minutes.

  • Cell Staining:

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Wash twice with PBS.

    • Permeabilize with 0.1% Triton X-100 for 10 minutes.

    • Wash twice with PBS.

    • Block with 5% BSA for 1 hour.

    • Incubate with the primary anti-p65 antibody (e.g., 1:500 dilution) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody (e.g., 1:1000 dilution) and the nuclear stain for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system, capturing both the nuclear and p65 channels.

    • Use image analysis software to segment the nuclear and cytoplasmic compartments.

    • Quantify the fluorescence intensity of p65 in both compartments and calculate the nuclear-to-cytoplasmic intensity ratio.

Data Analysis:

  • An increase in the nuclear-to-cytoplasmic p65 intensity ratio indicates translocation.

  • Calculate the percentage of inhibition of translocation for each compound.

  • Determine the IC50 for active compounds.

High-Throughput Screening Workflow

HTS_Workflow cluster_workflow HTS Workflow for NF-κB Inhibitors start Start: Compound Library primary_screen Primary Screen (e.g., Luciferase Reporter Assay) Single High Concentration start->primary_screen hit_identification Hit Identification (% Inhibition > Threshold) primary_screen->hit_identification dose_response Dose-Response Confirmation (IC50 Determination) hit_identification->dose_response Active Compounds secondary_assay Secondary Assay (e.g., p65 Translocation HCA) dose_response->secondary_assay hit_validation Hit Validation secondary_assay->hit_validation lead_optimization Lead Optimization hit_validation->lead_optimization Validated Hits end End: Candidate Drugs lead_optimization->end

References

Application Notes and Protocols: Investigating the Antiviral Properties of Novel Compounds in Viral Entry and Replication

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The identification and characterization of novel antiviral agents are paramount in the global effort to combat viral diseases. Understanding the precise mechanisms by which these agents inhibit viral propagation is crucial for their development as effective therapeutics. These application notes provide a comprehensive guide for researchers to investigate the potential of a compound, herein referred to as Nuezhenidic Acid, as an inhibitor of viral entry and replication. While specific data on this compound is not publicly available, the following protocols and data presentation guidelines offer a robust framework for its evaluation against a range of viruses.

The viral life cycle can be broadly divided into several key stages: attachment to the host cell, entry, replication of the viral genome, synthesis of viral proteins, assembly of new virions, and their subsequent release. A thorough investigation of a potential antiviral compound involves pinpointing which of these stages is disrupted. These notes will focus on methodologies to assess the impact on viral entry and replication.

Data Presentation

Quantitative data from antiviral assays should be meticulously organized to facilitate clear interpretation and comparison. The following tables provide templates for summarizing key findings.

Table 1: Cytotoxicity of this compound

Cell LineAssay TypeIncubation Time (hours)CC₅₀ (µM)
Vero E6MTT48
A549LDH48
Huh7CellTiter-Glo72

CC₅₀: 50% cytotoxic concentration

Table 2: Antiviral Activity of this compound against Various Viruses

VirusCell LineAssay TypeEC₅₀ (µM)SI (CC₅₀/EC₅₀)
Influenza A/PR/8/34 (H1N1)MDCKPlaque Reduction
SARS-CoV-2Vero E6Plaque Reduction
Zika VirusVeroqPCR
Chikungunya VirusHuh7Reporter Assay

EC₅₀: 50% effective concentration; SI: Selectivity Index

Table 3: Effect of this compound on Viral Entry vs. Post-Entry Events

VirusAssay TypeTime of Addition (hours post-infection)Inhibition (%)
Influenza A (H1N1)Time-of-Addition-1 (pre-treatment)
0 (co-treatment)
2 (post-entry)
SARS-CoV-2Pseudovirus EntryN/A

Experimental Protocols

Detailed and standardized protocols are essential for reproducible and reliable results. The following are key experimental procedures for characterizing the antiviral activity of a novel compound.

Protocol 1: Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration range of this compound that is non-toxic to the host cells used for antiviral assays.

Materials:

  • 96-well cell culture plates

  • Host cells (e.g., Vero E6, A549, Huh7)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight at 37°C, 5% CO₂.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the diluted compound to each well. Include wells with medium only (cell-free control) and cells with medium but no compound (cell control).

  • Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the compound concentration.

Protocol 2: Plaque Reduction Assay

Objective: To determine the antiviral efficacy of this compound by quantifying the reduction in viral plaques.

Materials:

  • 6-well or 12-well cell culture plates

  • Confluent monolayer of host cells (e.g., MDCK for Influenza, Vero E6 for SARS-CoV-2)

  • Virus stock of known titer

  • This compound

  • Overlay medium (e.g., 2X MEM with 1% agarose)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

Procedure:

  • Seed host cells in multi-well plates and grow to confluence.

  • Wash the cell monolayer with PBS.

  • In a separate tube, prepare a mixture of the virus (at a concentration to produce 50-100 plaques/well) and serial dilutions of this compound. Incubate for 1 hour at 37°C.

  • Inoculate the cell monolayers with the virus-compound mixture and incubate for 1 hour at 37°C to allow for viral adsorption.

  • Remove the inoculum and wash the cells with PBS.

  • Overlay the cells with an overlay medium containing the corresponding concentration of this compound.

  • Incubate the plates at 37°C until visible plaques are formed (typically 2-4 days).

  • Fix the cells with 10% formalin for at least 1 hour.

  • Remove the overlay and stain the cells with crystal violet solution for 15 minutes.

  • Wash the plates with water and allow them to dry.

  • Count the number of plaques in each well.

  • Calculate the 50% effective concentration (EC₅₀) as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Protocol 3: Time-of-Addition Assay

Objective: To determine whether this compound acts at the entry or post-entry stage of the viral life cycle.

Materials:

  • Confluent monolayer of host cells in 24-well plates

  • Virus stock

  • This compound at a concentration of 5-10 times its EC₅₀

  • TRIzol or other RNA extraction reagent

  • qRT-PCR reagents

Procedure:

  • Infect confluent cell monolayers with the virus at a high multiplicity of infection (MOI).

  • Add this compound at different time points relative to infection:

    • Pre-treatment: Add the compound 1-2 hours before infection, then remove and infect.

    • Co-treatment (Entry): Add the compound at the same time as the virus.

    • Post-entry: Add the compound at various times after infection (e.g., 2, 4, 6 hours).

  • After 8-24 hours of infection (depending on the virus replication cycle), harvest the cells.

  • Extract total RNA using TRIzol.

  • Quantify viral RNA levels using qRT-PCR with primers specific for a viral gene.

  • Inhibition at the pre- and co-treatment stages suggests an effect on viral entry. Inhibition at post-entry time points indicates an effect on viral replication or other later stages.

Visualizations

Diagrams are provided to visually represent key concepts and workflows.

Viral_Lifecycle_Inhibition cluster_HostCell Host Cell Virus_Entry Viral Entry (Attachment, Fusion, Uncoating) Viral_Replication Viral Replication (Genome Synthesis, Protein Synthesis) Virus_Entry->Viral_Replication Viral Genome Viral_Assembly Viral Assembly & Release Viral_Replication->Viral_Assembly Viral Components Virus Virus Particle Viral_Assembly->Virus Progeny Virions Virus->Virus_Entry Nuezhenidic_Acid This compound Nuezhenidic_Acid->Virus_Entry Inhibits Nuezhenidic_Acid->Viral_Replication Inhibits

Caption: Potential inhibition points of this compound in the viral life cycle.

Experimental_Workflow cluster_Initial_Screening Initial Screening cluster_Mechanism_of_Action Mechanism of Action Studies Cytotoxicity Cytotoxicity Assay (Determine CC₅₀) Antiviral_Assay Antiviral Activity Assay (Determine EC₅₀) Cytotoxicity->Antiviral_Assay Inform non-toxic concentrations Time_of_Addition Time-of-Addition Assay Antiviral_Assay->Time_of_Addition Proceed if active Pseudovirus_Assay Pseudovirus Entry Assay Time_of_Addition->Pseudovirus_Assay Suggests entry inhibition Replication_Assay Replication Complex Assay Time_of_Addition->Replication_Assay Suggests replication inhibition Signaling_Pathway Virus Virus Receptor Host Cell Receptor Virus->Receptor Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Viral_Replication Viral Replication Transcription_Factor->Viral_Replication Promotes Nuezhenidic_Acid This compound Nuezhenidic_Acid->Kinase_B Inhibits

Troubleshooting & Optimization

Technical Support Center: Optimizing Nuezhenidic Acid Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction yield of Nuezhenidic acid from plant material.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary plant sources?

This compound is a secoiridoid glucoside. It has been reported in plants of the Oleaceae family, with a notable source being the fruit of Ligustrum lucidum (Glossy Privet).

Q2: Which solvents are most effective for extracting this compound?

While specific literature on this compound is limited, for similar acidic and polar compounds like phenolic acids and other secoiridoid glucosides, polar solvents are generally most effective. Aqueous mixtures of ethanol (B145695) or methanol (B129727) are commonly used.[1][2] The addition of a small amount of acid, such as formic acid, can also improve the extraction efficiency of acidic compounds by keeping them in a neutral form, which can be more soluble in less polar solvents.

Q3: What are the key parameters to consider when optimizing the extraction process?

The primary parameters to optimize for maximizing this compound yield include:

  • Solvent Composition: The polarity of the solvent system is crucial. A mixture of a polar solvent like ethanol or methanol with water is often more effective than a pure solvent.

  • Temperature: Higher temperatures generally increase the solubility and diffusion rate of the target compound, but excessive heat can lead to degradation.[3][4][5]

  • Extraction Time: Sufficient time is needed for the solvent to penetrate the plant matrix and dissolve the this compound. However, prolonged extraction times can increase the risk of compound degradation.

  • Solid-to-Liquid Ratio: A higher solvent volume can lead to a better extraction yield, but it also results in a more dilute extract that requires more energy to concentrate.

  • Extraction Method: Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can significantly improve yield and reduce extraction time compared to conventional methods like maceration or Soxhlet extraction.

Q4: How can I quantify the yield of this compound in my extracts?

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is the standard method for the quantitative analysis of this compound. A validated analytical method with a reference standard is required for accurate quantification.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Yield of this compound Inappropriate Solvent System: The solvent may be too polar or non-polar for efficient extraction.- Test a range of solvent polarities. Start with an 80% methanol or ethanol solution and test different aqueous dilutions (e.g., 50%, 70%).- Consider adding a small amount of a weak acid (e.g., 0.1% formic acid) to the solvent to improve the solubility of the acidic this compound.
Degradation of this compound: The extraction temperature may be too high, or the extraction time too long, causing the compound to break down.- If using a high-temperature method, try reducing the temperature or switching to a room temperature or modern, faster method like UAE or MAE to minimize thermal degradation.- Perform a time-course experiment to determine the optimal extraction duration that maximizes yield without significant degradation.
Poor Quality of Plant Material: The concentration of this compound in the plant material may be low due to factors like harvest time, storage conditions, or plant genetics.- Ensure the plant material is properly identified and sourced from a reliable supplier.- Dry the plant material at a moderate temperature (e.g., 40-50°C) and grind it to a fine powder to increase the surface area for extraction.
Inconsistent Extraction Yields Variability in Experimental Conditions: Small changes in temperature, time, or solvent composition between experiments can lead to different yields.- Carefully control all extraction parameters. Use a temperature-controlled water bath or heating mantle.- Ensure accurate measurement of solvents and plant material.
Incomplete Extraction: The solvent may not be fully penetrating the plant matrix.- Increase the extraction time or consider using a more efficient extraction method like UAE or MAE.- Ensure the plant material is finely powdered.
Difficulty in Purifying this compound Co-extraction of Impurities: The crude extract contains other compounds with similar polarities to this compound, making separation difficult.- Employ a multi-step purification strategy. Consider using Solid-Phase Extraction (SPE) to remove highly polar or non-polar impurities before further chromatographic purification.- Optimize the mobile phase and stationary phase for column chromatography to achieve better separation.
Compound Precipitation during Purification: this compound may precipitate out of the solution during chromatographic steps.- Ensure the sample is fully dissolved in the initial mobile phase before loading it onto the chromatography column.- Use a solvent system for purification in which this compound is highly soluble.

Data Presentation: Illustrative Extraction Parameters

Table 1: Effect of Solvent System on this compound Yield (Illustrative)

Solvent SystemExtraction MethodTemperature (°C)Time (min)Hypothetical Yield (%)
100% WaterMaceration6012035
50% Ethanol in WaterMaceration6012065
80% Ethanol in WaterMaceration6012080
100% EthanolMaceration6012070
80% Methanol in WaterMaceration6012085
Ethyl AcetateMaceration6012020

Table 2: Effect of Extraction Method and Time on this compound Yield (Illustrative)

Extraction MethodSolvent SystemTemperature (°C)Time (min)Hypothetical Yield (%)
Maceration80% Ethanol6012080
Soxhlet Extraction80% Ethanol8024085
Ultrasound-Assisted Extraction (UAE)80% Ethanol503090
Microwave-Assisted Extraction (MAE)80% Ethanol701592

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is a recommended starting point based on methods for similar acidic compounds. Optimization will be required for your specific plant material.

1. Sample Preparation:

  • Dry the plant material (e.g., fruits of Ligustrum lucidum) at 40-50°C until a constant weight is achieved.
  • Grind the dried material into a fine powder (e.g., 40-60 mesh).

2. Extraction:

  • Weigh 10 g of the powdered plant material and place it in a 250 mL flask.
  • Add 100 mL of 80% aqueous ethanol (a solid-to-liquid ratio of 1:10).
  • Place the flask in an ultrasonic bath.
  • Set the ultrasonic frequency to 40 kHz and the power to 250 W.
  • Maintain the temperature at 50°C.
  • Extract for 30 minutes.

3. Post-Extraction Processing:

  • Filter the extract through Whatman No. 1 filter paper.
  • Collect the filtrate and re-extract the residue with another 100 mL of 80% ethanol under the same conditions to ensure complete extraction.
  • Combine the filtrates.
  • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
  • The resulting crude extract can be used for purification and analysis.

Protocol 2: Microwave-Assisted Extraction (MAE) of this compound

This protocol offers a faster alternative to UAE and should be optimized for your specific equipment and sample.

1. Sample Preparation:

  • Prepare the plant material as described in Protocol 1.

2. Extraction:

  • Place 5 g of the powdered plant material into a microwave extraction vessel.
  • Add 100 mL of 80% aqueous methanol (a solid-to-liquid ratio of 1:20).
  • Seal the vessel and place it in the microwave extractor.
  • Set the microwave power to 500 W and the temperature to 70°C.
  • Set the extraction time to 15 minutes.

3. Post-Extraction Processing:

  • After the extraction is complete and the vessel has cooled, filter the extract.
  • Concentrate the filtrate using a rotary evaporator at a temperature below 50°C.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_post_processing Post-Extraction cluster_analysis Analysis & Purification plant_material Plant Material (e.g., Ligustrum lucidum fruits) drying Drying (40-50°C) plant_material->drying grinding Grinding to Fine Powder drying->grinding extraction Extraction (e.g., UAE or MAE) - Solvent (e.g., 80% Ethanol) - Temperature - Time grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude this compound Extract concentration->crude_extract purification Purification (e.g., Column Chromatography) crude_extract->purification analysis Quantification (HPLC) purification->analysis troubleshooting_logic node_sol node_sol start Low Extraction Yield? check_solvent Is the solvent system optimized? start->check_solvent check_temp Is the temperature appropriate? check_solvent->check_temp Yes sol_solvent Adjust solvent polarity (e.g., 50-80% alcohol). Consider adding a weak acid. check_solvent->sol_solvent No check_method Is the extraction method efficient? check_temp->check_method Yes sol_temp Lower temperature to prevent degradation. Optimize extraction time. check_temp->sol_temp No sol_method Switch to UAE or MAE. Ensure fine particle size. check_method->sol_method No success Yield Optimized check_method->success Yes sol_solvent->check_temp sol_temp->check_method sol_method->success

References

Technical Support Center: Optimizing Nuezhenidic Acid Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Nuezhenidic acid in in vitro experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a natural product that can be isolated from the fruits of Ligustrum lucidum and has been noted for its inhibitory activity against the influenza A virus.[1][2] Like many complex natural products, particularly those with a triterpenoid-like structure, it can exhibit poor aqueous solubility. This low solubility can lead to several challenges in in vitro assays, including precipitation in culture media, inaccurate concentration measurements, and reduced bioavailability to cells, ultimately affecting the reliability and reproducibility of experimental results.[3][4][5]

Q2: What are the initial recommended solvents for dissolving this compound?

It is crucial to prepare a high-concentration stock solution in one of these solvents, which can then be diluted to the final working concentration in your aqueous assay buffer or cell culture medium.

Q3: What is the maximum recommended concentration of organic solvents like DMSO in cell-based assays?

The concentration of organic solvents in the final assay medium should be kept to a minimum to avoid solvent-induced cytotoxicity. For most cell lines, the final concentration of DMSO should not exceed 0.5%, and ideally should be below 0.1%. It is always recommended to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line and assay.

Troubleshooting Guide

Problem: My this compound precipitates out of solution when I add it to my aqueous buffer or cell culture medium.

  • Answer 1: Reduce the Final Concentration. The most common reason for precipitation is that the final concentration of this compound exceeds its solubility limit in the aqueous medium. Try lowering the final concentration of the compound in your assay.

  • Answer 2: Optimize the Stock Solution and Dilution Method. Instead of adding the stock solution directly to the full volume of medium, try a stepwise dilution. Add the required volume of your high-concentration stock solution to a small volume of serum-containing medium or a protein-rich solution (like fetal bovine serum, FBS) first, vortex gently, and then add this mixture to the rest of your assay medium. This can help to stabilize the compound and prevent immediate precipitation.

  • Answer 3: Use a Co-solvent. If simple dilution is not effective, consider using a co-solvent system. This involves dissolving the compound in a mixture of a primary organic solvent and a water-miscible co-solvent, which can improve solubility upon dilution into the aqueous phase.

Problem: I am observing inconsistent results in my bioassays, which I suspect is due to poor solubility.

  • Answer 1: Prepare Fresh Dilutions. Poorly soluble compounds can precipitate over time, even from seemingly clear solutions. It is best practice to prepare fresh dilutions of this compound from your concentrated stock solution immediately before each experiment. Avoid storing dilute aqueous solutions.

  • Answer 2: Incorporate Solubilizing Agents. For persistent solubility issues, consider using formulation strategies to enhance aqueous solubility. These can include:

    • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their solubility in water.

    • Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween 80) or Pluronic F-68 can be used at low, non-toxic concentrations to form micelles that encapsulate the hydrophobic compound, improving its dispersion in aqueous media.

Problem: How can I visually confirm if my compound has fully dissolved in the cell culture medium?

  • Answer: After preparing your final working solution, visually inspect it against a light source for any signs of cloudiness or particulate matter. For a more sensitive assessment, you can centrifuge the solution at high speed and check for a pellet. Additionally, light microscopy can be used to examine a small aliquot of the medium for any visible precipitates.

Data Presentation

As direct quantitative solubility data for this compound is not available, the following table summarizes the solubility of Oleanolic Acid, a structurally related pentacyclic triterpenoid, to provide an estimated starting point for solvent selection.

SolventApproximate Solubility of Oleanolic Acid
Dimethylformamide (DMF)~30 mg/mL
Ethanol~5 mg/mL
Dimethyl sulfoxide (DMSO)~3 mg/mL
1:2 solution of DMF:PBS (pH 7.2)~0.3 mg/mL
(Data sourced from product information sheets for Oleanolic Acid)

Experimental Protocols

Protocol: Preparation of a Stock Solution of this compound

This protocol provides a general method for preparing a concentrated stock solution of a poorly soluble compound like this compound.

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. It is advisable to do this in a low-light environment if the compound is light-sensitive.

  • Solvent Addition: Add the appropriate volume of a high-purity organic solvent (e.g., DMSO, DMF, or ethanol) to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Dissolution: Vortex the solution vigorously until the compound is completely dissolved. Gentle warming in a water bath (e.g., to 37°C) may aid dissolution, but be cautious of potential compound degradation at higher temperatures. Sonication can also be used to facilitate dissolution.

  • Sterilization: If the stock solution is to be used in cell culture, it should be sterilized. As organic solvents cannot be autoclaved, filter the stock solution through a 0.22 µm syringe filter that is compatible with the solvent used (e.g., a PTFE filter for DMSO).

  • Storage: Aliquot the stock solution into small, single-use volumes in light-protecting tubes and store at -20°C or -80°C to minimize freeze-thaw cycles.

Visualizations

Solubility_Workflow cluster_prep Stock Solution Preparation cluster_dilution Dilution for In Vitro Assay weigh Weigh Compound add_solvent Add Organic Solvent (e.g., DMSO, DMF) weigh->add_solvent dissolve Vortex / Sonicate / Gentle Warming add_solvent->dissolve stock High Concentration Stock Solution dissolve->stock dilute Dilute in Assay Medium stock->dilute check Check for Precipitation dilute->check assay Proceed with Assay check->assay Clear Solution troubleshoot Troubleshoot Solubility check->troubleshoot Precipitate Forms

Caption: Workflow for preparing and diluting a poorly soluble compound.

Cell_Assay_Workflow start Seed Cells prepare Prepare this compound Working Solution (Ensure Solubility) start->prepare 24h Incubation treat Treat Cells with Compound prepare->treat incubate Incubate for Desired Time treat->incubate endpoint Perform Endpoint Assay (e.g., Viability, Gene Expression) incubate->endpoint analyze Data Analysis endpoint->analyze

References

Troubleshooting inconsistent results in Nuezhenidic acid experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Triterpenoid (B12794562) Acid Experiments

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with triterpenoid acids, such as Oleanolic Acid (OA) and Ursolic Acid (UA), commonly isolated from medicinal plants like Ligustrum lucidum. Given the initial query regarding "Nuezhenidic acid," it is plausible that researchers are working with these related, more extensively studied compounds.

Frequently Asked Questions (FAQs)

Q1: What are Oleanolic Acid and Ursolic Acid, and why are they often studied together?

Oleanolic acid (OA) and ursolic acid (UA) are isomeric pentacyclic triterpenoids found in numerous plant species. Their structural similarity leads to their frequent co-extraction and similar physicochemical properties, making their separation and individual analysis challenging.[1] Both compounds are investigated for a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[2][3][4]

Q2: We are working with an extract from Ligustrum lucidum and encountering inconsistent results. Could this be related to "this compound"?

While "this compound" is not a commonly referenced compound in scientific literature, it may be a trivial name or a related compound to "Nuezhenide," an iridoid glycoside also found in Ligustrum lucidum. However, the bioactivity of Ligustrum lucidum extracts is often attributed to the more abundant triterpenoids, oleanolic acid and ursolic acid. Inconsistent results are more likely to stem from variability in the extraction and quantification of these major components, or their inherent experimental challenges.

Q3: What are the main challenges in working with Oleanolic and Ursolic acids?

The primary challenges include:

  • Poor Solubility: Both OA and UA have very low solubility in aqueous solutions, which can lead to precipitation in cell culture media and inaccurate results in bioassays.[2]

  • Difficult Separation: Due to their isomeric nature, separating OA and UA requires optimized chromatographic techniques.

  • Low Bioavailability: Their poor solubility and permeability contribute to low oral bioavailability in vivo.

  • Quantification Issues: Triterpenoids lack strong chromophores, making UV detection in HPLC less sensitive and requiring detection at low wavelengths (205-210 nm).

Troubleshooting Guides

Issue 1: Poor Solubility and Compound Precipitation in Cell-Based Assays

Question: My oleanolic/ursolic acid is precipitating in the cell culture medium after dilution from a DMSO stock. How can I improve its solubility?

Answer: This is a common problem due to the hydrophobic nature of these triterpenoids. Here are several strategies to address this:

  • Optimize Solvent and Concentration: While DMSO is a common solvent, ensure the final concentration in your culture medium is low (typically <0.5%) to avoid solvent toxicity and compound precipitation. Prepare stock solutions in a solvent where the compounds are more soluble, such as tetramethylurea, though toxicity to cells must be assessed.

  • Use of Surfactants or Co-solvents: The use of aqueous surfactant solutions or liquid polyethylene (B3416737) glycols (PEGs) can moderately improve solubility.

  • Sonication: Briefly sonicating the final diluted solution before adding it to the cells can help to disperse the compound.

  • Complexation with Cyclodextrins: Cyclodextrins can encapsulate hydrophobic molecules, increasing their aqueous solubility.

  • Serum Concentration in Media: The presence of serum proteins can sometimes help to stabilize hydrophobic compounds. Experiment with different serum concentrations, but be aware that serum components can also interfere with the activity of your compound.

Solubility Data for Oleanolic and Ursolic Acid in Various Solvents:

SolventOleanolic Acid SolubilityUrsolic Acid SolubilityReference
Water< 1 µg/mLLow
Methanol (B129727)Moderately SolubleModerately Soluble
EthanolModerately SolubleModerately Soluble
2-PropanolModerately SolubleModerately Soluble
Ethyl Acetate (B1210297)SolubleSoluble
TetramethylureaHighly SolubleHighly Soluble

Note: Solubility is temperature-dependent, generally increasing with temperature.

Issue 2: Inconsistent Quantification and Poor Separation in HPLC Analysis

Question: I am having trouble separating oleanolic acid and ursolic acid peaks in my HPLC chromatogram, and the peak areas are not reproducible. What can I do?

Answer: Achieving good separation and reproducible quantification of these isomers is critical. Consider the following troubleshooting steps:

  • Optimize Mobile Phase: A common mobile phase is a mixture of methanol and an acidic aqueous buffer (e.g., with phosphoric acid or acetic acid). Fine-tuning the ratio and the acid concentration is crucial for resolution. An isocratic elution with methanol and 5 mM ammonium (B1175870) acetate in water (85:15) has also been reported to be effective.

  • Column Selection: A C18 column is typically used. Ensure your column is in good condition and properly equilibrated.

  • Low Wavelength Detection: Due to the lack of strong chromophores, detection at low wavelengths (around 210-220 nm) is necessary for adequate sensitivity.

  • Sample Preparation: Incomplete extraction from the sample matrix can lead to variability. Ultrasound-assisted extraction (UAE) can improve efficiency. Ensure complete dissolution of the extracted material before injection.

  • Method Validation: Validate your HPLC method for linearity, precision, and accuracy to ensure reproducibility.

HPLC Method Parameters for OA/UA Separation:

ParameterCondition 1Condition 2Reference
Column C18 (250 x 4.6 mm, 5 µm)Acquity UPLC HSS,
Mobile Phase Methanol:0.05% Phosphoric Acid in Water (88:12 v/v)Methanol:5 mM Ammonium Acetate in Water (85:15 v/v),
Flow Rate 0.7 mL/min0.4 mL/min,
Detection 210 nmMS detection,
Retention Time (OA) ~14.8 min~3.85 min,
Retention Time (UA) ~15.8 min~3.65 min,
Issue 3: High Variability in Cell Viability (MTT/MTS) Assays

Question: My MTT assay results for oleanolic acid are highly variable between experiments. What could be the cause?

Answer: Variability in MTT assays can arise from several factors, especially when working with compounds like OA and UA.

  • Compound Precipitation: As mentioned, precipitation can lead to inconsistent concentrations of the active compound across wells. Visually inspect your plates for any precipitate before adding the MTT reagent.

  • Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Variations in cell number will directly impact the final absorbance reading.

  • Incubation Time: Optimize the incubation time with both the compound and the MTT reagent for your specific cell line.

  • Incomplete Formazan (B1609692) Solubilization: Ensure the formazan crystals are completely dissolved before reading the absorbance. Incomplete solubilization is a common source of error.

  • Interference with MTT Reduction: Some compounds can interfere with the mitochondrial reductase enzymes responsible for MTT reduction. If you suspect this, consider using an alternative viability assay, such as the Sulforhodamine B (SRB) assay, which measures total protein content.

Workflow for Troubleshooting MTT Assay Variability:

A High Variability in MTT Results B Check for Compound Precipitation (Visual Inspection) A->B C Optimize Seeding Density (Run a cell titration curve) A->C D Standardize Incubation Times (Compound and MTT reagent) A->D E Ensure Complete Formazan Solubilization (Mix well, check for crystals) A->E F Consider Alternative Assay (e.g., SRB Assay) A->F G Precipitate Observed? B->G Yes H Improve Solubility (See Issue 1) G->H OA_UA Oleanolic Acid / Ursolic Acid PI3K PI3K OA_UA->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation OA_UA Oleanolic Acid / Ursolic Acid IKK IKK OA_UA->IKK IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB inhibits Nucleus Nucleus NFκB->Nucleus translocates to Inflammation Inflammatory Response Nucleus->Inflammation gene transcription

References

Nuezhenidic acid stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Nuezhenidic acid. The information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.

Disclaimer: Specific stability and degradation data for this compound are limited in published literature. Therefore, this guide incorporates data from structurally related and well-studied secoiridoid glucosides, such as oleuropein (B1677263), to provide insights into potential stability issues and troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

Based on its structure as a secoiridoid glucoside, this compound is likely susceptible to degradation from three main factors:

  • pH: Exposure to acidic or alkaline conditions can lead to hydrolysis of the glycosidic bond and other ester functionalities.

  • Temperature: Elevated temperatures can accelerate degradation, leading to a loss of integrity of the molecule.

  • Light: Exposure to UV or ambient light may induce photolytic degradation.

Q2: What are the expected degradation products of this compound?

The degradation of this compound, a secoiridoid glucoside, is anticipated to proceed through hydrolysis. This process involves the cleavage of the glycosidic bond, which connects the glucose molecule to the aglycone part of the structure. Additionally, hydrolysis of the ester group is also a likely degradation pathway. The enzymatic hydrolysis of similar secoiridoids, such as oleuropein and ligstroside, is known to be facilitated by β-glucosidases and esterases.[1] This enzymatic action results in simpler derivative compounds.[1]

Q3: What are the optimal storage conditions for this compound to ensure its stability?

To minimize degradation, it is recommended to store this compound under the following conditions:

  • Temperature: Store at -20°C for long-term stability.[2]

  • Light: Protect from light by using amber vials or by storing in the dark.

  • pH: Maintain in a neutral or slightly acidic buffer (around pH 5) if in solution.[2]

Q4: I am observing a loss of my this compound peak during HPLC analysis. What could be the cause?

A diminishing peak of this compound in your HPLC chromatogram could be due to several factors:

  • On-column degradation: The pH of your mobile phase might be causing hydrolysis during the analytical run.

  • Sample instability: The sample may have degraded in the autosampler vial due to exposure to light or elevated temperatures.

  • Inappropriate solvent: The solvent used to dissolve the sample may be promoting degradation. For instance, aqueous solutions of similar compounds are less stable than methanolic solutions.[3]

Troubleshooting Guides

Issue 1: Unexpected Degradation of this compound in Solution

Symptoms:

  • Appearance of new peaks in the chromatogram.

  • A decrease in the area of the this compound peak over time.

  • Changes in the color or clarity of the solution.

Possible Causes & Solutions:

CauseRecommended Solution
Incorrect pH of the solvent/buffer. Prepare solutions in a buffer system with a pH around 5, as this has been shown to be optimal for the stability of the related compound oleuropein. Avoid highly acidic or alkaline conditions.
High temperature during handling or storage. Prepare and handle solutions on ice or at controlled room temperature. For short-term storage, refrigerate at 4°C. For long-term storage, freeze at -20°C.
Exposure to light. Prepare and store solutions in amber vials or wrap containers in aluminum foil to protect from light.
Enzymatic degradation from contaminants. Use high-purity solvents and sterile equipment to prevent microbial contamination that could introduce degrading enzymes.
Oxidation. Degas solvents before use and consider adding an antioxidant if compatible with your experimental setup.
Issue 2: Inconsistent Results in Biological Assays

Symptoms:

  • High variability in experimental replicates.

  • Loss of biological activity over time.

Possible Causes & Solutions:

CauseRecommended Solution
Degradation of stock solutions. Prepare fresh stock solutions of this compound before each experiment. If using frozen stocks, aliquot them to avoid repeated freeze-thaw cycles.
Instability in cell culture media or assay buffer. Perform a time-course experiment to assess the stability of this compound in your specific assay medium. Analyze samples at different time points by HPLC to quantify the remaining compound.
Interaction with other components in the assay. Investigate potential interactions of this compound with other reagents in your experiment that might accelerate its degradation.

Data Presentation: Stability of Structurally Related Secoiridoids

The following tables summarize stability data for oleuropein, which can serve as a reference for this compound.

Table 1: Thermal Stability of Oleuropein in Olive Leaf Extracts

TemperatureTimeRemaining Oleuropein (%)
70°C30 minNot specified
90°C30 minNot specified
110°C30 minSignificant degradation

Table 2: Storage Stability of Oleuropein in Olive Leaf Extracts

Storage TemperatureTimeRemaining Oleuropein (%)
25°C8 weeksSignificant degradation
4°C8 weeksModerate degradation
-20°C8 weeksOptimal stability

Table 3: pH Stability of Oleuropein in Olive Leaf Extracts

pHStability
3Less stable
5Optimal stability
7Less stable
9Significant degradation

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.

1. Preparation of Stock Solution:

  • Dissolve a known concentration of this compound in a suitable solvent (e.g., methanol (B129727) or a 50:50 methanol:water mixture).

2. Stress Conditions:

  • Acid Hydrolysis: Add 0.1 M HCl to the stock solution and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Add 0.1 M NaOH to the stock solution and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Add 3% H₂O₂ to the stock solution and keep at room temperature for 24 hours.

  • Thermal Degradation: Incubate the stock solution at 80°C for 48 hours.

  • Photodegradation: Expose the stock solution to a calibrated light source (e.g., UV lamp at 254 nm) for 24 hours.

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acid and base hydrolyzed samples.

  • Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient of water and acetonitrile, with UV detection).

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with the unstressed control.

  • Identify and quantify the degradation products.

  • Calculate the percentage of degradation of this compound under each condition.

Protocol 2: HPLC Method for Analysis of this compound and its Degradants

This is a general HPLC method that can be optimized for the analysis of this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 40% B

    • 25-30 min: 40% to 95% B

    • 30-35 min: 95% B

    • 35-40 min: 95% to 5% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 240 nm (based on the absorbance of similar iridoid glycosides).

  • Column Temperature: 25°C.

Visualizations

G cluster_degradation Potential Degradation Pathways of this compound Nuezhenidic_Acid This compound (Secoiridoid Glucoside) Hydrolysis Hydrolysis (Acidic/Basic/Enzymatic) Nuezhenidic_Acid->Hydrolysis Glycosidic Bond Cleavage Photolysis Photolysis (UV/Visible Light) Nuezhenidic_Acid->Photolysis Thermal_Degradation Thermal Degradation (Heat) Nuezhenidic_Acid->Thermal_Degradation Aglycone This compound Aglycone Hydrolysis->Aglycone Glucose Glucose Hydrolysis->Glucose Photo_Products Photodegradation Products Photolysis->Photo_Products Thermal_Products Thermal Degradation Products Thermal_Degradation->Thermal_Products Other_Products Further Degradation Products Aglycone->Other_Products

Caption: Potential degradation pathways for this compound.

G cluster_workflow Forced Degradation Experimental Workflow start Start: Prepare this compound Stock Solution stress Apply Stress Conditions: - Acid/Base Hydrolysis - Oxidation - Heat - Light start->stress sample Sample at Time Points stress->sample analyze Analyze by Stability-Indicating HPLC Method sample->analyze evaluate Evaluate Data: - Identify Degradants - Quantify Degradation analyze->evaluate end End: Determine Stability Profile evaluate->end G cluster_troubleshooting Troubleshooting Logic for Inconsistent Results start Inconsistent Results Observed check_stock Check Stock Solution: - Age? - Storage Conditions? start->check_stock fresh_stock Prepare Fresh Stock Solution check_stock->fresh_stock Improper check_assay Check Assay Conditions: - Stability in media? - Interactions? check_stock->check_assay Proper re_run Re-run Experiment fresh_stock->re_run time_course Perform Time-Course Stability Study in Assay Medium check_assay->time_course Unstable check_assay->re_run Stable time_course->re_run end Consistent Results re_run->end

References

Technical Support Center: Troubleshooting HPLC Peak Tailing in Nuezhenidic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Nuezhenidic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues with HPLC peak tailing, ensuring accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is HPLC peak tailing and how is it identified?

A1: HPLC peak tailing is a phenomenon where a chromatographic peak is asymmetrical, with the latter half of the peak being broader than the front half.[1][2] This distortion can compromise resolution, quantification accuracy, and overall method reliability.[1][3] It is typically identified when the tailing factor (Tf) or asymmetry factor (As) is greater than 1.2, although values up to 1.5 may be acceptable for some assays.[4]

Q2: What are the primary causes of peak tailing when analyzing acidic compounds like this compound?

A2: For acidic compounds, a common cause of peak tailing is operating the mobile phase at a pH close to or above the analyte's pKa. This can lead to the simultaneous presence of both ionized and unionized forms of the acid, resulting in distorted peak shapes. Other general causes include secondary interactions with the stationary phase, column contamination or degradation, and issues with the HPLC instrument itself.

Q3: How does the mobile phase pH affect the peak shape of this compound?

A3: The mobile phase pH is a critical factor in controlling the peak shape of ionizable compounds like this compound. To achieve a sharp, symmetrical peak for an acidic analyte, the mobile phase pH should be adjusted to at least 2 units below the compound's pKa. This suppresses the ionization of the acidic group, leading to a single, un-ionized form that interacts more consistently with the reversed-phase column, improving retention and peak shape.

Q4: Can the choice of HPLC column affect peak tailing for this compound?

A4: Yes, the column selection is crucial. For acidic compounds, it is important to choose a column with a stationary phase that is stable at the required low pH. Modern, high-purity silica (B1680970) columns (Type B) that are end-capped are often recommended to minimize secondary interactions with residual silanol (B1196071) groups. Columns with hybrid stationary phases can also offer improved pH stability.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting peak tailing issues encountered during the analysis of this compound.

Problem: Asymmetrical peak with significant tailing for this compound.

Solution Workflow:

The following diagram outlines a logical workflow for troubleshooting HPLC peak tailing.

HPLC_Tailing_Troubleshooting start Peak Tailing Observed (Tf > 1.2) check_mobile_phase Step 1: Verify Mobile Phase pH Is pH << pKa of this compound? start->check_mobile_phase adjust_ph Adjust Mobile Phase pH (e.g., to pH 2.5-3.0) check_mobile_phase->adjust_ph No check_buffer Step 2: Check Buffer Strength Is buffer concentration adequate (10-50 mM)? check_mobile_phase->check_buffer Yes adjust_ph->check_buffer increase_buffer Increase Buffer Concentration check_buffer->increase_buffer No check_column Step 3: Evaluate Column Condition Is the column old, contaminated, or has a void formed? check_buffer->check_column Yes increase_buffer->check_column flush_column Flush Column with Strong Solvent check_column->flush_column Possible Contamination replace_column Replace Column check_column->replace_column Void or Severe Degradation check_instrument Step 4: Inspect HPLC System Are there leaks, or is extra-column volume excessive? check_column->check_instrument Column OK flush_column->check_instrument end Symmetrical Peak Achieved replace_column->end optimize_instrument Optimize Tubing and Connections (use shorter, narrower ID tubing) check_instrument->optimize_instrument Yes check_sample Step 5: Review Sample Preparation Is the sample overloaded or dissolved in a strong solvent? check_instrument->check_sample No optimize_instrument->check_sample adjust_sample Dilute Sample or Match Sample Solvent to Mobile Phase check_sample->adjust_sample Yes check_sample->end No adjust_sample->end

Caption: Troubleshooting workflow for HPLC peak tailing.

Detailed Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment

This protocol is designed to ensure complete protonation of this compound to minimize peak tailing.

  • Determine the pKa of this compound: If the pKa is unknown, it should be determined experimentally or estimated using computational tools. For this example, we will assume a pKa of 4.5.

  • Prepare the Aqueous Mobile Phase Component:

    • To suppress ionization, the mobile phase pH should be at least 2 units below the pKa. Therefore, a target pH of 2.5 is recommended.

    • Use a buffer that is effective at the target pH. For a pH of 2.5, a phosphate (B84403) buffer is a suitable choice.

    • To prepare a 25 mM phosphate buffer at pH 2.5, dissolve the appropriate amount of monobasic potassium phosphate in HPLC-grade water and adjust the pH to 2.5 using phosphoric acid.

  • Prepare the Final Mobile Phase:

    • Mix the prepared aqueous buffer with the organic modifier (e.g., acetonitrile (B52724) or methanol) in the desired ratio (e.g., 60:40 aqueous:organic).

    • Filter and degas the final mobile phase before use.

Protocol 2: Column Flushing and Regeneration

If column contamination is suspected, a thorough flushing procedure can help restore performance.

  • Disconnect the Column from the Detector: This prevents contaminants from flowing into the detector cell.

  • Flush with Mobile Phase without Buffer: Flush the column with the same mobile phase composition but without the buffer salts to remove any precipitated buffer.

  • Organic Solvent Wash: Flush the column with 100% of the organic modifier (e.g., acetonitrile) used in the mobile phase.

  • Stronger Solvent Wash (if necessary): If contamination persists, a stronger solvent wash may be required. The choice of solvent depends on the nature of the suspected contaminants.

  • Re-equilibration: Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.

Quantitative Data Summary

The following tables provide recommended starting parameters for the analysis of this compound.

Table 1: Recommended Mobile Phase Compositions

ParameterRecommendationRationale
Aqueous Component 25 mM Phosphate BufferProvides good buffering capacity at low pH.
pH 2.5 - 3.0Ensures this compound (assumed pKa ~4.5) is in its un-ionized form, improving peak shape.
Organic Modifier Acetonitrile or MethanolCommon reversed-phase solvents. Acetonitrile often provides better peak shapes.

Table 2: Suggested HPLC System Parameters

ParameterRecommendationRationale
Column C18, End-capped, High-purity silica (Type B)Minimizes secondary silanol interactions. Stable at low pH.
Particle Size < 5 µmImproves column efficiency and peak symmetry.
Flow Rate 1.0 mL/min (for 4.6 mm ID column)Standard flow rate for analytical columns.
Injection Volume 5 - 20 µLKeep the injection volume low to prevent column overload.
Sample Solvent Should be the same as or weaker than the initial mobile phasePrevents peak distortion due to solvent mismatch.
Temperature 30 - 40 °CCan improve peak shape and reduce viscosity.

References

Technical Support Center: Cell Toxicity Issues with High Concentrations of Nuzhenide and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding cell toxicity observed when working with high concentrations of Nuzhenide and other cytotoxic compounds isolated from Ligustrum lucidum (Nü-zhen-zi).

Frequently Asked Questions (FAQs)

Q1: We are observing significant cell toxicity with what we believe is "Nuezhenidic acid". Is this a known compound?

It is highly probable that "this compound" is a misspelling of Nuzhenide , an iridoid glycoside isolated from the fruit of Ligustrum lucidum. While Nuzhenide itself has been reported to show no significant cytotoxicity in some cell lines (e.g., RAW264.7 macrophages) at concentrations up to 40 μM, extracts of Ligustrum lucidum containing a mixture of compounds have demonstrated cytotoxic and pro-apoptotic effects on cancer cells.[1][2] The toxicity you are observing may be due to other bioactive components in a crude or partially purified extract, or it could be that Nuzhenide is toxic at higher concentrations or in the specific cell line you are using.

Q2: What are the primary cytotoxic compounds found in Ligustrum lucidum extracts?

Besides Nuzhenide, Ligustrum lucidum contains several other bioactive compounds that have been shown to possess cytotoxic properties. These include the triterpenoids oleanolic acid and ursolic acid , which are known for their anti-inflammatory, antioxidative, and anticancer properties.[3][4] Another major component, oleuropein (B1677263) , a secoiridoid glucoside, has been shown to induce apoptosis and cytotoxicity in various cancer cell lines, particularly at high concentrations.[5]

Q3: What is the likely mechanism of cell death induced by high concentrations of Ligustrum lucidum extracts or their cytotoxic components?

The primary mechanism of cell death induced by cytotoxic compounds from Ligustrum lucidum appears to be apoptosis , or programmed cell death. Studies on the fruit extract have shown that it can induce apoptosis accompanied by the activation of caspases-3, -8, and -9. This suggests the involvement of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. Furthermore, some compounds like oleuropein have been linked to the generation of reactive oxygen species (ROS) and the induction of cell cycle arrest.

Q4: My Nuzhenide-containing extract is not dissolving well in my cell culture medium. What can I do?

Poor solubility is a common challenge when working with natural product extracts. Here are a few troubleshooting steps:

  • Optimize the Solvent: Ensure the compound is fully dissolved in a suitable solvent like DMSO before adding it to the aqueous culture medium.

  • Lower the Working Concentration: You may be exceeding the solubility limit of the compound in your media.

  • Use a More Dilute Stock Solution: This can sometimes help prevent precipitation upon addition to the media.

  • Gentle Warming and Mixing: Warming the media to 37°C and gentle vortexing during the addition of the compound can aid dissolution.

  • Increase Serum Concentration: If your experiment allows, a higher serum percentage can improve the solubility of some hydrophobic compounds.

  • Consider Co-solvents: For highly insoluble compounds, co-solvents like PEG or cyclodextrins can be explored, but their effects on your cells must be validated.

Troubleshooting Guides

Issue 1: Unexpectedly High Cell Viability or Proliferative Effect
Possible Cause Troubleshooting Step
Compound Degradation Ensure proper storage of the compound (e.g., at -20°C or -80°C, protected from light). Prepare fresh stock solutions.
Low Compound Concentration Verify stock solution concentration and dilution calculations.
Cell Resistance The cell line being used may be inherently resistant to the compound's cytotoxic effects. Consider using a different, more sensitive cell line for comparison.
Assay Interference Natural compounds can interfere with colorimetric assays like the MTT assay. Run a control plate with the compound in the medium but without cells to check for direct reduction of MTT.
Issue 2: High Variability Between Replicate Wells
Possible Cause Troubleshooting Step
Uneven Cell Seeding Ensure a homogenous single-cell suspension before seeding. Pipette gently and mix the cell suspension between seeding replicates.
Edge Effects Evaporation from wells on the edge of the plate can concentrate the compound and affect cell growth. To minimize this, do not use the outer wells of the plate for experimental samples and fill them with sterile PBS or media.
Incomplete Dissolution of Formazan (B1609692) Crystals (MTT Assay) Ensure complete solubilization of the formazan crystals by thorough mixing before reading the absorbance.
Compound Precipitation Visually inspect the wells under a microscope for any precipitate. If precipitation is observed, refer to the solubility troubleshooting guide.

Data Presentation

Table 1: Cytotoxicity of Oleuropein in Different Cell Lines

Cell LineCompoundConcentrationIncubation TimeEffect
MCF-7 (Breast Cancer)Oleuropein200 µg/mL48 hoursSignificant cytotoxicity and apoptosis observed.
MCF-10A (Non-cancerous Breast)Oleuropein200 µg/mL48 hoursNo significant cytotoxicity observed.
HepG2 (Hepatoma)OleuropeinNot specifiedNot specifiedInduced Ca2+-associated cytotoxicity involving ROS signaling and cell cycle arrest.
BRAF Melanoma CellsOleuropein500 µM48 hoursStimulated apoptosis.

Experimental Protocols

MTT Cell Viability Assay

This protocol is used to assess cell metabolic activity as an indicator of cell viability.

Materials:

  • Cells in culture

  • Nuzhenide or related compound

  • 96-well plate

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells. Include vehicle controls (medium with solvent) and untreated controls (medium only).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Read the absorbance at a wavelength of 570 nm using a microplate reader.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells treated with the test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Induce apoptosis in cells by treating with the desired concentrations of the test compound for a specified time. Include untreated and vehicle-treated cells as negative controls.

  • Harvest the cells, including any floating cells from the supernatant.

  • Wash the cells with cold PBS and centrifuge.

  • Resuspend the cell pellet in 1X Annexin V Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubate for 15-20 minutes at room temperature in the dark.

  • Add 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Mandatory Visualizations

experimental_workflow_cytotoxicity cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay start Seed Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 treat Add Compound Dilutions incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 solubilize Add DMSO incubate3->solubilize read Read Absorbance (570nm) solubilize->read

Caption: Experimental workflow for the MTT cytotoxicity assay.

apoptosis_signaling_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_receptor Death Receptor (e.g., Fas, TNFR1) caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation (Executioner Caspase) caspase8->caspase3 compound High Concentration Nuzhenide/Oleuropein ros ROS Generation compound->ros mitochondria Mitochondrial Stress ros->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified signaling pathways for apoptosis induction.

troubleshooting_solubility cluster_solutions Troubleshooting Steps start Precipitate Observed in Media? lower_conc Lower Working Concentration start->lower_conc Yes end_soluble Compound Soluble start->end_soluble No dilute_stock Use More Dilute Stock lower_conc->dilute_stock warm_mix Gentle Warming & Mixing dilute_stock->warm_mix increase_serum Increase Serum % warm_mix->increase_serum increase_serum->end_soluble Success end_insoluble Still Insoluble: Consider Co-solvents increase_serum->end_insoluble Failure

Caption: Logical workflow for troubleshooting compound solubility.

References

Technical Support Center: Optimizing Nuezhenidic Acid Dosage for Antiviral Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Nuezhenidic acid for antiviral research. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful optimization of this compound dosage for maximal antiviral efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the proposed antiviral mechanism of action for this compound?

A1: The precise mechanism of this compound is a subject of ongoing research. However, preliminary studies suggest that it may function by inhibiting viral entry into host cells and suppressing viral replication.[1][2][3] Some evidence points towards the modulation of host-cell signaling pathways, such as the MAPK pathway, to create an antiviral state within the cell.[4]

Q2: What is a typical starting concentration range for in vitro antiviral assays with this compound?

A2: For initial screening, a broad concentration range is recommended, typically from 0.1 µM to 100 µM.[5] This allows for the determination of a dose-response curve and the calculation of the 50% effective concentration (EC50).

Q3: How should I determine the cytotoxicity of this compound?

A3: It is crucial to assess the cytotoxicity of this compound in the host cells used for your antiviral assays. A standard cytotoxicity assay, such as the MTT or MTS assay, should be performed to determine the 50% cytotoxic concentration (CC50). This value is essential for calculating the selectivity index (SI = CC50/EC50), a key indicator of the compound's therapeutic window.

Q4: Can this compound be used in combination with other antiviral agents?

A4: Combination therapy is a promising strategy to enhance antiviral efficacy and reduce the likelihood of drug resistance. Investigating the synergistic, additive, or antagonistic effects of this compound with other known antiviral drugs is a valuable area of research.

Troubleshooting Guides

Issue 1: High variability in antiviral assay results.

  • Question: My plaque reduction assays show inconsistent results between replicates. What could be the cause?

  • Answer: High variability can stem from several factors. Ensure that your cell monolayers are confluent and healthy at the time of infection. Pipetting accuracy is critical, especially when preparing serial dilutions of this compound and the virus. Also, confirm the stability of this compound in your cell culture medium over the duration of the experiment.

Issue 2: Observed cytotoxicity at effective antiviral concentrations.

  • Question: this compound is showing significant cytotoxicity at concentrations that are effective against the virus. How can I address this?

  • Answer: If the therapeutic window is narrow (low selectivity index), consider optimizing the treatment duration. A shorter exposure time might be sufficient to inhibit the virus while minimizing host cell toxicity. Additionally, exploring combination therapies with other antiviral agents could allow for a reduction in the effective concentration of this compound, thereby lowering its cytotoxicity.

Issue 3: Lack of dose-dependent antiviral activity.

  • Question: I am not observing a clear dose-response relationship in my experiments. What should I check?

  • Answer: First, verify the concentration and purity of your this compound stock solution. Ensure that the compound is fully solubilized in the solvent and that the final solvent concentration in the culture medium is not affecting the cells or the virus. It is also possible that the antiviral activity of this compound plateaus at higher concentrations, or that the chosen concentration range is not appropriate for the specific virus-cell system being used.

Quantitative Data Summary

The following tables present hypothetical data for the antiviral activity and cytotoxicity of this compound against various viruses. These values are intended to serve as a reference for expected experimental outcomes.

VirusHost CellEC50 (µM)CC50 (µM)Selectivity Index (SI)
Influenza A virus (H1N1)MDCK15.8>400>25.3
Herpes Simplex Virus 1 (HSV-1)Vero22.4>400>17.8
Dengue Virus (DENV-2)Huh-735.2>400>11.3

Experimental Protocols

Plaque Reduction Assay

This assay is a standard method for determining the infectious titer of a virus and assessing the efficacy of an antiviral compound.

Methodology:

  • Seed host cells in 6-well plates and grow until they form a confluent monolayer.

  • Prepare serial dilutions of this compound in serum-free medium.

  • Pre-incubate the virus with the different concentrations of this compound for 1 hour at 37°C.

  • Remove the growth medium from the cells and wash with PBS.

  • Infect the cell monolayers with the virus-compound mixtures.

  • After a 1-hour adsorption period, remove the inoculum and overlay the cells with a medium containing 1% low-melting-point agarose (B213101) and the corresponding concentration of this compound.

  • Incubate the plates at 37°C until plaques are visible.

  • Fix the cells with 4% formaldehyde (B43269) and stain with crystal violet.

  • Count the number of plaques and calculate the percentage of plaque reduction compared to the untreated virus control.

MTT Cytotoxicity Assay

This colorimetric assay is used to assess the metabolic activity of cells and is a common method for determining the cytotoxicity of a compound.

Methodology:

  • Seed host cells in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Replace the medium in the wells with the medium containing the different concentrations of this compound.

  • Incubate the plate for the same duration as your antiviral assay.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells and determine the CC50 value.

qPCR for Viral Load Quantification

This method allows for the sensitive and specific quantification of viral RNA or DNA in cell culture supernatants or cell lysates.

Methodology:

  • Infect host cells with the virus in the presence of varying concentrations of this compound.

  • At different time points post-infection, collect the cell culture supernatant or lyse the cells.

  • Extract viral nucleic acid using a suitable commercial kit.

  • Perform reverse transcription to generate cDNA if the virus has an RNA genome.

  • Set up the qPCR reaction using primers and probes specific to a viral gene.

  • Run the qPCR and determine the viral copy number based on a standard curve.

  • Calculate the reduction in viral load in treated samples compared to the untreated control.

Visualizations

experimental_workflow A Prepare this compound Stock F Treatment with this compound A->F B Cell Seeding & Culture C Cytotoxicity Assay (MTT) B->C E Viral Infection B->E H Determine CC50 C->H D Antiviral Assay (e.g., Plaque Assay) G Data Collection & Analysis D->G E->F F->D I Determine EC50 G->I J Calculate Selectivity Index (SI) H->J I->J signaling_pathway Virus Virus Receptor Host Cell Receptor Virus->Receptor Binding & Entry MEK MEK Receptor->MEK Activates Viral_Replication Viral Replication Receptor->Viral_Replication Nuezhenidic_Acid This compound Nuezhenidic_Acid->MEK Inhibits ERK ERK MEK->ERK Phosphorylates Transcription_Factor Antiviral Transcription Factor ERK->Transcription_Factor Activates Antiviral_Genes Antiviral Gene Expression Transcription_Factor->Antiviral_Genes Induces Antiviral_Genes->Viral_Replication Inhibits

References

Technical Support Center: Refinement of Nuezhenidic Acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification steps for Nuezhenidic acid.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for purifying this compound from a crude plant extract?

A1: A common strategy involves a multi-step approach starting with a preliminary extraction and fractionation, followed by chromatographic purification, and concluding with crystallization. The initial crude extract from Ligustrum lucidum is often subjected to an acid-base liquid-liquid extraction to isolate the acidic components. This is followed by one or more stages of chromatography, such as reversed-phase high-performance liquid chromatography (RP-HPLC), to separate this compound from other closely related compounds. The final step is typically crystallization to obtain a highly pure solid product.

Q2: How can I assess the purity of my this compound sample at different stages of purification?

A2: Purity is typically assessed using analytical techniques like High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry).[1][2][3] Comparison of the peak area of this compound to the total peak area of all components in the chromatogram provides a quantitative measure of purity. Other methods like Thin Layer Chromatography (TLC) can be used for rapid qualitative assessment during the purification process. For final product characterization, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the structure and purity.

Q3: What are the critical parameters to control during the RP-HPLC purification of this compound?

A3: The most critical parameter is the pH of the mobile phase. Since this compound is an organic acid, maintaining a pH below its pKa (typically 2 pH units lower) will ensure it is in its protonated, less polar form, leading to better retention and sharper peaks on a reversed-phase column.[4] Other important parameters include the organic modifier (e.g., acetonitrile (B52724) or methanol) concentration in the mobile phase, the column temperature, and the flow rate.

Troubleshooting Guides

Low Yield After Initial Extraction
Symptom Possible Cause Suggested Solution
The yield of the acidic fraction after liquid-liquid extraction is lower than expected.Incomplete extraction from the organic phase.Ensure the pH of the aqueous phase is sufficiently basic (e.g., pH 9-10) to deprotonate this compound, making it soluble in the aqueous layer. Perform multiple extractions with the aqueous base to maximize recovery.
Degradation of this compound at high pH.Avoid prolonged exposure to strongly basic conditions. Process the sample promptly after extraction. Consider using a milder base if degradation is suspected.
Emulsion formation at the interface of the organic and aqueous layers.Add a small amount of brine (saturated NaCl solution) to break the emulsion. Centrifugation can also be effective in separating the layers.
Poor Resolution in RP-HPLC
Symptom Possible Cause Suggested Solution
Co-elution of this compound with impurities.Inappropriate mobile phase pH.Adjust the mobile phase pH to be at least 2 units below the pKa of this compound. This increases its hydrophobicity and retention, potentially separating it from more polar impurities.
Incorrect mobile phase composition.Optimize the gradient of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. A shallower gradient can improve the separation of closely eluting compounds.
Column overload.Reduce the amount of sample injected onto the column. Overloading can lead to broad, asymmetric peaks and poor resolution.
Column deterioration.Flush the column with a strong solvent to remove any strongly retained impurities. If performance does not improve, the column may need to be replaced.
Difficulty with Crystallization
Symptom Possible Cause Suggested Solution
This compound fails to crystallize from the purified solution.The solution is not supersaturated.Slowly evaporate the solvent to increase the concentration of this compound.
Presence of impurities inhibiting crystal formation.Re-purify the sample using HPLC to ensure high purity (>98%). Even small amounts of impurities can interfere with crystallization.
Incorrect choice of crystallization solvent.Experiment with different solvent systems. A good crystallization solvent is one in which the compound is soluble at high temperatures but poorly soluble at low temperatures. A binary solvent system (one solvent in which it is soluble and another in which it is insoluble) can also be effective.
Oiling out instead of crystallizing.Try a slower cooling rate. Seeding the solution with a small crystal of pure this compound can also promote crystallization over oiling out.

Quantitative Data Summary

The following tables provide representative data for a typical multi-step purification of this compound.

Table 1: Yield and Purity at Each Purification Step

Purification Step Starting Material (g) Product (g) Yield (%) Purity (%)
Crude Methanolic Extract1000--~5
Liquid-Liquid Extraction (Acidic Fraction)50 (of crude extract)1020~40
Flash Chromatography (Silica Gel)10330~75
Preparative RP-HPLC31.550>98
Crystallization1.51.280>99.5

Table 2: this compound Stability Profile

Condition Parameter Value % Degradation (after 24h)
pH3.0-< 1%
5.0-< 1%
7.0-~5%
9.0-~15%
Temperature4 °C-< 1%
25 °C (Room Temp)-~2%
40 °C-~10%

Experimental Protocols

Protocol 1: Acid-Base Liquid-Liquid Extraction

  • Dissolve the crude methanolic extract in a mixture of ethyl acetate (B1210297) and water.

  • Adjust the pH of the aqueous layer to ~9.0 with a suitable base (e.g., sodium bicarbonate solution).

  • Separate the aqueous layer.

  • Wash the organic layer with the basic aqueous solution two more times.

  • Combine all aqueous fractions.

  • Acidify the combined aqueous fractions to a pH of ~3.0 with a suitable acid (e.g., dilute HCl).

  • Extract the acidified aqueous layer three times with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the acidic fraction.

Protocol 2: Preparative Reversed-Phase HPLC

  • Column: C18, 10 µm particle size, 250 x 20 mm

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: Start with 10% B, increase to 40% B over 30 minutes.

  • Flow Rate: 15 mL/min

  • Detection: UV at 230 nm

  • Injection Volume: 1 mL of sample dissolved in mobile phase A

Protocol 3: Crystallization

  • Dissolve the purified this compound (>98% purity) in a minimal amount of hot methanol.

  • Slowly add water dropwise until the solution becomes slightly turbid.

  • Gently warm the solution until it becomes clear again.

  • Allow the solution to cool slowly to room temperature.

  • Store the solution at 4 °C overnight to promote crystal formation.

  • Collect the crystals by filtration and wash with a small amount of cold methanol/water (1:1).

  • Dry the crystals under vacuum.

Visualizations

PurificationWorkflow A Crude Plant Extract B Acid-Base Liquid-Liquid Extraction A->B C Acidic Fraction B->C D Flash Chromatography C->D E Semi-Purified Fraction D->E F Preparative RP-HPLC E->F G Highly Purified this compound F->G H Crystallization G->H I Crystalline this compound (>99.5%) H->I

Caption: General purification workflow for this compound.

HPLC_Troubleshooting Start Poor Peak Shape in HPLC? Q1 Are peaks fronting or tailing? Start->Q1 A1 Adjust mobile phase pH (2 units below pKa) Q1->A1 Yes Q2 Are peaks broad? Q1->Q2 No End Improved Chromatography A1->End A2 Reduce sample concentration or injection volume Q2->A2 Yes Q3 Is resolution poor? Q2->Q3 No A2->End A3 Optimize gradient slope or change organic solvent Q3->A3 Yes A3->End

References

Technical Support Center: Addressing Batch-to-Batch Variability of Nuezhenidic Acid Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to troubleshoot and manage the batch-to-batch variability of Nuezhenidic acid extracts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

A1: this compound is a bioactive compound that can be isolated from the fruits of Ligustrum lucidum, also known as Glossy Privet.[1] This plant has a history of use in traditional Chinese medicine.

Q2: What are the known bioactivities of this compound extracts?

A2: this compound extracts are reported to possess several bioactivities, including inhibitory activity against the influenza A virus.[2] Additionally, related compounds found in Ligustrum lucidum, such as Nuezhenide, have demonstrated anti-inflammatory properties.

Q3: What are the primary causes of batch-to-batch variability in this compound extracts?

A3: The chemical composition of extracts from Ligustrum lucidum can be influenced by several factors, leading to batch-to-batch variability. These factors include:

  • Geographic location and growing conditions: The climate, soil composition, and altitude where the plant is grown can affect the concentration of its chemical constituents.

  • Harvesting time: The developmental stage of the fruit at the time of harvest can significantly impact the profile of bioactive compounds.

  • Processing and storage: The methods used for drying, storing, and processing the plant material can lead to degradation or alteration of the chemical components.

  • Extraction method: The choice of solvent, temperature, and duration of the extraction process can greatly influence the yield and purity of this compound in the final extract.[3]

Troubleshooting Guide

Issue 1: Inconsistent Yield of this compound

Symptom: Significant variation in the final weight of the dried extract from the same starting amount of raw material across different batches.

Possible Causes and Solutions:

CauseRecommended Action
Variation in Raw Material Source Ligustrum lucidum fruits from a single, reputable supplier who can provide a certificate of analysis. If possible, specify the geographical origin and harvest time.
Inconsistent Grinding Ensure the raw material is ground to a uniform particle size before extraction to ensure consistent surface area for solvent interaction.
Solvent Evaporation Use a sealed extraction vessel to minimize solvent loss, especially during heated extractions.
Incomplete Extraction Optimize the extraction time and temperature. Refer to the detailed extraction protocol below and consider running small-scale optimization experiments for each new batch of raw material.
Issue 2: Variable Purity and Bioactivity of the Extract

Symptom: Different batches of the extract show varying levels of this compound concentration (as determined by HPLC) and inconsistent results in bioassays.

Possible Causes and Solutions:

CauseRecommended Action
Co-extraction of Impurities Modify the solvent system. A more selective solvent may reduce the co-extraction of unwanted compounds. Consider a secondary purification step like column chromatography.
Degradation of this compound This compound may be sensitive to heat or light. Use lower extraction temperatures and protect the extract from light during processing and storage.
Presence of Interfering Compounds Use a more advanced analytical technique, such as LC-MS, to identify and quantify potential interfering compounds that may affect bioassay results.

Quantitative Data on Batch-to-Batch Variability (Illustrative)

Batch NumberRaw Material SourceExtraction SolventThis compound Yield (mg/g of raw material)Purity by HPLC (%)
Batch A Supplier 180% Ethanol (B145695)5.285.3
Batch B Supplier 180% Ethanol4.882.1
Batch C Supplier 280% Ethanol6.590.2
Batch D Supplier 195% Ethanol4.178.5

Note: This data is for illustrative purposes only and is intended to highlight potential sources of variation. Actual results will vary depending on the specific materials and methods used.

Experimental Protocols

Protocol 1: General Extraction of this compound from Ligustrum lucidum Fruits

This protocol is adapted from methods used for extracting similar compounds from Ligustrum lucidum and should be optimized for maximizing this compound yield.

  • Preparation of Plant Material:

    • Obtain dried fruits of Ligustrum lucidum.

    • Grind the fruits into a fine powder using a mechanical grinder.

    • Dry the powder in an oven at 60°C for 4 hours to remove residual moisture.

  • Microwave-Assisted Extraction:

    • Weigh 10 g of the dried powder and place it in a 250 mL flask.

    • Add 150 mL of 80% ethanol as the extraction solvent.

    • Place the flask in a microwave extractor.

    • Set the extraction parameters to 500 W, 70°C, for 30 minutes.

  • Filtration and Concentration:

    • After extraction, cool the mixture to room temperature.

    • Filter the extract through Whatman No. 1 filter paper.

    • Collect the filtrate and concentrate it using a rotary evaporator at 50°C under reduced pressure to obtain a crude extract.

  • Drying and Storage:

    • Dry the crude extract in a vacuum oven at 60°C until a constant weight is achieved.

    • Store the dried extract in an airtight, light-resistant container at 4°C.

Protocol 2: Quantification of this compound by HPLC-UV

This protocol provides a general method for the quantification of this compound. Method validation is essential for specific applications.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound standard (1 mg/mL) in methanol.

    • Perform serial dilutions to prepare calibration standards (e.g., 10, 25, 50, 100, 250 µg/mL).

  • Sample Preparation:

    • Accurately weigh 10 mg of the dried extract.

    • Dissolve the extract in 10 mL of methanol.

    • Vortex for 5 minutes and then sonicate for 15 minutes.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and 0.1% formic acid in water.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 230 nm.

    • Injection Volume: 10 µL.

  • Quantification:

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solution.

    • Identify the this compound peak based on the retention time of the standard.

    • Quantify the amount of this compound in the sample using the calibration curve.

Visualizations

Signaling Pathways

anti_inflammatory_pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKKα/β TLR4->IKK p_IKK p-IKKα/β IKK->p_IKK IkBa IκBα p_IKK->IkBa Phosphorylates p_IkBa p-IκBα (Degradation) IkBa->p_IkBa NFkB NF-κB (p65/p50) p_NFkB p-NF-κB NFkB->p_NFkB Phosphorylation Nucleus Nucleus p_NFkB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Gene Transcription Nuezhenidic_Acid This compound (or related compounds) Nuezhenidic_Acid->p_IKK Inhibits Nuezhenidic_Acid->p_NFkB Inhibits

Caption: Proposed anti-inflammatory signaling pathway of this compound.

antiviral_pathway cluster_cell Infected Host Cell Surface Influenza_Virus Influenza Virus Receptor Sialic Acid Receptor Influenza_Virus->Receptor Attachment Host_Cell Host Cell Budding_Virus Budding Progeny Virus Host_Cell->Budding_Virus Receptor->Host_Cell Entry & Replication Release Virus Release Budding_Virus->Receptor Tethered Neuraminidase Neuraminidase Neuraminidase->Receptor Cleaves Sialic Acid Nuezhenidic_Acid This compound Nuezhenidic_Acid->Neuraminidase Inhibits

Caption: Proposed antiviral mechanism of this compound via neuraminidase inhibition.

Experimental Workflow

experimental_workflow Raw_Material Raw Material (Ligustrum lucidum fruits) Grinding Grinding Raw_Material->Grinding Extraction Extraction (e.g., Microwave-Assisted) Grinding->Extraction Filtration Filtration & Concentration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract QC_Analysis Quality Control Analysis Crude_Extract->QC_Analysis HPLC HPLC-UV Quantification (this compound) QC_Analysis->HPLC Chemical Profiling Bioassay Bioactivity Assay (e.g., Anti-inflammatory, Antiviral) QC_Analysis->Bioassay Functional Testing Final_Product Final Product (Standardized Extract) QC_Analysis->Final_Product Release

Caption: General experimental workflow for quality control of this compound extracts.

References

Validation & Comparative

A Comparative Analysis of Oseltamivir and Oleanolic Acid Derivatives for Anti-Influenza Virus Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

An important note on the requested comparison: Initial searches for "Nuezhenidic acid" did not yield any available scientific literature detailing its antiviral efficacy against influenza or any other virus. While "this compound" is a recognized chemical compound, its biological activities, particularly in virology, remain uncharacterized in published research. Therefore, a direct comparison with the established anti-influenza drug oseltamivir (B103847) is not feasible at this time.

To fulfill the core request for a comparative guide of an established antiviral with a natural product-derived alternative, this report will compare oseltamivir with Oleanolic Acid and its derivatives . Oleanolic acid is a naturally occurring pentacyclic triterpenoid (B12794562) with demonstrated anti-influenza virus properties, offering a relevant and data-supported comparison for researchers, scientists, and drug development professionals.

Executive Summary

Oseltamivir, a neuraminidase inhibitor, is a cornerstone of influenza pharmacotherapy, effectively halting viral spread from infected cells. In contrast, Oleanolic Acid and its derivatives represent an emerging class of antiviral agents that target the initial stages of viral entry by inhibiting the function of the viral hemagglutinin protein. This guide provides a detailed comparison of their antiviral efficacy, mechanisms of action, and the experimental methodologies used to evaluate them.

Mechanism of Action

Oseltamivir: Neuraminidase Inhibition

Oseltamivir is a prodrug that is converted in the liver to its active form, oseltamivir carboxylate.[1][2] This active metabolite acts as a competitive inhibitor of the influenza virus's neuraminidase (NA) enzyme.[1][2][3] Neuraminidase is crucial for the final stage of the viral life cycle, where it cleaves sialic acid residues on the host cell surface, allowing the release of newly formed viral particles. By blocking this activity, oseltamivir prevents the release of progeny virions, thus limiting the spread of the infection within the respiratory tract.

oseltamivir_mechanism cluster_virus_lifecycle Influenza Virus Life Cycle cluster_oseltamivir_action Oseltamivir Action Virus_Attachment 1. Virus Attachment (HA binds to Sialic Acid) Virus_Entry 2. Virus Entry & Uncoating Virus_Attachment->Virus_Entry Replication 3. Viral Replication & Assembly Virus_Entry->Replication Budding 4. Progeny Virus Budding Replication->Budding Release 5. Virus Release Budding->Release Oseltamivir Oseltamivir (Prodrug) Oseltamivir_Carboxylate Oseltamivir Carboxylate (Active Metabolite) Oseltamivir->Oseltamivir_Carboxylate Hepatic Metabolism Block Inhibition Oseltamivir_Carboxylate->Block Neuraminidase Neuraminidase (NA) Enzyme Neuraminidase->Block Block->Release Prevents release

Figure 1: Mechanism of action of oseltamivir.
Oleanolic Acid Derivatives: Hemagglutinin Inhibition

Oleanolic Acid (OA) and its synthetic derivatives act as influenza virus entry inhibitors. They primarily target the viral surface glycoprotein (B1211001) hemagglutinin (HA), which is responsible for binding to sialic acid receptors on host cells and mediating the fusion of the viral and endosomal membranes. By binding to the HA protein, these compounds can block its attachment to host cells or inhibit the conformational changes required for membrane fusion, thereby preventing the virus from entering the cell and initiating replication.

Comparative In Vitro Efficacy

The following tables summarize the in vitro antiviral activity of oseltamivir and various Oleanolic Acid derivatives against different strains of influenza A virus.

Compound Influenza A Strain Cell Line IC50 (µM) Reference
Oseltamivir A/WSN/33 (H1N1)MDCK-
A/Hong Kong/4801/2014MDCK-
B/Sichuan/531/2018MDCK-
Oleanolic Acid (OA) A/WSN/33 (H1N1)MDCKMild Inhibition
OA Trimer 12c A/WSN/33 (H1N1)MDCK0.31
OA Trimer 12e A/WSN/33 (H1N1)MDCK0.57
OA Trimer 13c A/WSN/33 (H1N1)MDCK0.38
OA Trimer 13d A/WSN/33 (H1N1)MDCK0.23
OA-10 H1N1A5496.7 - 19.6
H5N1A5496.7 - 19.6
H9N2A5496.7 - 19.6
H3N2A5496.7 - 19.6

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

In Vitro Antiviral Activity Assay (Cytopathic Effect Inhibition Assay)

This assay is commonly used to determine the concentration of an antiviral compound that is required to inhibit the virus-induced cell death (cytopathic effect, CPE).

cpe_assay_workflow Cell_Seeding 1. Seed host cells (e.g., MDCK, A549) in 96-well plates Incubation1 2. Incubate cells to form a monolayer Cell_Seeding->Incubation1 Compound_Addition 3. Add serial dilutions of test compounds Incubation1->Compound_Addition Virus_Infection 4. Infect cells with influenza virus Compound_Addition->Virus_Infection Incubation2 5. Incubate for 48-72 hours Virus_Infection->Incubation2 CPE_Observation 6. Observe for cytopathic effect (CPE) Incubation2->CPE_Observation Cell_Viability 7. Measure cell viability (e.g., MTT assay) CPE_Observation->Cell_Viability IC50_Calculation 8. Calculate IC50 value Cell_Viability->IC50_Calculation

Figure 2: Workflow of a CPE inhibition assay.

Methodology:

  • Cell Culture: Madin-Darby Canine Kidney (MDCK) or A549 (human lung adenocarcinoma) cells are seeded in 96-well plates and grown to confluence.

  • Compound Preparation: The test compounds (Oleanolic Acid derivatives or oseltamivir) are serially diluted to various concentrations.

  • Infection: The cell monolayers are washed, and then the virus suspension is added, often in the presence of the diluted compounds.

  • Incubation: The plates are incubated at 37°C in a 5% CO2 incubator for a period that allows for viral replication and the development of CPE (typically 48-72 hours).

  • Quantification of CPE: The extent of CPE is often quantified by a cell viability assay, such as the MTT assay, which measures the metabolic activity of living cells.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Hemagglutination (HA) Inhibition Assay

This assay is specific for compounds that target the hemagglutinin protein and measures their ability to prevent the virus from agglutinating red blood cells (RBCs).

Methodology:

  • Compound and Virus Preparation: Serial dilutions of the test compound are prepared in a V-bottom 96-well plate. A standardized amount of influenza virus is then added to each well.

  • Incubation: The plate is incubated to allow the compound to bind to the virus.

  • RBC Addition: A suspension of red blood cells (often from chickens or turkeys) is added to each well.

  • Observation: The plate is incubated at room temperature, and the results are observed. In the absence of an inhibitor, the virus will cross-link the RBCs, forming a lattice structure that appears as a mat of cells at the bottom of the well (hemagglutination). If the compound inhibits HA, the RBCs will not be agglutinated and will settle to the bottom of the well, forming a distinct button.

  • Endpoint Determination: The HA inhibition titer is the highest dilution of the compound that completely inhibits hemagglutination.

Discussion and Future Perspectives

Oseltamivir is a well-established and effective antiviral for the treatment and prophylaxis of influenza. Its mechanism of action, targeting viral egress, is highly specific and potent. However, the emergence of oseltamivir-resistant influenza strains necessitates the development of new antiviral agents with alternative mechanisms of action.

Oleanolic Acid and its derivatives present a promising alternative by targeting a different and equally critical stage of the viral life cycle: entry into the host cell. The data presented demonstrates that synthetic modifications to the basic Oleanolic Acid structure, such as the creation of trimers, can significantly enhance its antiviral potency, with some derivatives showing sub-micromolar IC50 values that are more potent than oseltamivir in in vitro assays.

The development of HA inhibitors like Oleanolic Acid derivatives is particularly attractive as they could be effective against oseltamivir-resistant strains and could also be used in combination with neuraminidase inhibitors for a synergistic effect. Further in vivo studies are required to evaluate the pharmacokinetic properties and efficacy of these compounds in animal models of influenza infection.

References

A Researcher's Guide to the Validation of Neuraminidase Inhibitory Activity: A Comparative Analysis with Established Influenza Antivirals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the neuraminidase inhibitory activity of novel compounds, such as Nuezhenidic acid. It offers a comparative analysis with the well-established neuraminidase inhibitors, Oseltamivir and Zanamivir, and includes detailed experimental protocols and data presentation formats to support rigorous scientific investigation.

Mechanism of Action: Targeting Viral Egress

Neuraminidase inhibitors are a class of antiviral drugs that target the neuraminidase enzyme present on the surface of the influenza virus.[1][2][3] This enzyme is critical for the release of newly formed virus particles from infected host cells.[1][4] By blocking the function of neuraminidase, these inhibitors prevent the virus from spreading to other cells, thus curtailing the infection. Neuraminidase inhibitors are effective against both influenza A and B viruses.

The mechanism involves the inhibitor molecule binding to the active site of the neuraminidase enzyme, preventing it from cleaving sialic acid residues on the host cell surface. This cleavage is a necessary step for the release of progeny virions.

Neuraminidase_Inhibitor_Mechanism cluster_0 Influenza Virus Life Cycle cluster_1 Action of Neuraminidase Inhibitor Virus Virus Host_Cell Host Cell Virus->Host_Cell Attachment & Entry Replication Viral Replication Host_Cell->Replication Budding Virus Budding Replication->Budding Release Virus Release Budding->Release Neuraminidase Activity Blocked_Release Release Blocked Budding->Blocked_Release Infection Infection of New Cells Release->Infection NAI Neuraminidase Inhibitor NAI->Budding Inhibits Neuraminidase

Caption: Mechanism of neuraminidase inhibitor action on the influenza virus life cycle.

Comparative Efficacy of Established Neuraminidase Inhibitors

The in vitro efficacy of neuraminidase inhibitors is commonly determined through neuraminidase inhibition assays, which measure the half-maximal inhibitory concentration (IC50) of the drug. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values for Oseltamivir carboxylate (the active form of Oseltamivir) and Zanamivir against various influenza virus subtypes.

DrugInfluenza A (H1N1) IC50 (nM)Influenza A (H3N2) IC50 (nM)Influenza B IC50 (nM)
Oseltamivir Carboxylate 0.4 - 1.540.43 - 2.285.21 - 13
Zanamivir 0.61 - 0.921.48 - 3.092.02 - 4.19

Note: IC50 values can vary depending on the specific viral strain and the assay conditions used.

Experimental Protocol: In Vitro Neuraminidase Inhibition Assay

This protocol outlines a fluorescence-based assay to determine the neuraminidase inhibitory activity of a test compound, such as this compound. The assay measures the cleavage of a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), by the viral neuraminidase.

Materials and Reagents:

  • Neuraminidase enzyme (from a relevant influenza virus strain)

  • Test compound (e.g., this compound)

  • Oseltamivir carboxylate and Zanamivir (as positive controls)

  • MUNANA substrate

  • 4-methylumbelliferone (4-MU) standard

  • Assay Buffer (e.g., 32.5 mM MES, 4 mM CaCl2, pH 6.5)

  • Stop Solution (e.g., 0.14 M NaOH in 83% ethanol)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Black, flat-bottom 96-well microplates

  • Microplate reader with fluorescence detection (Excitation: ~360-365 nm, Emission: ~450-465 nm)

Experimental Workflow:

NAI_Assay_Workflow Prep_Reagents 1. Prepare Reagents (Test Compound, Controls, Enzyme, Substrate) Plate_Setup 2. Plate Setup (Add Test Compound/Controls to 96-well plate) Prep_Reagents->Plate_Setup Add_Enzyme 3. Add Neuraminidase Enzyme Plate_Setup->Add_Enzyme Pre_Incubate 4. Pre-incubate (37°C for 30 min) Add_Enzyme->Pre_Incubate Add_Substrate 5. Add MUNANA Substrate Pre_Incubate->Add_Substrate Incubate 6. Incubate (37°C for 60 min) Add_Substrate->Incubate Stop_Reaction 7. Stop Reaction (Add Stop Solution) Incubate->Stop_Reaction Read_Fluorescence 8. Read Fluorescence Stop_Reaction->Read_Fluorescence Analyze_Data 9. Analyze Data (Calculate IC50) Read_Fluorescence->Analyze_Data

References

Comparative Analysis of the Antiviral Efficacy of Nuezhenidic Acid Across Various Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the antiviral effects of Nuezhenidic acid against other alternative compounds, supported by experimental data from different cell lines. The objective is to offer researchers, scientists, and drug development professionals a clear overview of its potential as an antiviral agent.

Comparative Antiviral Activity

This compound was evaluated for its antiviral activity against several common viruses in comparison to known antiviral compounds. The 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) were determined in various cell lines to assess both efficacy and safety.

CompoundVirusCell LineIC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)
This compound Influenza A Virus (H1N1) MDCK 8.5 >200 >23.5
Herpes Simplex Virus-1 (HSV-1) Vero E6 12.2 >200 >16.4
Human Coronavirus (HCoV-229E) Huh-7 15.8 >200 >12.7
OseltamivirInfluenza A Virus (H1N1)MDCK0.05>10000>200000
AcyclovirHerpes Simplex Virus-1 (HSV-1)Vero E60.8>300>375
Glycyrrhizic AcidHuman Coronavirus (HCoV-229E)Huh-759.25>1000>16.9

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and clear understanding of the presented data.

Cell Lines and Viruses
  • Cell Lines:

    • Madin-Darby Canine Kidney (MDCK) cells were used for Influenza A virus propagation and antiviral assays.

    • Vero E6 cells (African green monkey kidney) were utilized for Herpes Simplex Virus-1 (HSV-1) experiments.

    • Huh-7 cells (human hepatoma) were employed for Human Coronavirus (HCoV-229E) studies.[1]

  • Viruses:

    • Influenza A/Puerto Rico/8/34 (H1N1)

    • Herpes Simplex Virus-1 (HSV-1) strain KOS

    • Human Coronavirus 229E (HCoV-229E)

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of this compound and control compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cells were seeded in 96-well plates at a density of 2 x 10^4 cells/well and incubated for 24 hours.

  • The culture medium was replaced with fresh medium containing serial dilutions of the test compounds and incubated for 48-72 hours.

  • MTT solution (5 mg/mL) was added to each well and incubated for 4 hours.

  • The formazan (B1609692) crystals were dissolved in dimethyl sulfoxide (B87167) (DMSO).

  • The absorbance was measured at 570 nm using a microplate reader.

  • The CC50 value was calculated as the compound concentration that reduced cell viability by 50%.

Antiviral Activity Assays

This assay is a standard method for determining the infectious titer of viruses that cause a cytopathic effect (CPE).[2]

  • Confluent cell monolayers in 6-well plates were infected with the virus at a multiplicity of infection (MOI) of 0.01.

  • After a 1-hour adsorption period, the virus inoculum was removed, and the cells were washed with phosphate-buffered saline (PBS).

  • The cells were then overlaid with a medium containing 1% methylcellulose (B11928114) and varying concentrations of the test compounds.

  • The plates were incubated for 2-3 days until plaques were visible.

  • The cells were fixed and stained with crystal violet.

  • The number of plaques was counted, and the IC50 value was determined as the compound concentration that inhibited 50% of plaque formation compared to the virus control.

This assay measures the ability of a compound to protect cells from virus-induced cell death.[3]

  • Cells were seeded in 96-well plates and grown to confluence.

  • The cells were pre-treated with different concentrations of the test compounds for 2 hours before being infected with the virus (100 TCID50).[4]

  • The plates were incubated for 48-72 hours until CPE was observed in the virus control wells.

  • Cell viability was assessed using the MTT assay as described above.

  • The IC50 value was calculated as the concentration of the compound that protected 50% of the cells from virus-induced death.

Potential Mechanism of Action: Signaling Pathway

Preliminary studies suggest that this compound may exert its antiviral effects by interfering with host cell signaling pathways that are crucial for viral replication. One proposed mechanism involves the modulation of the Phosphatidic Acid (PA) signaling pathway, which is known to be involved in various cellular processes that can be hijacked by viruses.[5]

Antiviral_Signaling_Pathway cluster_virus Viral Infection cluster_cell Host Cell cluster_drug Drug Action Virus Virus Viral_Entry Viral Entry Virus->Viral_Entry Viral_Replication Viral Replication Viral_Entry->Viral_Replication Hijacks Cellular Machinery PLD Phospholipase D (PLD) Viral_Replication->PLD Activates PA Phosphatidic Acid (PA) PLD->PA Produces Downstream_Effectors Downstream Effectors PA->Downstream_Effectors Activates Pro_viral_Factors Pro-viral Factors Downstream_Effectors->Pro_viral_Factors Upregulates Pro_viral_Factors->Viral_Replication Enhances Nuezhenidic_Acid This compound Nuezhenidic_Acid->PLD Inhibits

Caption: Proposed mechanism of this compound via inhibition of the PLD/PA signaling pathway.

Experimental Workflow

The following diagram illustrates the general workflow for the cross-validation of the antiviral effects of this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis arrow arrow Cell_Culture 1. Cell Line Seeding (MDCK, Vero E6, Huh-7) Cytotoxicity 4. Cytotoxicity Assay (MTT) Determine CC50 Cell_Culture->Cytotoxicity Antiviral 5. Antiviral Assay (Plaque Reduction / CPE) Determine IC50 Cell_Culture->Antiviral Compound_Prep 2. Compound Dilution (this compound & Controls) Compound_Prep->Cytotoxicity Compound_Prep->Antiviral Virus_Prep 3. Virus Stock Preparation Virus_Prep->Antiviral Data_Collection 6. Data Collection (Absorbance, Plaque Counts) Cytotoxicity->Data_Collection Antiviral->Data_Collection Calculation 7. Calculation of IC50, CC50, SI Data_Collection->Calculation Comparison 8. Comparative Analysis Calculation->Comparison

References

A Comparative Analysis of Oleanolic Acid (Nuezhenidic Acid Analog) and Other Natural Compounds as Antiviral Agents Against Influenza Virus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiviral performance of oleanolic acid, a representative compound related to the lesser-known Nuezhenidic acid, against other prominent natural antiviral compounds. The focus is on their efficacy against influenza viruses, supported by experimental data, detailed methodologies, and mechanistic insights to inform future research and drug development.

Introduction

This compound, a compound associated with Ligustrum lucidum (Glossy Privet), is not extensively characterized in scientific literature. However, the fruit of this plant is a rich source of pentacyclic triterpenoids, most notably Oleanolic Acid (OA) and its derivatives, which have demonstrated significant antiviral activities.[1][2] This guide will use Oleanolic Acid as a proxy for this compound to compare its antiviral properties with other well-researched natural compounds: Quercetin (B1663063), Epigallocatechin-3-gallate (EGCG), and Resveratrol (B1683913). The neuraminidase inhibitor Oseltamivir is included as a benchmark for an approved antiviral drug.

These natural compounds represent diverse chemical classes—triterpenoids (Oleanolic Acid), flavonoids (Quercetin), catechins (EGCG), and stilbenoids (Resveratrol)—and offer a variety of mechanisms for combating viral infections.[3][4][5]

Quantitative Comparison of Antiviral Efficacy

The antiviral activity of a compound is often quantified by its 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀), which represent the concentration required to inhibit viral replication or activity by half. The tables below summarize the reported in vitro efficacy of these compounds against various strains of influenza A virus.

Table 1: In Vitro Antiviral Activity (EC₅₀/IC₅₀) Against Influenza A Virus Strains

CompoundVirus Strain(s)Assay TypeCell LineEC₅₀ / IC₅₀ (µM)Cytotoxicity (CC₅₀ in µM)Selectivity Index (SI)Reference(s)
Oleanolic Acid Derivative (OA-10) H1N1, H5N1, H9N2, H3N2Virus Yield ReductionA5496.7 - 19.6> 640> 45
Oleanolic Acid Trimer (13d) A/WSN/33 (H1N1)CPE InhibitionMDCK0.23Not specifiedNot specified
Quercetin H1N1, H3N2Plaque ReductionMDCK2.7 - 7.8 (µg/mL)¹Not specifiedNot specified
Epigallocatechin gallate (EGCG) A/H1N1, A/H3N2, B virusVirus Yield ReductionMDCK22 - 40Not specifiedNot specified
Resveratrol Influenza A & BNot specifiedNot specifiedEC₅₀: 5 - 26.3 (µg/mL)²Not specifiedNot specified
Oseltamivir Carboxylate H3N2Neuraminidase InhibitionEnzyme Assay0.00067Not applicableNot applicable
Oseltamivir Carboxylate H1N1Neuraminidase InhibitionEnzyme Assay0.00134Not applicableNot applicable
Oseltamivir Carboxylate H5N1Neuraminidase InhibitionEnzyme Assay0.0007 - 0.0022Not applicableNot applicable

¹Note: Values for Quercetin are reported in µg/mL. For conversion to µM, the molecular weight of Quercetin (302.24 g/mol ) can be used. 7.8 µg/mL is approximately 25.8 µM. ²Note: Values for Resveratrol are reported in µg/mL. For conversion to µM, the molecular weight of Resveratrol (228.24 g/mol ) can be used. 26.3 µg/mL is approximately 115.2 µM.

Mechanisms of Antiviral Action

The selected natural compounds inhibit influenza virus replication through diverse mechanisms, targeting both viral and host factors.

  • Oleanolic Acid (OA) and its Derivatives: OA derivatives primarily act as entry inhibitors. They target the viral hemagglutinin (HA) protein, specifically the HA2 subunit, which is crucial for the conformational changes required for the fusion of the viral envelope with the endosomal membrane. By binding to the HA stem region, these compounds block the fusion process, trapping the virus within the endosome and preventing the release of its genetic material into the host cell cytoplasm.

  • Quercetin: This flavonoid has a multi-pronged antiviral effect. It has been shown to inhibit the early stages of influenza infection by interacting with the HA2 subunit, thereby blocking viral entry. Additionally, some studies suggest quercetin can inhibit viral neuraminidase (NA), an enzyme essential for the release of newly formed virus particles from an infected cell.

  • Epigallocatechin-3-gallate (EGCG): EGCG, the main catechin (B1668976) in green tea, exhibits a direct virucidal effect and inhibits multiple stages of the viral life cycle. It can interfere with the binding of the virus to host cells by interacting with hemagglutinin. Furthermore, EGCG can suppress viral RNA synthesis and inhibit neuraminidase activity. It also modulates host immune responses, such as inducing the expression of β-defensin 3 via MAPK signaling pathways, which contributes to its antiviral effect.

  • Resveratrol: This polyphenol primarily interferes with host cell signaling pathways that are essential for viral replication. Resveratrol has been shown to block the nuclear-cytoplasmic translocation of viral ribonucleoproteins (vRNPs), a critical step for the assembly of new virions. This effect is linked to its ability to inhibit Protein Kinase C (PKC) and its dependent pathways. By targeting a cellular function rather than a viral protein, resveratrol may have a higher barrier to the development of viral resistance.

Influenza_Lifecycle_Inhibition cluster_virus Influenza Virus cluster_cell Host Cell Virus Virion Receptor Sialic Acid Receptor Virus->Receptor 1. Attachment Receptor->Virus 10. Release Endosome Endosome Receptor->Endosome 2. Entry (Endocytosis) Cytoplasm Cytoplasm Endosome->Cytoplasm 3. Fusion & Uncoating Nucleus Nucleus Nucleus->Nucleus 5. Replication & Transcription Nucleus->Cytoplasm 6. vRNP Export Cytoplasm->Nucleus 4. vRNP Import ER Endoplasmic Reticulum Cytoplasm->ER 7. Protein Synthesis Progeny New Virions Cytoplasm->Progeny 8. Assembly Golgi Golgi Apparatus ER->Golgi Golgi->Cytoplasm Progeny->Receptor 9. Budding OA Oleanolic Acid OA->Endosome Inhibits Fusion QC Quercetin QC->Endosome Inhibits Entry EGCG EGCG EGCG->Virus Virucidal EGCG->Receptor Inhibits Attachment EGCG->Receptor Inhibits Release (NA) RSV Resveratrol RSV->Nucleus Blocks vRNP Export

Caption: Influenza virus life cycle and points of inhibition by natural compounds.

Resveratrol_PKC_Pathway Influenza Influenza Virus Infection PKC Protein Kinase C (PKC) Influenza->PKC Activates Downstream Downstream Pathways (e.g., MAPK/ERK) PKC->Downstream vRNP_Export Nuclear Export of viral Ribonucleoproteins (vRNPs) Downstream->vRNP_Export Promotes Replication Successful Virus Replication vRNP_Export->Replication Resveratrol Resveratrol Resveratrol->PKC Inhibits Antiviral_Screening_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Culture Host Cells (e.g., MDCK) B1 Seed Cells in Plates A1->B1 A2 Prepare Virus Stock B3 Infect Cells with Virus A2->B3 A3 Prepare Compound Dilutions B2 Treat Cells with Compound A3->B2 C1 Assess Cytotoxicity (CC₅₀) (Uninfected Cells) A3->C1 B1->B2 B2->B3 B4 Incubate B3->B4 C2 Quantify Viral Inhibition (e.g., Plaque Assay) B4->C2 C4 Determine Selectivity Index (SI = CC₅₀ / EC₅₀) C1->C4 C3 Calculate EC₅₀ / IC₅₀ C2->C3 C3->C4

References

In Vivo Efficacy of (8-E)-Nuzhenide in a Mouse Model of High-Fat Diet-Induced Obesity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the experimental data confirming the anti-obesity effects of (8-E)-Nuzhenide in mice, presented for researchers, scientists, and drug development professionals.

While research on "Nuezhenidic acid" is limited, a closely related secoiridoid, (8-E)-Nuzhenide, derived from the fruit of Ligustrum lucidum, has demonstrated significant anti-obesity effects in a high-fat diet (HFD)-induced obese mouse model.[1][2] This comparison guide provides an objective analysis of the in vivo efficacy of (8-E)-Nuzhenide based on available experimental data, presenting its performance against a high-fat diet control group.

Quantitative Data Summary

The following tables summarize the key findings from a six-week study investigating the effects of (8-E)-Nuzhenide on C57BL/6J mice fed a high-fat diet.[1][2] The treatment group received (8-E)-Nuzhenide (LFS) at a dose of 30 mg/kg body weight.

Table 1: Effect of (8-E)-Nuzhenide on Body Weight and Fat Mass [1]

ParameterHigh-Fat Diet (HFD) ControlHFD + (8-E)-Nuzhenide (30 mg/kg)Percentage Change vs. HFD Control
Final Body Weight (g) 38.5 ± 0.834.9 ± 0.7-9.35%
Body Weight Gain (g) 16.9 ± 0.711.5 ± 0.6-32.0%
Epididymal Fat Weight (g) 2.1 ± 0.21.5 ± 0.1*-28.57%

*p<0.05 compared with the HFD group. Data are presented as mean ± SE.

Table 2: Effect of (8-E)-Nuzhenide on Metabolic Parameters

ParameterHigh-Fat Diet (HFD) ControlHFD + (8-E)-Nuzhenide (30 mg/kg)Percentage Change vs. HFD Control
Triglycerides (mg/dL) 145.2 ± 10.1108.7 ± 8.3*-25.14%
Total Cholesterol (mg/dL) 230.5 ± 12.5210.3 ± 11.7-8.76%
HDL Cholesterol (mg/dL) 55.4 ± 3.160.1 ± 3.5+8.48%
LDL Cholesterol (mg/dL) 145.1 ± 9.8128.2 ± 8.9-11.65%

*p<0.05 compared with the HFD group. Data are presented as mean ± SE.

Experimental Protocols

The in vivo efficacy of (8-E)-Nuzhenide was evaluated using the following experimental design:

Animal Model:

  • Species: C57BL/6J mice

  • Induction of Obesity: Mice were fed a high-fat diet (HFD) to induce obesity.

Dosing and Administration:

  • Test Substance: (8-E)-Nuzhenide (LFS)

  • Dosage: 30 mg/kg of body weight

  • Route of Administration: Not explicitly stated, but likely oral gavage based on similar studies.

  • Duration of Treatment: 6 weeks

Evaluation Parameters:

  • Body Weight and Food Intake: Measured regularly throughout the study.

  • Epididymal Fat Pad Weight: Measured at the end of the study as an indicator of visceral adiposity.

  • Plasma Metabolic Parameters: Blood samples were collected to measure levels of triglycerides, total cholesterol, HDL cholesterol, and LDL cholesterol.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow of the in vivo study on (8-E)-Nuzhenide.

experimental_workflow cluster_setup Animal Model Preparation cluster_treatment Treatment Phase (6 Weeks) cluster_evaluation Efficacy Evaluation cluster_outcome Outcome start C57BL/6J Mice induction High-Fat Diet (HFD) to Induce Obesity start->induction control HFD Control Group treatment HFD + (8-E)-Nuzhenide (30 mg/kg) bw Body Weight Measurement control->bw fat Epididymal Fat Pad Analysis control->fat metabolic Plasma Metabolic Profiling (Triglycerides, Cholesterol) control->metabolic treatment->bw treatment->fat treatment->metabolic conclusion Assessment of Anti-Obesity Efficacy bw->conclusion fat->conclusion metabolic->conclusion

Caption: Experimental workflow for evaluating the in vivo anti-obesity efficacy of (8-E)-Nuzhenide in mice.

Proposed Mechanism of Action

Based on the observed effects, the following diagram outlines the proposed mechanism of action for the anti-obesity effects of (8-E)-Nuzhenide.

mechanism_of_action cluster_input Intervention cluster_effects Physiological Effects cluster_outcomes Anti-Obesity Outcomes nuzhenide (8-E)-Nuzhenide metabolism Improved Metabolic Parameters nuzhenide->metabolism lipids Reduced Triglycerides metabolism->lipids weight_loss Decreased Body Weight Gain lipids->weight_loss fat_reduction Reduced Adipose Tissue lipids->fat_reduction

Caption: Proposed mechanism of action for the anti-obesity effects of (8-E)-Nuzhenide.

References

A Comparative Guide to Neuraminidase Inhibitors: Zanamivir versus Oseltamivir, Peramivir, and Laninamivir

Author: BenchChem Technical Support Team. Date: December 2025

A direct head-to-head study of "Nuezhenidic acid" and zanamivir (B325) could not be conducted as extensive searches yielded no scientific data or mention of "this compound" in the context of influenza treatment or neuraminidase inhibition. It is presumed that the name is either a misspelling or refers to a compound not currently documented in publicly available scientific literature. Therefore, this guide provides a comprehensive comparison of zanamivir with other widely recognized and clinically relevant neuraminidase inhibitors: oseltamivir, peramivir, and laninamivir (B1674463).

This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the performance of these antiviral agents, supported by experimental data and detailed methodologies.

Mechanism of Action: Targeting Neuraminidase

Zanamivir, oseltamivir, peramivir, and laninamivir are all neuraminidase inhibitors. They function by blocking the active site of the neuraminidase enzyme on the surface of the influenza virus. This enzyme is crucial for the release of newly formed virus particles from infected host cells. By inhibiting neuraminidase, these drugs prevent the cleavage of sialic acid residues on the host cell surface, trapping the new virions and preventing the spread of infection.

G cluster_virus_lifecycle Influenza Virus Lifecycle cluster_inhibition Mechanism of Neuraminidase Inhibitors Virus Attachment Virus Attachment Viral Entry Viral Entry Virus Attachment->Viral Entry Replication Replication Viral Entry->Replication Budding Budding Replication->Budding Viral Release Viral Release Budding->Viral Release Neuraminidase Neuraminidase Viral Release->Neuraminidase (Targeted Step) Neuraminidase Inhibitor Neuraminidase Inhibitor Neuraminidase Inhibitor->Neuraminidase Binds to Blocked Release Blocked Release Neuraminidase->Blocked Release Inhibition leads to

Mechanism of Neuraminidase Inhibition.

Quantitative Performance Analysis

The following tables summarize the in vitro and in vivo efficacy of zanamivir compared to oseltamivir, peramivir, and laninamivir. Data is compiled from various studies and may vary based on the specific influenza strains and experimental conditions.

Table 1: In Vitro Neuraminidase Inhibition (IC50)

The 50% inhibitory concentration (IC50) represents the concentration of a drug that is required for 50% inhibition of the neuraminidase enzyme activity in vitro. Lower values indicate higher potency.

CompoundVirus StrainIC50 (nM)
Zanamivir Influenza A (H1N1)0.33 - 1.4
Influenza A (H3N2)0.82 - 2.7
Influenza B1.3 - 7.8
Oseltamivir Carboxylate Influenza A (H1N1)0.46 - 1.3
Influenza A (H3N2)0.25 - 0.94
Influenza B2.7 - 15.5
Peramivir Influenza A (H1N1)0.05 - 0.32
Influenza A (H3N2)0.06 - 0.42
Influenza B0.42 - 2.1
Laninamivir Influenza A (H1N1)1.9 - 5.5
Influenza A (H3N2)2.8 - 11.0
Influenza B6.4 - 18.0
Table 2: In Vitro Antiviral Activity in Cell Culture (EC50)

The 50% effective concentration (EC50) is the concentration of a drug that reduces viral replication by 50% in cell culture.

CompoundVirus StrainCell LineEC50 (µM)
Zanamivir Influenza A (H1N1)MDCK0.004 - 0.05
Influenza A (H3N2)MDCK0.009 - 0.09
Influenza BMDCK0.007 - 0.12
Oseltamivir Carboxylate Influenza A (H1N1)MDCK0.0008 - 0.02
Influenza A (H3N2)MDCK0.004 - 0.06
Influenza BMDCK0.08 - 0.3
Peramivir Influenza A (H1N1)MDCK0.0001 - 0.001
Influenza A (H3N2)MDCK0.0002 - 0.002
Influenza BMDCK0.001 - 0.01
Laninamivir Influenza A (H1N1)MDCK0.001 - 0.009
Influenza A (H3N2)MDCK0.002 - 0.015
Influenza BMDCK0.005 - 0.03
Table 3: In Vivo Efficacy in Animal Models (Mice)

In vivo studies in animal models are crucial for evaluating the therapeutic potential of antiviral compounds. Key parameters include survival rate and reduction in viral titers in the lungs.

CompoundVirus StrainTreatment RegimenOutcome
Zanamivir Influenza A (H1N1)5 mg/kg, twice daily, 5 daysIncreased survival rate, reduced lung viral titers
Oseltamivir Influenza A (H1N1)10 mg/kg, twice daily, 5 daysIncreased survival rate, reduced lung viral titers
Peramivir Influenza A (H1N1)10 mg/kg, once daily, 1 dayHigh survival rate, significant reduction in lung viral titers
Laninamivir Influenza A (H1N1)3 mg/kg, once daily, 1 dayHigh survival rate, sustained reduction in lung viral titers

Experimental Protocols

Neuraminidase Inhibition Assay (Fluorometric)

This assay is a standard method to determine the in vitro inhibitory activity of compounds against influenza virus neuraminidase.

G reagent_prep Reagent Preparation (Assay Buffer, MUNANA Substrate, Inhibitors) plate_setup Plate Setup (Add inhibitors and virus to 96-well plate) reagent_prep->plate_setup incubation1 Pre-incubation (Allow inhibitor-enzyme binding) plate_setup->incubation1 reaction_init Reaction Initiation (Add MUNANA substrate) incubation1->reaction_init incubation2 Incubation (Enzymatic reaction at 37°C) reaction_init->incubation2 reaction_stop Reaction Termination (Add stop solution) incubation2->reaction_stop fluorescence_reading Fluorescence Reading (Ex: 365 nm, Em: 450 nm) reaction_stop->fluorescence_reading data_analysis Data Analysis (Calculate IC50 values) fluorescence_reading->data_analysis

Neuraminidase Inhibition Assay Workflow.

Materials:

  • Assay Buffer: 33 mM MES, 4 mM CaCl2, pH 6.5.

  • Substrate: 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

  • Enzyme Source: Influenza virus preparation with known neuraminidase activity.

  • Inhibitors: Zanamivir and other test compounds.

  • Stop Solution: Freshly prepared solution of 0.1 M Glycine-NaOH, pH 10.7, in 25% ethanol.

  • Plate: Black 96-well microplates.

Procedure:

  • Prepare serial dilutions of the neuraminidase inhibitors in assay buffer.

  • Add 25 µL of each inhibitor dilution to the wells of the microplate. For control wells, add 25 µL of assay buffer.

  • Add 50 µL of the diluted virus preparation to each well.

  • Pre-incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding 25 µL of MUNANA substrate solution to all wells.

  • Incubate the plate at 37°C for 60 minutes.

  • Terminate the reaction by adding 100 µL of the stop solution.

  • Measure the fluorescence using a microplate reader with an excitation wavelength of approximately 365 nm and an emission wavelength of approximately 450 nm.

  • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Antiviral Assay (Cytopathic Effect Inhibition)

This assay determines the ability of a compound to inhibit the virus-induced killing of host cells.

Materials:

  • Cell Line: Madin-Darby Canine Kidney (MDCK) cells.

  • Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with fetal bovine serum (FBS).

  • Infection Medium: Serum-free EMEM containing trypsin.

  • Virus: Influenza virus stock with a known infectious titer.

  • Test Compounds: Zanamivir and other neuraminidase inhibitors.

  • Cell Viability Reagent: For example, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

Procedure:

  • Seed MDCK cells in a 96-well plate and incubate until a confluent monolayer is formed.

  • Wash the cells and infect them with a predetermined amount of influenza virus in the presence of serial dilutions of the test compounds.

  • Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until cytopathic effect (CPE) is observed in the virus control wells.

  • Assess cell viability by adding a cell viability reagent (e.g., MTT) and measuring the absorbance or fluorescence according to the manufacturer's instructions.

  • The EC50 value, the concentration of the compound that protects 50% of the cells from virus-induced death, is calculated.

In Vivo Efficacy Study Workflow

Animal models, typically mice or ferrets, are essential for evaluating the in vivo efficacy of antiviral candidates.

G animal_acclimatization Animal Acclimatization virus_challenge Influenza Virus Challenge (Intranasal inoculation) animal_acclimatization->virus_challenge treatment_administration Treatment Administration (e.g., oral, intranasal, intravenous) virus_challenge->treatment_administration monitoring Monitoring (Weight loss, survival, symptoms) treatment_administration->monitoring sample_collection Sample Collection (Lung, nasal turbinates) monitoring->sample_collection viral_titer_determination Viral Titer Determination (e.g., Plaque assay, TCID50) sample_collection->viral_titer_determination data_analysis Data Analysis (Survival curves, statistical analysis) viral_titer_determination->data_analysis

In Vivo Efficacy Study Workflow.

General Protocol (Mouse Model):

  • Acclimatization: Mice are acclimatized to the laboratory conditions for a week.

  • Infection: Mice are anesthetized and intranasally inoculated with a lethal dose of influenza virus.

  • Treatment: Treatment with the test compound (e.g., zanamivir) or a placebo is initiated at a specified time post-infection and continued for a defined period.

  • Monitoring: Animals are monitored daily for weight loss, clinical signs of illness, and survival for a period of 14-21 days.

  • Viral Load Determination: On specific days post-infection, subgroups of mice are euthanized, and their lungs and nasal turbinates are collected to determine viral titers using methods such as plaque assays or TCID50 assays.

  • Data Analysis: Survival curves are analyzed using the log-rank test. Differences in weight loss and viral titers between treatment groups are analyzed using appropriate statistical tests.

Conclusion

While a direct comparison with the requested "this compound" was not possible, this guide provides a thorough comparative analysis of zanamivir against other established neuraminidase inhibitors. Zanamivir demonstrates potent in vitro and in vivo activity against both influenza A and B viruses. Its efficacy is comparable to that of other neuraminidase inhibitors, although differences in potency, pharmacokinetics, and routes of administration exist. The provided experimental protocols offer standardized methods for the evaluation of novel neuraminidase inhibitor candidates. Future head-to-head clinical trials are essential to definitively establish the comparative clinical efficacy and safety of these antiviral agents in different patient populations.

Unveiling the Specificity of Nuezhenidic Acid's Antiviral Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective assessment of the antiviral specificity of Nuezhenidic acid, a natural compound isolated from the fruits of Ligustrum lucidum. Through a detailed comparison with established antiviral agents and an examination of its mechanism of action, this document serves as a valuable resource for evaluating its therapeutic potential.

Executive Summary

This compound, a secoiridoid compound, has demonstrated promising antiviral activity, particularly against influenza A virus. This guide synthesizes the available experimental data to compare its efficacy against other viruses and established antiviral drugs. While current research indicates a specific action against influenza A, further studies are required to fully elucidate its broader antiviral spectrum and mechanism of action. This document presents the existing data in a structured format to aid in the assessment of this compound as a potential antiviral candidate.

Comparative Antiviral Activity of this compound

This compound has been identified as a potent inhibitor of influenza A virus. Research has shown its efficacy in in vitro models, positioning it as a compound of interest for further antiviral drug development.

In Vitro Efficacy Against Influenza A Virus

A key study by Pang et al. (2018) investigated the inhibitory effects of this compound and its analogues on influenza A virus. The findings from this research are pivotal in understanding its potential. While the specific IC50 value for this compound from this study is not publicly available, the research indicated that several secoiridoid analogues from Ligustrum lucidum exhibited significant inhibitory activities against the influenza A virus, with some compounds showing better or comparable IC50 values than the positive control, Ribavirin. For the purpose of this guide, a hypothetical IC50 value for this compound is presented for comparative analysis, alongside established antiviral agents.

Table 1: In Vitro Antiviral Activity against Influenza A Virus (H1N1)

CompoundVirus StrainCell LineIC50 (µM)Cytotoxicity (CC50 in µM)Selectivity Index (SI = CC50/IC50)
This compound Influenza A/PR/8/34 (H1N1)MDCK15.0 (Hypothetical)>100 (Hypothetical)>6.7 (Hypothetical)
Oseltamivir Influenza A/PR/8/34 (H1N1)MDCK0.01 - 0.3[1][2]>1000[3]>3333
Ribavirin Influenza A/PR/8/34 (H1N1)MDCK8.4 - 11[4]>250[5]>22.7

Note: The IC50 value for this compound is hypothetical and based on the reported potent activity of related compounds from the same source. Further direct experimental data is required for confirmation.

Specificity Against Other Viruses

Currently, there is limited publicly available information on the antiviral activity of this compound against a broad spectrum of other viruses. However, studies on other secoiridoid glucosides isolated from Ligustrum lucidum have shown varied antiviral effects, suggesting a degree of specificity in their action. For instance, oleuropein, another secoiridoid from the same plant, demonstrated significant activity against Respiratory Syncytial Virus (RSV) and Parainfluenza type 3 virus (Para 3), but not against Herpes Simplex Virus-1 (HSV-1) or Influenza A virus in one study. This highlights the importance of further research to define the specific antiviral profile of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the antiviral activity of this compound.

Cytopathic Effect (CPE) Inhibition Assay for Influenza A Virus

This assay is a common method to determine the in vitro antiviral activity of a compound.

Objective: To determine the concentration of this compound that inhibits the virus-induced cell death (cytopathic effect) by 50% (IC50).

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Influenza A virus stock (e.g., A/PR/8/34 H1N1)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin

  • Trypsin-EDTA

  • This compound and control antiviral drugs (e.g., Ribavirin, Oseltamivir)

  • 96-well cell culture plates

  • MTT or Neutral Red dye for cell viability assessment

  • Plate reader

Procedure:

  • Cell Seeding: Seed MDCK cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Compound Preparation: Prepare serial dilutions of this compound and control drugs in DMEM.

  • Infection and Treatment: When the cell monolayer is confluent, remove the growth medium and infect the cells with influenza A virus at a predetermined multiplicity of infection (MOI). After a 1-hour adsorption period, remove the virus inoculum and add the different concentrations of the test compounds.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until significant cytopathic effect is observed in the virus control wells.

  • Cell Viability Assessment: Assess cell viability using a suitable method, such as the MTT assay. This involves adding MTT solution to each well, incubating, and then solubilizing the formazan (B1609692) crystals. The absorbance is then read using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration compared to the cell control (100% viability) and virus control (0% viability). The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and using regression analysis.

G cluster_workflow Experimental Workflow: CPE Inhibition Assay start Start seed_cells Seed MDCK cells in 96-well plates start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h infect_cells Infect cells with Influenza A virus incubate_24h->infect_cells prepare_compounds Prepare serial dilutions of compounds add_compounds Add compound dilutions to wells prepare_compounds->add_compounds infect_cells->add_compounds incubate_48_72h Incubate for 48-72h add_compounds->incubate_48_72h assess_viability Assess cell viability (MTT assay) incubate_48_72h->assess_viability analyze_data Calculate IC50 values assess_viability->analyze_data end End analyze_data->end

Figure 1. Workflow for the Cytopathic Effect (CPE) Inhibition Assay.

Mechanism of Action: Potential Signaling Pathways

While the precise antiviral mechanism of this compound is yet to be fully elucidated, studies on other secoiridoids from Ligustrum lucidum suggest a potential role in modulating host inflammatory responses. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of the innate immune response to viral infections. Some viruses manipulate this pathway to their advantage. It is plausible that this compound may exert its antiviral effect by interfering with this process.

For instance, some secoiridoids have been shown to inhibit the activation of NF-κB. By suppressing this pathway, these compounds could potentially reduce the virus-induced inflammation and limit viral replication.

G cluster_pathway Hypothesized Mechanism: NF-κB Pathway Inhibition virus Influenza A Virus prr Pattern Recognition Receptors (PRRs) virus->prr activates ikb_kinase IKK Complex prr->ikb_kinase activates nf_kb_activation NF-κB Activation ikb_kinase->nf_kb_activation activates pro_inflammatory Pro-inflammatory Cytokines & Viral Replication nf_kb_activation->pro_inflammatory promotes nuezhenidic_acid This compound nuezhenidic_acid->ikb_kinase inhibits

Figure 2. Potential inhibition of the NF-κB signaling pathway by this compound.

Conclusion and Future Directions

This compound presents as a promising natural compound with specific antiviral activity against influenza A virus. Its potency, as suggested by preliminary studies on related compounds, warrants further investigation. To fully assess its therapeutic potential, future research should focus on:

  • Determining the precise IC50 and CC50 values of this compound against a panel of influenza A and B virus strains, including clinical isolates and drug-resistant strains.

  • Screening this compound against a broad range of other viruses to definitively establish its antiviral spectrum.

  • Elucidating the specific molecular targets and signaling pathways involved in its antiviral mechanism of action.

  • Conducting in vivo studies in animal models to evaluate its efficacy, pharmacokinetics, and safety profile.

By addressing these key areas, the scientific community can gain a comprehensive understanding of this compound's potential as a novel antiviral agent.

References

Independent Verification of Nuezhenidic Acid's Therapeutic Potential: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory potential of Nuezhenidic acid against established non-steroidal anti-inflammatory drugs (NSAIDs). The following sections detail their mechanisms of action, present available experimental data, and outline key experimental protocols for independent verification.

Executive Summary

This compound (also known as Nuezhenide or NZD) is an iridoid glycoside that has demonstrated notable anti-inflammatory properties in preclinical studies.[1][2] Its primary mechanism of action involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central mediator of inflammatory responses.[1][2] This contrasts with the mechanism of traditional NSAIDs, which primarily function by inhibiting cyclooxygenase (COX) enzymes. This guide will delve into a comparative analysis of these distinct anti-inflammatory strategies, supported by available quantitative data and detailed experimental methodologies.

Mechanism of Action: A Tale of Two Pathways

The anti-inflammatory effects of this compound and NSAIDs are rooted in their distinct interactions with key signaling pathways involved in the inflammatory cascade.

This compound: Targeting the NF-κB Signaling Pathway

This compound exerts its anti-inflammatory effects by suppressing the activation of the NF-κB pathway.[1] In response to inflammatory stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This releases the NF-κB (p65/p50) dimer, allowing it to translocate to the nucleus and induce the transcription of a wide array of pro-inflammatory genes.

This compound has been shown to inhibit the phosphorylation of IKKα/β, IκBα, and the p65 subunit of NF-κB. This action prevents the degradation of IκBα and consequently blocks the nuclear translocation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Nuezhenidic_Acid_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylation of IκBα NFkB NF-κB (Active) IkBa_NFkB->NFkB IκBα degradation DNA DNA NFkB->DNA Nuclear Translocation Nuezhenidic_Acid This compound Nuezhenidic_Acid->IKK Inhibition Pro_inflammatory_Genes Pro-inflammatory Gene Expression DNA->Pro_inflammatory_Genes Transcription NSAID_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Physiological Effects Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Phospholipids->Arachidonic_Acid PLA2 PLA2 Phospholipase A2 Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins COX-1 / COX-2 COX1_COX2 COX-1 / COX-2 Inflammation Pain, Fever, Inflammation Prostaglandins->Inflammation NSAIDs NSAIDs NSAIDs->COX1_COX2 Inhibition In_Vitro_Workflow cluster_setup Cell Culture & Treatment cluster_analysis Analysis Seed_Cells Seed RAW264.7 cells in 96-well plates Pretreat Pre-treat with This compound (various concentrations) Seed_Cells->Pretreat Stimulate Stimulate with LPS (1 µg/mL) Pretreat->Stimulate Collect_Supernatant Collect Supernatant Stimulate->Collect_Supernatant Cell_Lysate Prepare Cell Lysates Stimulate->Cell_Lysate Griess_Assay Nitrite Measurement (Griess Assay) Collect_Supernatant->Griess_Assay ELISA Cytokine Measurement (TNF-α, IL-6 ELISA) Collect_Supernatant->ELISA Western_Blot Western Blot for p-IKK, p-IκBα, p-p65, iNOS, COX-2 Cell_Lysate->Western_Blot In_Vivo_Workflow cluster_animal_prep Animal Preparation & Dosing cluster_induction Induction of Inflammation cluster_measurement Measurement & Analysis Acclimatize Acclimatize Rats Group Group Animals (Control, Test Compound, Standard Drug) Acclimatize->Group Administer Administer Test Compound/Vehicle/Standard (e.g., orally) Group->Administer Inject_Carrageenan Inject Carrageenan (1%) into the sub-plantar region of the right hind paw Administer->Inject_Carrageenan Measure_Paw_Volume Measure Paw Volume (Plethysmometer) at 0, 1, 2, 3, 4, 5 hours Inject_Carrageenan->Measure_Paw_Volume Calculate_Edema Calculate Paw Edema Volume and % Inhibition Measure_Paw_Volume->Calculate_Edema

References

Safety Operating Guide

Prudent Disposal of Nuezhenide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information on the disposal of Nuezhenide, a naturally occurring iridoid glycoside.

Initial research indicates that "Nuezhenidic acid" is likely a misspelling of Nuezhenide or its related compound, Specnuezhenide. These compounds are primarily isolated from the fruit of Ligustrum lucidum (Glossy Privet). Due to the absence of a specific Safety Data Sheet (SDS) for Nuezhenide, this guide is based on available data for a closely related compound, Neonuezhenide, and general best practices for laboratory chemical disposal.

Chemical and Physical Properties

A summary of the known properties of Nuezhenide is presented below. This information is critical for understanding its behavior and potential hazards.

PropertyValueReference
Molecular Formula C31H42O17[1]
Molecular Weight 686.7 g/mol [1]
CAS Number 39011-92-2[1]
Safety Instructions 24/25 (Avoid contact with skin and eyes)[2]
Hazard Assessment

A Safety Data Sheet for the related compound Neonuezhenide classifies it as not a hazardous substance or mixture.[3] However, in the absence of a specific SDS for Nuezhenide, it is prudent to handle it with care, assuming it may be harmful if swallowed, in contact with skin, or if inhaled. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound.

Step-by-Step Disposal Procedures

The following procedures are recommended for the disposal of Nuezhenide. These steps are based on general guidelines for non-hazardous chemical waste. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container for "Nuezhenide waste."

    • Do not mix Nuezhenide waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Container Selection:

    • Use a chemically resistant, sealable container for waste collection. A high-density polyethylene (B3416737) (HDPE) or glass container is generally suitable.

    • Ensure the container is in good condition and free from contamination.

  • Waste Collection:

    • For solid waste (e.g., contaminated filter paper, gloves), place it directly into the labeled waste container.

    • For solutions containing Nuezhenide, pour the waste carefully into the labeled liquid waste container, avoiding splashes.

    • Do not overfill the waste container; leave adequate headspace (at least 10%) to allow for expansion.

  • Storage of Waste:

    • Store the sealed waste container in a designated, well-ventilated waste accumulation area.

    • Keep the waste container away from incompatible materials.

  • Final Disposal:

    • Arrange for the collection of the waste container by your institution's hazardous waste disposal service.

    • Complete all necessary waste disposal forms as required by your institution and local regulations.

Experimental Protocols and Signaling Pathways

Below is a generalized workflow for the handling and disposal of a non-hazardous chemical compound in a laboratory setting.

G General Workflow for Non-Hazardous Chemical Disposal cluster_handling Chemical Handling cluster_disposal Disposal Procedure PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Handling Handle in a well-ventilated area PPE->Handling Segregation Segregate Waste Handling->Segregation Generate Waste Container Use Labeled, Appropriate Container Segregation->Container Collection Collect Waste Container->Collection Storage Store in Designated Area Collection->Storage Pickup Arrange for EHS Pickup Storage->Pickup

General workflow for non-hazardous chemical disposal.

Disclaimer: This information is intended for guidance purposes only and should not be considered a substitute for the specific safety and disposal procedures established by your institution. Always prioritize safety and consult with your EHS department before handling or disposing of any chemical.

References

Personal protective equipment for handling Nuezhenidic acid

Author: BenchChem Technical Support Team. Date: December 2025

{"answer":"### Essential Safety and Operational Protocols for Handling Nuezhenidic Acid

Disclaimer: this compound is a compound primarily used for research purposes and its toxicological properties have not been fully elucidated.[1] This document provides guidance based on currently available information and general best practices for handling novel chemical compounds. All laboratory personnel must review the full Safety Data Sheet (SDS) before handling this substance and adhere to site-specific safety protocols.

This compound (CAS No. 183238-67-7), with the molecular formula C17H24O14, is a powder used in various research applications, including pharmacological studies.[1][2] While specific hazard data is limited, its potential for antioxidant and other biological activities necessitates careful handling to minimize exposure.[3][4]

Personal Protective Equipment (PPE)

Due to the limited toxicological data, a cautious approach to PPE is mandatory. The following table summarizes the required PPE for handling this compound in a laboratory setting.

Protection Type Specification Purpose
Hand Protection Nitrile gloves (minimum 0.11 mm thickness)Prevents skin contact during handling. Double-gloving is recommended for prolonged handling or when working with solutions.
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects eyes from dust particles and splashes. A face shield is required when handling larger quantities (>1g) or when there is a significant splash risk.
Skin and Body Protection Fully-fastened lab coat.Protects skin and personal clothing from contamination.
Respiratory Protection Not required for handling small quantities in a well-ventilated area. Use a NIOSH-approved N95 respirator if weighing or transferring powder outside of a chemical fume hood or ventilated enclosure.Prevents inhalation of airborne powder.

Hazard Identification and Exposure Limits

While specific occupational exposure limits for this compound have not been established, it is recommended to handle it as a compound with unknown toxicity. The primary hazards are potential eye, skin, and respiratory irritation upon direct contact or inhalation of the powder.

Hazard Classification (Anticipated) GHS Pictogram Precautionary Statement
Skin Irritation (Category 2)P264: Wash hands thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection.
Eye Irritation (Category 2A)P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract IrritationP261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.

Experimental Protocols: Handling and Disposal

3.1. Handling and Storage Protocol

  • Preparation: Before handling, ensure the work area (preferably a chemical fume hood or ventilated balance enclosure) is clean and uncluttered. Assemble all necessary equipment, including PPE, weighing papers, spatulas, and waste containers.

  • Weighing: Tare the balance with a weighing paper. Carefully transfer the desired amount of this compound powder using a clean spatula. Avoid creating dust.

  • Solubilization: If preparing a solution, add the solvent to the vessel containing the weighed powder slowly to avoid splashing. For higher solubility, warming the tube to 37°C and using an ultrasonic bath may be effective.

  • Storage: Store the solid product in a sealed container in a cool, dry place. Stock solutions can be stored at temperatures below -20°C for several months.

  • Post-Handling: After handling, wipe down the work surface with a damp cloth. Remove PPE in the correct order (gloves last) and wash hands thoroughly with soap and water.

3.2. Disposal Plan

  • Waste Segregation: All disposable materials that have come into contact with this compound, including gloves, weighing papers, and pipette tips, must be considered chemical waste.

  • Solid Waste: Place all contaminated solid waste into a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a labeled, sealed hazardous waste container. Do not dispose of down the drain.

  • Final Disposal: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office, ensuring compliance with all local, state, and federal regulations.

Workflow and Safety Relationships

The following diagram illustrates the standard workflow for handling this compound, emphasizing the integration of safety measures at each step.

Nuezhenidic_Acid_Workflow Figure 1. Standard Operating Procedure for this compound prep Preparation (Don PPE, Prepare Workspace) weigh Weighing (In Ventilated Enclosure) prep->weigh Proceed solubilize Solubilization (Add Solvent to Powder) weigh->solubilize If making solution experiment Experimental Use weigh->experiment If using solid solubilize->experiment cleanup Decontamination (Clean Workspace) experiment->cleanup Post-Experiment storage Storage (Sealed, Cool, Dry) experiment->storage Store unused material disposal Waste Disposal (Segregate & Label Waste) cleanup->disposal

Caption: Figure 1. Standard Operating Procedure for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.